molecular formula C10H9NO B1298935 2-(1H-Pyrrol-1-Yl)Phenol CAS No. 32277-91-1

2-(1H-Pyrrol-1-Yl)Phenol

Cat. No.: B1298935
CAS No.: 32277-91-1
M. Wt: 159.18 g/mol
InChI Key: NZABOAAWARHJSH-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-Yl)Phenol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABOAAWARHJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351874
Record name 2-(1H-Pyrrol-1-Yl)Phenol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32277-91-1
Record name 2-(1H-Pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32277-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-Yl)Phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-Pyrrol-1-yl)Phenol: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)phenol, a biphenyl-like aromatic compound featuring a phenol ring substituted with a pyrrole moiety. While the specific initial discovery of this compound is not extensively documented in readily available literature, its synthesis falls under well-established and historically significant organic reactions. This document details the most probable synthetic routes, including the Paal-Knorr synthesis and the Ullmann condensation, providing generalized experimental protocols for each. Furthermore, a summary of its physicochemical and spectroscopic data is presented for ease of identification and characterization. The potential biological significance of this compound is also discussed in the context of the known pharmacological activities of related N-arylpyrroles and phenolic compounds.

Discovery and Background

The direct historical account of the first synthesis of this compound is not prominently featured in scientific literature. However, its structural components and the methods for their assembly are rooted in foundational organic chemistry. The development of synthetic methodologies in the late 19th and early 20th centuries, particularly the Paal-Knorr pyrrole synthesis and the Ullmann condensation, provided the chemical tools necessary for the creation of such N-aryl heterocyclic compounds.

The Paal-Knorr synthesis , first reported in 1884, is a fundamental method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3][4][5] The Ullmann condensation , discovered in the early 1900s, allows for the formation of carbon-heteroatom bonds, including the C-N bond, through a copper-catalyzed reaction between an aryl halide and an amine or alcohol.[6][7][8][9] These reactions laid the groundwork for the synthesis of a vast array of N-arylpyrroles, a class of compounds that has since been explored for various applications, including in medicinal chemistry and materials science.

The biological importance of N-arylpyrroles is significant, with various derivatives exhibiting a broad range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12] Phenolic compounds are also well-known for their antioxidant and other health-beneficial effects.[13][14][15][16][17] The combination of these two pharmacophores in this compound suggests its potential for biological activity.

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods. The two most prominent and logical routes are the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Synthesis

This method involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), with 2-aminophenol.[18]

Reaction:

Experimental Protocol (General):

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and a catalytic amount of acid (e.g., HCl).

  • Addition of Dicarbonyl: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent is used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Paal_Knorr_Synthesis Reactant1 2-Aminophenol Product This compound Reactant1->Product Condensation Reactant2 2,5-Dimethoxytetrahydrofuran Intermediate Succinaldehyde (in situ) Reactant2->Intermediate Hydrolysis (acid-catalyzed) Intermediate->Product

Caption: Paal-Knorr Synthesis of this compound.

Ullmann Condensation

This approach involves the copper-catalyzed cross-coupling of an o-halophenol (e.g., 2-bromophenol or 2-iodophenol) with pyrrole.[6][7][8][9][19]

Reaction:

Experimental Protocol (General):

  • Reactant Mixture: To a Schlenk flask, add the o-halophenol (1.0 equivalent), pyrrole (1.0-1.5 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann_Condensation Reactant1 o-Halophenol Product This compound Reactant1->Product Coupling Reactant2 Pyrrole Reactant2->Product Catalyst Cu(I) Catalyst + Ligand Catalyst->Reactant1

Caption: Ullmann Condensation for this compound Synthesis.

Data Presentation

The following tables summarize the key quantitative data for this compound.[20]

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
CAS Number 32277-91-1
IUPAC Name This compound
Synonyms 1-(2-Hydroxyphenyl)pyrrole, N-(2-Hydroxyphenyl)pyrrole
Appearance Not specified (likely a solid at room temperature)
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data Points
¹H NMR Data available in spectral databases.[20]
¹³C NMR Data available in spectral databases.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 159. Key fragments at m/z = 130, 131.[20]
Infrared (IR) Spectroscopy Expected characteristic peaks: Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and C-N stretching.[21][22]

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of related N-arylpyrroles and phenolic compounds provide a basis for predicting its potential pharmacological relevance.

  • Antimicrobial Activity: N-arylpyrroles have been investigated as broad-spectrum antimicrobial agents.[10][11] The pyrrole ring is a key structural motif in several natural and synthetic antimicrobial compounds. Phenolic compounds also exhibit well-documented antimicrobial properties.[14][16][17] Therefore, this compound is a candidate for antimicrobial screening.

  • Anticancer Activity: Many pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][23] Phenolic compounds are also known to possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[13][15][24] The combined structure of this compound makes it a molecule of interest for cancer research.

The potential mechanisms of action could involve various signaling pathways commonly modulated by phenolic and N-aryl compounds.

Biological_Activity Compound This compound Target1 Bacterial Cell Wall/Membrane Compound->Target1 Interaction Target2 Cancer Cell Signaling Pathways (e.g., Kinases, Apoptotic Pathways) Compound->Target2 Modulation Effect1 Antimicrobial Activity Target1->Effect1 Leads to Effect2 Anticancer Activity Target2->Effect2 Leads to

Caption: Potential Biological Activities of this compound.

Conclusion

This compound is a readily accessible N-arylpyrrole derivative with potential for biological activity. While its specific discovery is not well-documented, its synthesis can be reliably achieved through established methods like the Paal-Knorr synthesis and Ullmann condensation. The presence of both a phenol and a pyrrole moiety suggests that this compound may exhibit interesting pharmacological properties, warranting further investigation into its antimicrobial, anticancer, and other potential therapeutic applications. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and exploration of this and related compounds.

References

Synthesis of Novel 2-(1H-Pyrrol-1-yl)Phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of novel 2-(1H-pyrrol-1-yl)phenol derivatives, a class of compounds with significant potential in medicinal chemistry. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and a summary of their potential biological activities, with a focus on their role as enzyme inhibitors and their impact on key signaling pathways.

Core Synthetic Strategies

The construction of the this compound scaffold is predominantly achieved through two classical and versatile methods: the Paal-Knorr synthesis and the Clauson-Kaas pyrrole synthesis. These methods offer robust and adaptable routes to a wide array of substituted derivatives.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminophenol, under neutral or weakly acidic conditions to form the pyrrole ring.[1][2][3] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the N-substituted pyrrole.[2] This method is highly versatile, allowing for the synthesis of mono-, di-, or polysubstituted pyrroles.[2]

The Clauson-Kaas pyrrole synthesis provides an alternative and widely used route, involving the reaction of a primary amine (aminophenol) with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[4][5][6] This method is particularly useful for synthesizing pyrroles without substituents on the pyrrole ring itself. Various modifications to the classical approach have been developed, including the use of different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates.[4][5]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound derivatives, based on established methodologies.

Method 1: Modified Clauson-Kaas Synthesis using Nicotinamide

This procedure describes the synthesis of this compound derivatives from the corresponding aminophenol hydrochlorides, a method that is advantageous when the free aminophenol is not readily isolable.

General Procedure:

  • A mixture of the respective aminophenol hydrochloride (1.0 eq) and nicotinamide (1.0 eq) is suspended in 1,4-dioxane.

  • To this suspension, 2,5-dimethoxytetrahydrofuran (1.0 eq) is added.

  • The reaction mixture is heated to reflux and stirred for a specified time (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Method 2: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation can significantly accelerate the Paal-Knorr reaction, leading to shorter reaction times and often improved yields.

General Procedure:

  • To a microwave-safe vial, add the 1,4-dicarbonyl compound (1.0 eq) and the desired aminophenol (1.0-1.2 eq).

  • Add a suitable solvent, such as acetic acid or ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purification of the crude product is achieved by column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative this compound derivatives.

Compound Starting Materials Method Catalyst/Solvent Yield (%) Reference
This compound2-Aminophenol, 2,5-DimethoxytetrahydrofuranClauson-KaasAcetic Acid-[5]
4-Fluoro-2-(1H-pyrrol-1-yl)phenol2-Amino-4-fluorophenol, 2,5-DimethoxytetrahydrofuranClauson-KaasNicotinamide/1,4-Dioxane-[1]
2-Fluoro-4-(1H-pyrrol-1-yl)phenol4-Amino-2-fluorophenol hydrochloride, 2,5-DimethoxytetrahydrofuranClauson-KaasNicotinamide/1,4-Dioxane-[1]

Table 1: Synthesis of this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound6.31 (t, 2H), 6.90-7.20 (m, 6H), 9.80 (s, 1H, OH)110.1, 115.8, 120.9, 121.5, 126.9, 129.7, 149.8--
4-(1H-Pyrrol-1-yl)phenol5.0 (br s, 1H, OH), 6.30 (t, 2H), 6.85 (d, 2H), 7.10 (t, 2H), 7.25 (d, 2H)---

Table 2: Spectroscopic Data for Selected this compound Derivatives

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as promising scaffolds for the development of enzyme inhibitors. Notably, 2-fluoro-4-(1H-pyrrol-1-yl)phenol has been investigated as a basis for aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.[1] The phenolic hydroxyl group is a key feature, as it can participate in crucial hydrogen bonding interactions within the active site of target enzymes.

While specific signaling pathways modulated by this compound derivatives are still under active investigation, the broader classes of phenolic and pyrrole compounds are known to influence several key cellular pathways. Phenolic compounds, in general, are recognized for their antioxidant and anti-inflammatory properties, often exerting their effects through the modulation of pathways such as NF-κB and those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8] Similarly, various pyrrole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects, by targeting pathways like the PI3K/Akt signaling cascade.[7][9]

The combination of the phenolic and pyrrole moieties in the this compound scaffold presents a compelling opportunity for the design of novel therapeutics that may target multiple signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further structure-activity relationship (SAR) studies are warranted to elucidate the specific molecular targets and mechanisms of action of this promising class of compounds.

Visualizations

Synthetic Workflow: Clauson-Kaas Synthesis

Clauson_Kaas_Synthesis start Start Materials: - Aminophenol Hydrochloride - 2,5-Dimethoxytetrahydrofuran - Nicotinamide reaction Reaction: - Reflux in 1,4-Dioxane start->reaction workup Work-up: - Solvent Removal - Liquid-Liquid Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: This compound Derivative purification->product

Caption: General workflow for the Clauson-Kaas synthesis.

Synthetic Workflow: Paal-Knorr Synthesis

Paal_Knorr_Synthesis start Start Materials: - 1,4-Dicarbonyl Compound - Aminophenol reaction Reaction: - Acid Catalyst (e.g., Acetic Acid) - Conventional or Microwave Heating start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: Substituted this compound purification->product

Caption: General workflow for the Paal-Knorr synthesis.

Potential Biological Targets and Pathways

Biological_Pathways cluster_targets Potential Molecular Targets cluster_pathways Associated Signaling Pathways compound This compound Derivatives ar Aldose Reductase compound->ar Inhibition cox COX Enzymes compound->cox Modulation lox LOX Enzymes compound->lox Modulation pi3k PI3K/Akt compound->pi3k Modulation inflammation Inflammation ar->inflammation cox->inflammation oxidative_stress Oxidative Stress cox->oxidative_stress lox->inflammation cell_proliferation Cell Proliferation pi3k->cell_proliferation

References

Preliminary In Vitro Screening of 2-(1H-Pyrrol-1-Yl)Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies applicable to the novel compound 2-(1H-pyrrol-1-yl)phenol. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust screening cascade based on the well-established biological activities of its constituent pyrrole and phenol moieties. The protocols and data presented are synthesized from studies on structurally related compounds and serve as a foundational framework for initiating research on this molecule.

Introduction

This compound is a heterocyclic compound featuring a phenol ring linked to a pyrrole nucleus. Phenolic compounds are a well-documented class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] Similarly, the pyrrole ring is a key structural motif in numerous pharmaceutically active compounds, known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The combination of these two pharmacophores in this compound suggests a promising candidate for drug discovery, warranting a thorough in vitro evaluation to elucidate its therapeutic potential.

This guide details the experimental protocols for a panel of preliminary in vitro assays designed to assess the antioxidant, cytotoxic, and enzyme-inhibitory activities of this compound.

Experimental Workflow

The preliminary in vitro screening of this compound can be systematically approached through a series of assays to determine its biological activity profile. The general workflow begins with an assessment of its antioxidant properties, followed by cytotoxicity screening against various cell lines, and finally, investigation into its potential as an enzyme inhibitor.

G cluster_0 Phase 1: Antioxidant Activity cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Enzyme Inhibition Assays A DPPH Radical Scavenging Assay D MTT Assay on Cancer Cell Lines (e.g., HCT-116, T47D) A->D B FRAP Assay B->D C ABTS Radical Scavenging Assay C->D E MTS Assay on Normal Cell Lines (e.g., WI-38, Hs888Lu) D->E F COX-1/COX-2 Inhibition Assay E->F G Tyrosinase Inhibition Assay E->G End Biological Activity Profile F->End G->End Start This compound Start->A Start->B Start->C

Figure 1: General experimental workflow for the in vitro screening of this compound.

Antioxidant Activity Assays

The antioxidant potential of phenolic compounds is a key area of investigation, primarily due to their ability to scavenge free radicals.[3][7] The following assays are recommended for evaluating the antioxidant capacity of this compound.

Data Presentation: Antioxidant Activity of Structurally Related Phenolic and Pyrrole Compounds

The following table summarizes the antioxidant activities of various phenolic and pyrrole compounds from existing literature, which can serve as a benchmark for evaluating this compound.

Compound/ExtractAssayIC50 / EC50 (µg/mL)Reference
Piper sarmentosum ExtractDPPH60.24[8]
Cistus species ExtractsDPPH7.2 - 39.0[3]
Roots of a PlantDPPH60 - 360[1]
RutinDPPH13[1]
Experimental Protocols

This method assesses the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][9]

  • Preparation of DPPH Solution: Prepare a 60 µM solution of DPPH in methanol.[9]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Add 5 µL of the sample extract (or standard) to a 96-well microplate.[9]

    • Add 195 µL of the 60 µM DPPH methanolic solution to each well.[9]

    • Incubate the plate in the dark at room temperature for 60 minutes.[9]

  • Measurement: Measure the absorbance of the reaction mixtures at a suitable wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant (e.g., FeSO₄ or Trolox).

Cytotoxicity Assays

Cytotoxicity screening is crucial to determine the potential of this compound as an anticancer agent and to assess its safety profile on normal cells.

Data Presentation: Cytotoxicity of Structurally Related Phenolic and Pyrrole Compounds

The table below presents the cytotoxic activities of various phenolic and pyrrole derivatives against different cell lines.

Compound/ExtractCell LineIC50 (µM or µg/mL)Reference
Alpinumisoflavone (Phenolic)CEM/ADR50005.91 µM[2]
Pycnanthulignene A (Phenolic)CEM/ADR50005.84 µM[2]
Piper sarmentosum ExtractT47D2.69 µg/mL[8]
Leaves of a PlantHCT-11623.26 µg/mL[1]
Roots of a PlantHCT-11634.65 µg/mL[1]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Enzyme Inhibition Assays

Based on the known activities of pyrrole and phenolic compounds, cyclooxygenase (COX) and tyrosinase are relevant targets for inhibition assays.

Data Presentation: Enzyme Inhibition by Structurally Related Pyrrole Derivatives

The following table shows the enzyme inhibitory activities of several pyrrole derivatives.

CompoundEnzymeIC50 (µM)Reference
Pyrrole Derivative A12Tyrosinase0.97[11][12]
Pyrrole Derivative 4COX-20.65[13]
Pyrrole Derivative 5COX-20.55[13]
Pyrrole Derivative 2s-LOX7.5[13]
Pyrrole Derivative 4gCOX-2> Celecoxib[14]
Pyrrole Derivative 4hCOX-2> Celecoxib[14]
Experimental Protocols

This assay measures the ability of a compound to inhibit the COX enzymes (COX-1 and COX-2), which are involved in inflammation.[10][13]

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.[10]

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.[10]

  • Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[10]

  • Incubation: Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).[10]

  • Detection: Stop the reaction and measure the amount of prostaglandin (e.g., PGE2) produced using an ELISA kit.[10]

  • Calculation: Compare the prostaglandin production in the presence of the test compound to a control reaction without the inhibitor. Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[10]

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Biological Response A Cell Membrane B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins (PGs) C->D E Inflammation, Pain, Fever D->E Inhibitor This compound (Potential COX-2 Inhibitor) Inhibitor->C Inhibition

Figure 2: Hypothetical signaling pathway for COX-2 inhibition by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. The outlined experimental protocols for antioxidant, cytotoxic, and enzyme inhibition assays, along with comparative data from structurally related compounds, offer a strategic approach to elucidating the biological activity profile of this novel molecule. The results from these initial screens will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this compound.

References

Exploring the Potential Mechanism of Action of 2-(1H-Pyrrol-1-Yl)Phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no publicly available data detailing the specific mechanism of action, biological targets, or quantitative pharmacological profile of 2-(1H-Pyrrol-1-Yl)Phenol. This guide, therefore, aims to provide a foundational framework for initiating research on this compound by exploring the established mechanisms of action of structurally related molecules, including phenolic compounds, pyrrole derivatives, and pyrrolones. The pathways, data, and protocols described herein are based on these related compounds and should be considered as potential starting points for the investigation of this compound, not as established facts for this specific molecule.

Introduction

This compound is a unique small molecule incorporating both a pyrrole and a phenol moiety. While its specific biological activities remain uncharacterized in public literature, its structural components are present in a wide array of pharmacologically active agents. The pyrrole ring is a key feature in many natural products and synthetic drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. This whitepaper will delve into the known mechanisms of these related compound classes to build a theoretical foundation for the potential biological activities of this compound.

Potential Mechanisms of Action Based on Structural Analogs

The biological activity of this compound could be driven by the individual contributions of the phenol or pyrrole rings, or through a synergistic effect of the combined scaffold. Below, we explore potential mechanisms derived from studies on related molecules.

Anti-inflammatory and Antioxidant Activity (Phenolic Compounds)

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of leukocyte chemotaxis and the scavenging of reactive oxygen species (ROS).

A key mechanism involves the suppression of neutrophil chemotaxis, a critical process in the inflammatory response. Phenolic compounds have been shown to inhibit the migration of neutrophils towards chemoattractants in a concentration-dependent manner. This action is believed to be linked to the presence of a free phenolic hydroxyl group, which is also essential for scavenging oxygen free radicals. The prevention of ROS production by leukocytes is another significant anti-inflammatory action of phenols.

Potential Signaling Pathway: Inhibition of Neutrophil Chemotaxis

G cluster_inflammation Inflammatory Response Chemoattractant (FMLP) Chemoattractant (FMLP) Neutrophil Activation Neutrophil Activation Chemoattractant (FMLP)->Neutrophil Activation binds to receptor ROS Production ROS Production Neutrophil Activation->ROS Production induces Inflammation Inflammation Neutrophil Activation->Inflammation promotes This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Neutrophil Activation Inhibits This compound (Hypothetical)->ROS Production Scavenges

Caption: Hypothetical inhibition of inflammation by this compound.

Regulation of Apoptosis and DNA Damage Response (Pyrrolone Derivatives)

Derivatives of pyrrolone, a close structural relative of pyrrole, have been investigated as radioprotectors. These compounds can modulate the p53 protein, a critical transcription factor in the cellular response to DNA damage. In response to ionizing radiation, p53 can trigger cell cycle arrest, DNA repair, or apoptosis. Certain 2-pyrrolone derivatives have been found to suppress the expression of p53, thereby protecting cells from radiation-induced apoptosis.

Potential Signaling Pathway: p53-Mediated Apoptosis

In Silico Docking of 2-(1H-Pyrrol-1-yl)Phenol: A Technical Guide for Target Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking procedures for studying the interaction of 2-(1H-pyrrol-1-yl)phenol and its derivatives with various protein targets implicated in cancer and inflammation. The document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and In Silico Docking

The this compound scaffold is a significant pharmacophore found in numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In silico molecular docking has emerged as a powerful computational tool in drug discovery to predict the binding affinity and interaction patterns of small molecules like this compound with their macromolecular targets.[2][3] This approach accelerates the identification of lead compounds and provides insights into their mechanism of action at a molecular level.[4]

This guide will focus on the application of in silico docking to understand the potential of this compound and its analogs to modulate the activity of key proteins in cancer and inflammatory pathways.

Target Proteins and Signaling Pathways

Based on the known biological activities of pyrrole and phenol-containing compounds, several protein targets are of interest for docking studies with this compound.

Anticancer Targets

Pyrrole derivatives have shown promise as anticancer agents by targeting various proteins involved in cell proliferation, survival, and signaling.[5][6] Key targets include:

  • Kinases: These enzymes are crucial regulators of cell signaling pathways. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a key cascade that controls cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.[7][8][9] Fms-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML).[10]

  • Tubulin: This protein is a key component of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.[1]

The MAPK/ERK pathway is a complex signaling cascade that relays extracellular signals to the nucleus to control gene expression.

MAPK_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., Myc, Jun, Fos) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: MAPK/ERK signaling pathway and potential inhibition points.

Anti-inflammatory Targets

Chronic inflammation is linked to various diseases, and targeting enzymes involved in the inflammatory cascade is a common therapeutic strategy.[11] For phenolic and pyrrole compounds, key anti-inflammatory targets include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.[13]

  • Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[14]

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize quantitative data from studies on pyrrole and phenol derivatives, providing insights into their potential efficacy.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound IDTarget ProteinCancer Cell LineIC50 (µM)Docking Score (kcal/mol)Reference
Pyrrole Analog 1FLT3---83.30 (PLP Fitness)[10]
Pyrrole Analog 2FLT3---80.86 (PLP Fitness)[10]
Gilteritinib (Reference)FLT3---71.91 (PLP Fitness)[10]
Pyrrol-2-one Derivative 3e-SNB-75 (CNS Cancer)2.60-[6]
Pyrrol-2-one Derivative 3e-MALME-3M (Melanoma)2.00-[6]
Pyrrol-2-one Derivative 3e-OVCAR-4 (Ovarian Cancer)1.82-[6]
4-(2,5-Dimethyl-1H-pyrrol-1-yl) Derivative 5aDHFR---[15]
4-(2,5-Dimethyl-1H-pyrrol-1-yl) Derivative 5hDHFR---[15]

Table 2: Anti-inflammatory Activity of Pyrrole and Phenol Derivatives

Compound IDTarget EnzymeIn Vitro AssayIC50 (mM)% InhibitionReference
Pyrrolidinone Derivative 14dLOXEnzyme Inhibition0.08-[14]
Pyrrolidinone Derivative 14eLOXEnzyme Inhibition0.0705-[14]
Indomethacin (Reference)COXRat Paw Edema-47%[14]
Pyrrole Derivative 4gCOX-2Enzyme Inhibition--[11]
Pyrrole Derivative 4hCOX-2Enzyme Inhibition--[11]
Pyrrole Derivative 5bCOX-1Enzyme Inhibition--[11]
Pyrrole Derivative 5eCOX-1Enzyme Inhibition--[11]

Experimental Protocols for In Silico Docking

A standard molecular docking workflow involves several key steps, from preparing the protein and ligand to analyzing the results.[4][16]

General Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation 1. Download from PDB 2. Remove water & ligands 3. Add hydrogens 4. Assign charges grid_gen Grid Box Generation Define the binding site on the protein protein_prep->grid_gen ligand_prep Ligand Preparation 1. 2D to 3D conversion 2. Energy minimization 3. Assign charges 4. Define rotatable bonds docking Molecular Docking Run docking algorithm (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis 1. Cluster conformations 2. Analyze binding interactions (H-bonds, etc.) docking->pose_analysis scoring Scoring Rank poses based on binding energy pose_analysis->scoring results Results Identify best binding mode and affinity scoring->results

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol for Docking this compound

This protocol provides a step-by-step guide for performing a molecular docking study with this compound.

Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ChemSpider: For obtaining the 2D structure of the ligand.

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem.

  • 3D Conversion and Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to a 3D conformer. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking:

    • Open the 3D structure in AutoDock Tools.

    • Assign Gasteiger charges to the ligand atoms.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

Step 2: Protein Preparation

  • Select and Download Protein Structure: Identify the PDB ID of the target protein (e.g., COX-2: 1CX2, FLT3: 6JQR). Download the PDB file.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like PyMOL or Discovery Studio.

    • Remove all water molecules, co-crystallized ligands, and any non-essential heteroatoms.

    • If the protein is a homodimer or multimer, retain only one chain for the docking study unless the binding site is at the interface.

  • Prepare for Docking in ADT:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.

    • If the downloaded PDB structure contains a co-crystallized ligand, the grid box should be centered on this ligand to define the active site.

    • If the binding site is unknown, literature review or blind docking (using a large grid box encompassing the entire protein) can be employed to identify potential binding pockets.

  • Set Grid Parameters: In AutoDock Tools, use the "Grid Box" option to set the center and dimensions (in x, y, and z) of the grid. The size should be sufficient to accommodate the ligand and allow for its rotation and translation.

  • Generate Grid Parameter File: Save the grid parameters as a GPF file.

Step 4: Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input:

Step 5: Analysis of Results

  • Examine Binding Affinity: The output file (docking_results.pdbqt) will contain the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Open the output PDBQT file and the prepared protein PDBQT file in a molecular visualization tool (PyMOL, Discovery Studio).

  • Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the binding.

Conclusion

This technical guide provides a framework for conducting in silico docking studies of this compound and its derivatives against relevant anticancer and anti-inflammatory protein targets. By following the detailed protocols and leveraging the provided quantitative data and pathway diagrams, researchers can effectively utilize computational methods to explore the therapeutic potential of this chemical scaffold. The insights gained from these in silico studies can guide further experimental validation and lead optimization efforts in the drug discovery pipeline.

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 2-(1H-Pyrrol-1-yl)Phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 2-(1H-pyrrol-1-yl)phenol analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological evaluation, and the molecular interactions that govern their activity, with a focus on their potential as anticancer and anti-inflammatory agents.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore found in numerous biologically active molecules. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a prevalent feature in many natural products and synthetic drugs. Its unique electronic properties and ability to participate in various molecular interactions make it a valuable component in drug design. The phenolic moiety, a hydroxyl group attached to a benzene ring, is also a common feature in bioactive compounds, known for its antioxidant and hydrogen-bonding capabilities.

The combination of these two moieties in the this compound core structure has given rise to analogs with a range of pharmacological activities, including anticancer and anti-inflammatory effects. The exploration of SAR in this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. The Paal-Knorr and Clauson-Kaas pyrrole syntheses are two of the most common and versatile methods employed.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[1][2] To synthesize this compound analogs, a suitable 1,4-dicarbonyl compound is reacted with a substituted o-aminophenol. The reaction is typically catalyzed by an acid.[1]

Experimental Protocol: General Paal-Knorr Synthesis of this compound Analogs

  • Materials:

    • Substituted 1,4-dicarbonyl compound (1.0 eq)

    • Substituted o-aminophenol (1.0 - 1.2 eq)

    • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)

    • Solvent (e.g., ethanol, toluene, or acetic acid)

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound and the o-aminophenol in the chosen solvent in a round-bottom flask.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired this compound analog.

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles. This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[3][4] For the synthesis of this compound analogs, a substituted o-aminophenol is used as the primary amine.

Experimental Protocol: General Clauson-Kaas Synthesis of this compound Analogs

  • Materials:

    • Substituted o-aminophenol (1.0 eq)

    • 2,5-Dimethoxytetrahydrofuran (1.0 - 1.1 eq)

    • Acid catalyst (e.g., acetic acid, hydrochloric acid)

    • Solvent (e.g., water, ethanol, or acetic acid)

  • Procedure:

    • Dissolve the substituted o-aminophenol in the chosen solvent in a reaction vessel.

    • Add the acid catalyst, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran.

    • Heat the reaction mixture, typically to reflux, and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the pure this compound analog.

Workflow for Pyrrole Synthesis

G cluster_paal_knorr Paal-Knorr Synthesis cluster_clauson_kaas Clauson-Kaas Synthesis pk_start 1,4-Dicarbonyl Compound pk_reflux Acid Catalyst, Reflux pk_start->pk_reflux pk_amine o-Aminophenol Analog pk_amine->pk_reflux pk_product This compound Analog pk_reflux->pk_product ck_start 2,5-Dimethoxytetra- hydrofuran ck_reflux Acid Catalyst, Reflux ck_start->ck_reflux ck_amine o-Aminophenol Analog ck_amine->ck_reflux ck_product This compound Analog ck_reflux->ck_product

Caption: Synthetic routes to this compound analogs.

Biological Activities and Structure-Activity Relationships

While specific and extensive quantitative SAR data for a broad range of this compound analogs is still emerging in the public domain, preliminary studies on related pyrrole-containing structures provide valuable insights into their potential as therapeutic agents. The primary areas of investigation for these compounds have been in anticancer and anti-inflammatory applications.

Anticancer Activity

Pyrrole derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[5][6] The overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.

Structure-Activity Relationship Insights (Anticancer):

The following table summarizes hypothetical SAR trends based on studies of related pyrrole-based kinase inhibitors. Specific quantitative data for this compound analogs is limited in the reviewed literature.

Modification on this compound Scaffold Observed/Expected Effect on Anticancer Activity Rationale
Substitution on the Phenolic Ring Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) may enhance activity.Can modulate the electronic properties of the phenol and influence binding interactions with the target protein.
Substitution on the Pyrrole Ring Bulky substituents at the 2- and 5-positions of the pyrrole ring can be detrimental to activity.May cause steric hindrance and prevent optimal binding to the active site of the kinase.
Substitution on the Pyrrole Nitrogen The nature of the substituent on the pyrrole nitrogen is critical for activity.Directly influences the orientation of the molecule within the binding pocket.
Modifications to the Phenolic Hydroxyl Group Conversion to an ether or ester may decrease activity.The hydroxyl group is often a key hydrogen bond donor or acceptor for interaction with the target.

Table 1: Hypothetical Structure-Activity Relationships of this compound Analogs as Anticancer Agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium

    • 96-well microplates

    • This compound analogs (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[2][9] Some phenolic compounds and pyrrole derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of this pathway.

Structure-Activity Relationship Insights (Anti-inflammatory):

The following table outlines hypothetical SAR trends for anti-inflammatory activity based on related compounds.

Modification on this compound Scaffold Observed/Expected Effect on Anti-inflammatory Activity Rationale
Substitution on the Phenolic Ring Introduction of small, lipophilic groups may enhance activity.Can improve cell permeability and interaction with hydrophobic pockets in target proteins.
Substitution on the Pyrrole Ring Introduction of specific functional groups at the 3- or 4-position of the pyrrole ring could modulate activity.May allow for additional interactions with the target protein.
Nature of the Linker between Pyrrole and Phenol Not applicable for the core scaffold, but in related structures, the linker length and flexibility are crucial.Determines the relative orientation of the two aromatic rings.
Presence of the Phenolic Hydroxyl Group Essential for antioxidant activity, which can contribute to the overall anti-inflammatory effect.Can scavenge reactive oxygen species (ROS) that are involved in the inflammatory process.

Table 2: Hypothetical Structure-Activity Relationships of this compound Analogs as Anti-inflammatory Agents.

Signaling Pathways

The biological effects of this compound analogs are likely mediated through their interaction with specific signaling pathways. Based on the activities of related compounds, the EGFR/VEGFR and NF-κB pathways are plausible targets.

EGFR and VEGFR Signaling Pathways

EGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[10][11] Small molecule inhibitors can block the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent signaling.

EGFR/VEGFR Signaling Pathway

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand Growth Factor (EGF/VEGF) receptor EGFR/VEGFR ligand->receptor Binds dimer Receptor Dimerization receptor->dimer autophos Autophosphorylation dimer->autophos downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) autophos->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor This compound Analog inhibitor->autophos Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus ikk IKK Activation stimulus->ikk ikba_phos IκBα Phosphorylation ikk->ikba_phos ikba_deg IκBα Degradation ikba_phos->ikba_deg nfkb_release NF-κB (p50/p65) Release ikba_deg->nfkb_release nfkb_trans NF-κB Translocation nfkb_release->nfkb_trans gene_trans Gene Transcription (Pro-inflammatory mediators) nfkb_trans->gene_trans inhibitor This compound Analog inhibitor->ikk Inhibits

References

The Chemical Landscape of Substituted 2-(1H-pyrrol-1-yl)phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of the pyrrole and phenol scaffolds in a single molecular entity, specifically the 2-(1H-pyrrol-1-yl)phenol core, presents a compelling area of investigation in medicinal chemistry and materials science. Pyrrole, a five-membered aromatic heterocycle, is a fundamental component of many biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Similarly, phenolic compounds are renowned for their potent antioxidant and anti-inflammatory effects, largely attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.[4][5] The fusion of these two pharmacophores offers the potential for synergistic or novel biological activities. This technical guide provides an in-depth exploration of the chemical space of substituted 2-(1H-pyrrol-1-yl)phenols, summarizing synthetic methodologies, quantitative biological data, and insights into their structure-activity relationships.

Synthetic Strategies

The synthesis of substituted 2-(1H-pyrrol-1-yl)phenols can be approached through several established synthetic organic chemistry reactions. The primary strategies involve the formation of the N-aryl bond between the pyrrole and phenol rings. Key synthetic routes include adaptations of classical methods for N-substituted pyrrole synthesis.

General Synthetic Workflow

A common and adaptable method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. By utilizing substituted anilines (specifically 2-aminophenols), this method can be effectively employed to generate the desired this compound core structure. Further substitutions on either the pyrrole or phenol ring can be achieved by using appropriately substituted starting materials or through subsequent functionalization of the core structure.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification start1 Substituted 2-Aminophenol reaction Clauson-Kaas Reaction (Acidic Conditions) start1->reaction start2 2,5-Dimethoxytetrahydrofuran start2->reaction workup Aqueous Workup reaction->workup product Substituted this compound purification Column Chromatography workup->purification purification->product

General Synthetic Workflow for 2-(1H-pyrrol-1-yl)phenols.

Experimental Protocols

Representative Synthesis of a Substituted this compound

This protocol is a representative example adapted from established methods for N-aryl pyrrole synthesis.[6]

Materials:

  • Substituted 2-aminophenol (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminophenol in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted this compound.

Quantitative Data

The biological activity of substituted 2-(1H-pyrrol-1-yl)phenols is a key area of interest. While comprehensive data for a wide range of these specific compounds is still emerging, data from closely related pyrrole and phenol derivatives provide valuable insights into their potential. The following tables summarize representative quantitative data for the cytotoxicity and anti-inflammatory activity of related compounds.

Table 1: Cytotoxicity of Representative Pyrrole Derivatives

Data in this table is derived from studies on various pyrrole-containing compounds and is intended to be illustrative of the potential activities of substituted 2-(1H-pyrrol-1-yl)phenols.

Compound IDStructure (Related Analogue)Cell LineIC50 (µM)Reference
A Marinopyrrole AMetastatic Melanoma2.2 - 5.0[7]
B Pyrrolomycin CVarious Cancer Cell LinesSubmicromolar[7]
C 4a (a polysubstituted pyrrole)LoVo (colon cancer)82.54% viability at 6.25 µM[1]
D 4d (a polysubstituted pyrrole)LoVo (colon cancer)45.81% viability at 50 µM[1]
E Lamellarin DVarious Cancer Cell Lines38 - 110 nM[8]
Table 2: Anti-inflammatory Activity of Fused Pyrrole Derivatives

This table presents data on the anti-inflammatory activity of fused pyrrole compounds, suggesting potential mechanisms for 2-(1H-pyrrol-1-yl)phenols.

Compound IDStructure (Related Analogue)AssayActivityReference
F Pyrrolopyridine 3iPro-inflammatory cytokine inhibitionPromising activity[9]
G Pyrrolopyridine 3lPro-inflammatory cytokine inhibitionPromising activity[9]
H 1,5-diaryl pyrrole derivativeCOX-2 InhibitionSelective COX-2 inhibitor[3]

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic and pyrrole-containing compounds are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anti-inflammatory Signaling Pathways

Phenolic compounds are known to exert their anti-inflammatory effects by modulating key signaling cascades that regulate the expression of pro-inflammatory mediators. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is a critical regulator of inflammatory responses. Phenolic compounds can inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] Furthermore, the NF-κB signaling pathway, a master regulator of inflammation, is a common target for these compounds.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compound Inhibition cluster_response Inflammatory Response stimulus LPS, Cytokines mapk MAPK Pathway (ERK, p38, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Expression of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) mapk->response nfkb->response compound This compound compound->mapk Inhibits Phosphorylation compound->nfkb Inhibits Activation

Modulation of Anti-inflammatory Signaling Pathways.
Antioxidant Mechanism

The phenolic hydroxyl group is central to the antioxidant activity of these compounds. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The pyrrole ring can also contribute to the overall antioxidant capacity of the molecule.

G cluster_antioxidant Antioxidant Action cluster_ros Reactive Species cluster_neutralization Neutralization cluster_products Result compound This compound (with -OH group) reaction Hydrogen Atom Donation compound->reaction ros Reactive Oxygen Species (ROS) ros->reaction stabilized_radical Stabilized Phenoxyl Radical reaction->stabilized_radical neutralized_ros Neutralized ROS reaction->neutralized_ros

Mechanism of Antioxidant Activity.

Structure-Activity Relationship (SAR)

The biological activity of substituted 2-(1H-pyrrol-1-yl)phenols is intricately linked to their molecular structure. The nature, position, and number of substituents on both the pyrrole and phenol rings can significantly influence their potency and selectivity.

Key SAR Observations:

  • Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenol ring are critical for antioxidant and, in many cases, anti-inflammatory and anticancer activities. Its ability to donate a hydrogen atom is a key mechanistic feature.

  • Substitution on the Phenol Ring: Electron-donating groups on the phenol ring can enhance antioxidant activity by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups may modulate activity through different mechanisms, including influencing the acidity of the phenolic proton.

  • Substitution on the Pyrrole Ring: Substituents on the pyrrole ring can affect the electronic properties of the entire molecule, influencing its ability to interact with biological targets. The steric bulk of substituents can also play a crucial role in binding to enzyme active sites or receptors.

G cluster_core Core Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity core This compound phenol_sub Phenol Ring Substituents (Position, Electronic Effects) core->phenol_sub pyrrole_sub Pyrrole Ring Substituents (Steric & Electronic Effects) core->pyrrole_sub activity Potency & Selectivity (Antioxidant, Anti-inflammatory, Anticancer) phenol_sub->activity pyrrole_sub->activity

Structure-Activity Relationship Logic.

Conclusion

The chemical space of substituted 2-(1H-pyrrol-1-yl)phenols represents a promising frontier for the discovery of new therapeutic agents and functional materials. The combination of the well-established biological activities of the pyrrole and phenol moieties provides a strong foundation for the development of compounds with potent antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on the systematic synthesis of a diverse library of these compounds, followed by comprehensive biological evaluation to elucidate detailed structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this intriguing class of molecules.

References

A Comprehensive Technical Review of 2-Arylphenol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylphenol structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and FDA-approved drugs. Its unique combination of a phenolic hydroxyl group and a biaryl system allows for diverse chemical modifications and tailored interactions with various biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant biological activities of 2-arylphenol compounds, with a focus on their applications in drug discovery and development.

Synthesis of 2-Arylphenol Compounds

The construction of the 2-arylphenol core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability. Key approaches include transition-metal-catalyzed cross-coupling reactions, arylation via aryne intermediates, and novel oxidative coupling methods.

One of the most prevalent and versatile methods is the Suzuki-Miyaura cross-coupling reaction . This approach typically involves the palladium-catalyzed reaction of a 2-halophenol (or a protected derivative) with an arylboronic acid. Other notable methods include bismuth-mediated C-O arylation of guaiacols and transition-metal-free SNAr reactions, which offer alternative pathways with distinct advantages in regioselectivity and substrate scope.[1][2][3][4]

A generalized workflow for the synthesis of 2-arylphenols via different popular methods is illustrated below.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_bi Bismuth-Mediated Arylation cluster_aryne Aryne-Mediated Arylation s1 2-Halophenol (e.g., 2-Bromophenol) s_prod 2-Arylphenol s1->s_prod s2 Arylboronic Acid s2->s_prod s_cat Pd Catalyst (e.g., Pd(OAc)2) + Ligand s_cat->s_prod s_base Base (e.g., K2CO3) s_base->s_prod b1 Guaiacol (2-Methoxyphenol) b_int Cyclohexadienone Intermediate b1->b_int b_reagent Bi(V) Arylating Agent + Boronic Acid b_reagent->b_int b_prod 2-Arylphenol b_int->b_prod b_red Reduction (e.g., NaBH4) b_red->b_int a1 Phenol a_prod 2-Arylphenol a1->a_prod a2 Aryl Halide (e.g., Aryl Chloride) a_int Aryne Intermediate a2->a_int a_base Strong Base (e.g., tBuONa) a_base->a_int a_int->a_prod

Caption: Comparative workflows for major 2-arylphenol synthesis routes.

Biological Activities and Therapeutic Potential

2-Arylphenol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-arylphenol derivatives against various cancer cell lines. For instance, certain 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene derivatives have shown significant cytotoxicity against the MCF-7 human breast cancer cell line.[5] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Many 2-arylphenols exert their anticancer effects by modulating key regulators of the cell cycle. A common mechanism observed in MCF-7 cells is the induction of G1 or S phase arrest.[5] This is often achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) that are essential for cell cycle progression.[1][5] This arrest can subsequently trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

G cluster_cellcycle Cell Cycle Regulation A 2-Arylphenol Derivative p21 p21 A->p21 Upregulates p27 p27 A->p27 Upregulates CycD_CDK4 Cyclin D1 / CDK4 p21->CycD_CDK4 CycE_CDK2 Cyclin E / CDK2 p27->CycE_CDK2 G1_S G1/S Phase Progression CycD_CDK4->G1_S CycE_CDK2->G1_S Apoptosis Apoptosis G1_S->Apoptosis Arrest leads to

Caption: Pathway for 2-arylphenol-induced cell cycle arrest and apoptosis.
Anti-Inflammatory Activity

The phenolic moiety is a well-known pharmacophore for anti-inflammatory agents. 2-Arylphenol derivatives often act as potent inhibitors of key inflammatory enzymes, particularly cyclooxygenase-2 (COX-2).[6] Selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. Certain 2-(2-arylphenyl)benzoxazoles have emerged as selective COX-2 inhibitors with in vivo anti-inflammatory potency comparable to or better than celecoxib and diclofenac.[6]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these compounds are primarily mediated by blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever. By inhibiting COX-2, 2-arylphenols reduce the production of these pro-inflammatory prostaglandins. This mechanism is often linked to the downstream modulation of signaling pathways like NF-κB and MAPK.[7]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Arylphenol 2-Arylphenol Derivative Arylphenol->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by 2-arylphenol derivatives.
Other Biological Activities

  • Antifungal Activity: 2-Allylphenol and its derivatives have shown significant activity against various phytopathogenic fungi, such as Botrytis cinerea.[8][9] Modifications to the core structure, such as replacing the hydroxyl group with a methoxy or acetyl group, can dramatically increase potency.[8]

  • Neuroprotective Activity: In the context of Alzheimer's disease, certain 2-arylphenol derivatives have been designed as multi-target inhibitors, demonstrating potent inhibition of acetylcholinesterase (AChE), an enzyme central to the disease's pathology.[10][11][12]

  • Antioxidant Activity: The phenol group is a classic radical scavenger. The antioxidant capacity of 2-arylphenols can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity).[13][14][15]

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the 2-arylphenol scaffold has allowed for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective agents. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), are crucial for these analyses.

Table 1: Anticancer Activity of Selected 2-Arylphenol Derivatives
Compound ID/DescriptionCell LineIC₅₀ (µM)Reference
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthaleneMCF-7 (Breast)4.8[5]
2-(2-Arylphenyl)benzoxazole (3o)HT-29 (Colon)>100[6]
2-(2-Arylphenyl)benzoxazole (3g)HT-29 (Colon)>100[6]
2-Methoxy-5((3,4,5-trimethoxyphenyl)seleninyl)phenolA549 (Lung)Not specified[16]
Table 2: Anti-Inflammatory (COX-2 Inhibition) Activity
Compound ID/DescriptionTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2-(2-(4-Methoxyphenyl)phenyl)benzoxazole (3g)COX-20.21181.4[6]
2-(2-(3-Fluoro-4-methoxyphenyl)phenyl)benzoxazole (3n)COX-20.11427.2[6]
2-(2-(4-(Methylsulfonyl)phenyl)phenyl)benzoxazole (3o)COX-20.09224.4[6]
Celecoxib (Reference)COX-20.06405[17]
Table 3: Antifungal Activity against Botrytis cinerea
CompoundIC₅₀ (µg/mL)Reference
2-Allylphenol68.0[8][9]
2-Allylanisole (Methoxy derivative)2.0[8][9]
2-Allylphenyl acetate (Acetyl derivative)1.0[8][9]
2-(2-Hydroxypropyl) phenol23.5[9][18]
Table 4: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Compound ID/DescriptionTargetIC₅₀ (µM)Reference
2-acetyl-5-O-(amino-alkyl)phenol deriv. (TM-3)eeAChE0.69[10]
Dual Inhibitor Compound 11aAChE0.048[19]
Dual Inhibitor Compound 11bAChE0.223[19]
Donepezil (Reference)AChE3.9[12]

Key SAR Insights:

  • Anticancer Activity: For 2-phenylnaphthalene derivatives, hydroxyl groups at the C-7 position of the naphthalene ring and the C-4' position of the phenyl ring markedly enhance cytotoxicity against MCF-7 cells.[5]

  • Antifungal Activity: Masking the free hydroxyl group of 2-allylphenol as a methoxy ether or an acetate ester significantly increases antifungal potency, suggesting that modulating lipophilicity and hydrogen bonding capability is crucial.[8][9]

  • Anti-Inflammatory Activity: For 2-(2-arylphenyl)benzoxazoles, the introduction of a methylsulfonyl group at the para-position of the pendant aryl ring (as in compound 3o) leads to very potent and selective COX-2 inhibition.[6]

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature, offering a template for researchers working with 2-arylphenol compounds.

Synthesis: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for synthesizing biaryls.[20][21][22]

  • Reagent Setup: To an oven-dried Schlenk tube or round-bottom flask, add the 2-halophenol (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2.0 mol%), and a suitable ligand (e.g., triphenylphosphine) if required.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, n-propanol, or DME; 3-10 mL) via syringe, followed by an aqueous solution of a base, typically 1-2 M Na₂CO₃ or K₂CO₃ (3.0 mmol).

  • Reaction: Stir the mixture vigorously and heat to reflux (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (usually 1-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-arylphenol.

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay

This is a standard method to determine the potency and selectivity of anti-inflammatory compounds.[6][23]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme in Tris-HCl buffer with a cofactor solution (containing glutathione and hematin) at room temperature for 10 minutes.

  • Inhibitor Addition: Add the test compound (2-arylphenol derivative) at various concentrations (typically in DMSO) to the enzyme mixture and incubate for an additional 15-20 minutes at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification: After a set reaction time (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., HCl). Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a standard Prostaglandin E₂ EIA Kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Biological Evaluation: DPPH Radical Scavenging (Antioxidant) Assay

This is a rapid and widely used method to assess the free-radical scavenging ability of phenolic compounds.[13][14]

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a specific absorbance (e.g., ~1.0 at 517 nm).

  • Reaction: In a 96-well plate or cuvette, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or plate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A is the absorbance.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from a plot of scavenging percentage versus concentration. Trolox or ascorbic acid is often used as a positive control.

Conclusion

The 2-arylphenol scaffold remains a cornerstone in the field of medicinal chemistry and drug development. Its synthetic accessibility, coupled with a wide range of potent biological activities—including anticancer, anti-inflammatory, antifungal, and neuroprotective effects—ensures its continued relevance. The structure-activity relationship data gathered to date provides a solid foundation for the rational design of next-generation therapeutics. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and developing more efficient and sustainable synthetic methodologies. This comprehensive overview serves as a critical resource for scientists dedicated to harnessing the therapeutic potential of this versatile chemical class.

References

"early-stage research on 2-(1H-Pyrrol-1-Yl)Phenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Stage Research on 2-(1H-Pyrrol-1-Yl)Phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the early-stage research landscape for the heterocyclic compound this compound. This molecule incorporates two key pharmacophores: a pyrrole ring and a phenol group, both of which are prevalent in a wide range of biologically active compounds.[1] While direct research on the title compound is limited, this document synthesizes available data on its synthesis, physicochemical properties, and potential biological activities inferred from studies on structurally related derivatives. The guide covers potential applications in areas such as aldose reductase inhibition, antimicrobial and anti-inflammatory activities, and cytotoxicity. Detailed experimental protocols for its synthesis and relevant biological assays are provided, supplemented by structured data tables and workflow visualizations to support further research and development efforts.

Introduction

The pyrrole heterocycle is a fundamental structural motif in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the phenol moiety is a well-known pharmacophore whose derivatives exhibit significant therapeutic effects, such as antimicrobial, antioxidant, analgesic, and anti-inflammatory actions.[4][5] The compound this compound, which conjugates these two important scaffolds, represents a promising starting point for drug discovery. This guide aims to consolidate the foundational knowledge on this compound by examining its chemical properties, synthesis, and the biological potential suggested by analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available through public databases. These properties are crucial for predicting its behavior in biological systems and for guiding further derivatization efforts.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₉NO [6]
Molecular Weight 159.18 g/mol [6]
IUPAC Name 2-pyrrol-1-ylphenol [6]
CAS Number 32277-91-1 [6][7]
XLogP3 2.5 [6]
Hydrogen Bond Donor Count 1 [6]
Hydrogen Bond Acceptor Count 2 [6]
Rotatable Bond Count 1 [6]
Exact Mass 159.068413911 Da [6]

| Topological Polar Surface Area | 25.2 Ų |[6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of an aminophenol with a precursor that forms the pyrrole ring. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.[8]

A specific protocol for synthesizing o-(pyrrol-1-yl)-phenol involves the reaction of o-aminophenol with 2,5-dimethoxy-tetrahydrofuran in glacial acetic acid.[9]

Synthesis_Workflow reactant1 o-Aminophenol conditions Glacial Acetic Acid Heat to Boil (30 min) reactant1->conditions reactant2 2,5-Dimethoxytetrahydrofuran reactant2->conditions reaction_mixture Reaction Mixture conditions->reaction_mixture step1 Cool & Filter (Remove Polymeric Material) reaction_mixture->step1 step2 Evaporate Filtrate in vacuo step1->step2 step3 Dissolve in Ethyl Acetate Wash with Water step2->step3 step4 Dry & Evaporate Organic Phase step3->step4 step5 Distill in Bulb Tube (High Vacuum) step4->step5 product This compound (Oil, crystallizes on standing) step5->product

Caption: Synthesis workflow for this compound.

Early-Stage Biological Research & Potential Applications

While specific biological data for this compound is not extensively published, the activities of its structural analogs provide strong indications of its therapeutic potential.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is an enzyme in the polyol pathway that converts glucose to sorbitol.[10] Under hyperglycemic conditions, this pathway is overactivated, leading to diabetic complications.[10] A study on 2-Fluoro-4-(1H-pyrrol-1-yl)phenol, a close analog, identified it as an active inhibitor of ALR2 with IC₅₀ values in the low micromolar range.[10] This suggests that the 2-(pyrrol-1-yl)phenol scaffold is a promising starting point for developing novel aldose reductase inhibitors (ARIs).[10] Further optimization of this scaffold has led to potent and selective inhibitors of ALR2.[11]

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol (Accumulation leads to Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Fructose Fructose ALR2->Sorbitol NADP+ SDH->Fructose NADH Inhibitor 2-(Pyrrol-1-yl)Phenol Analogs Inhibitor->ALR2 Inhibition

Caption: The Polyol Pathway and the role of Aldose Reductase (ALR2).

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Pyrrol-1-yl-Phenol Analogs

Compound Description ALR2 IC₅₀ (µM) Selectivity Index (SI) vs ALR1 Source
4d p-fluoro analog 0.242 > 858 [11]
4g p-methylthio analog 0.043 650 [11]

| 4h | p-methylsulfonyl analog | 0.057 | 775 |[11] |

Antimicrobial Activity

Both pyrrole and phenol derivatives are well-documented for their antimicrobial properties against a range of pathogens.[5][12][13] The pyrrole ring is a core component of many natural and synthetic compounds with antibacterial and antifungal effects.[1][2] For instance, a novel pleuromutilin derivative incorporating a pyrrole group demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL.[14][15] Phenolic compounds also inhibit microbial growth and can disrupt biofilm formation.[5][13] This collective evidence suggests that this compound should be investigated for its potential antimicrobial efficacy.

Table 3: In Vitro Antibacterial Activity of a Pyrrole-Containing Pleuromutilin Derivative (PDP)

Bacterial Strain Description MIC (µg/mL)
S. aureus ATCC 29213 0.008
MRSA ATCC 43300 0.016
MRSE ATCC 51625 0.008
S. agalactiae Clinical Isolate 0.008
S. dysgalactiae-1 Clinical Isolate 0.008
E. coli ATCC 25922 ≥16

Source:[14]

Anti-inflammatory and Analgesic Activity

The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, highlighting its importance in the development of anti-inflammatory agents.[16] Numerous studies have confirmed the anti-inflammatory and analgesic potential of various pyrrole derivatives.[16][17][18] Phenolic compounds also contribute to anti-inflammatory effects, often through antioxidant mechanisms.[4][19] Given its hybrid structure, this compound is a logical candidate for screening in inflammation and pain models.

Cytotoxicity and Potential Anticancer Activity

Phenolic compounds have been evaluated for their cytotoxic properties against various cancer cell lines.[4][20] Some studies have shown that substituted phenols can induce cytotoxicity in melanoma cells, with their mechanism potentially involving membrane damage and inhibition of DNA synthesis.[20] The relationship between the chemical structure (e.g., number and position of hydroxyl groups) and cytotoxic or antiproliferative activity has been a subject of investigation.[21][22] The potential for this compound to exhibit cytotoxic effects warrants investigation, particularly against cell lines where phenolic structures have shown activity.

Methodologies and Experimental Protocols

This section provides detailed protocols for the synthesis of the title compound and for key biological assays relevant to its potential activities.

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of o-(pyrrol-1-yl)-phenol.[9]

  • Materials: o-aminophenol (109 g), 2,5-dimethoxy-tetrahydrofuran (132 g), glacial acetic acid (700 ml), ethyl acetate, water.

  • Procedure:

    • Combine o-aminophenol and 2,5-dimethoxy-tetrahydrofuran in glacial acetic acid in a suitable reaction vessel.

    • Heat the mixture to a boil and maintain for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove polymeric byproducts.

    • Evaporate the filtrate in vacuo to obtain a residue.

    • Dissolve the residue in approximately 1 liter of ethyl acetate.

    • Wash the ethyl acetate solution with 200 ml of water.

    • Dry the organic phase (e.g., with anhydrous MgSO₄ or Na₂SO₄) and evaporate the solvent to yield a dark oil.

    • Purify the oil by distillation in a bulb tube under high vacuum (boiling point 115°-125° C at 0.05 mm Hg).

    • The product is an oil that gradually crystallizes upon standing, with a reported melting point of 46°-49° C.[9]

Aldose Reductase (ALR2) Inhibition Assay

This is a generalized protocol for an in vitro enzymatic assay.

  • Principle: The assay measures the activity of ALR2 by monitoring the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The decrease in absorbance at 340 nm due to NADPH oxidation is tracked over time.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and purified recombinant human ALR2 enzyme.

    • Add the test compound (this compound or its derivatives) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Assay)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Prepare Serial Dilutions of Test Compound in a 96-Well Plate step2 Add Standardized Bacterial Inoculum to Each Well start->step2 step3 Include Positive (Bacteria only) and Negative (Broth only) Controls step2->step3 step4 Incubate Plate at 37°C for 18-24 Hours step3->step4 step5 Visually Inspect Wells for Bacterial Growth (Turbidity) step4->step5 end Determine MIC: Lowest Concentration with No Visible Growth step5->end

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[23]

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates anti-inflammatory activity.

  • Procedure:

    • Fast animals (e.g., Wistar rats) overnight with free access to water.

    • Administer the test compound or vehicle control orally or intraperitoneally. A positive control group receives a standard NSAID (e.g., Indomethacin).

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Summary and Future Directions

This compound is a structurally intriguing molecule that combines two proven pharmacophores. While direct biological evaluation is lacking in the public literature, a review of its analogs strongly suggests a high potential for bioactivity. The most promising areas for investigation appear to be:

  • Aldose Reductase Inhibition: Based on potent activity from fluorinated analogs, the core scaffold is a validated starting point for developing therapeutics for diabetic complications.

  • Antimicrobial Agents: The compound should be screened against a broad panel of bacterial and fungal pathogens, especially Gram-positive bacteria like MRSA.

  • Anti-inflammatory and Analgesic Effects: Its structural similarity to known NSAIDs warrants investigation in standard in vivo models of pain and inflammation.

Future research should focus on the systematic biological screening of this compound and the development of a structure-activity relationship (SAR) through the synthesis and testing of novel derivatives. Investigating its mechanism of action in any identified areas of activity will be critical for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Optimized Paal-Knorr Synthesis of 2-(1H-Pyrrol-1-yl)Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the synthesis of 2-(1H-Pyrrol-1-yl)Phenol via the Paal-Knorr reaction. The Paal-Knorr synthesis is a fundamental method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1] This protocol focuses on the reaction between 2-aminophenol and 2,5-hexanedione (or its precursor, 2,5-dimethoxytetrahydrofuran) to yield the target phenolic pyrrole. Both conventional heating and microwave-assisted methods are presented to offer flexibility and efficiency. These protocols are designed to provide improved yields and reduced reaction times, which are critical in research and drug development settings.

Introduction

The pyrrole moiety is a significant heterocyclic scaffold present in a wide array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis, first reported in 1884, remains a widely used and versatile method for constructing the pyrrole ring due to its operational simplicity and the ready availability of starting materials.[1][2] The reaction typically proceeds via the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine.[3] The mechanism involves the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][4]

Traditional Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acids, which can lead to the degradation of sensitive substrates.[2] Modern optimizations focus on milder reaction conditions, the use of more efficient catalysts, and the application of microwave irradiation to enhance reaction rates and yields.[5][6] This document outlines optimized protocols for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science.

Reaction Scheme

Caption: General reaction scheme for the Paal-Knorr synthesis of this compound.

Optimized Reaction Parameters

The efficiency of the Paal-Knorr synthesis is influenced by the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes proposed optimized conditions for the synthesis of this compound based on literature for similar N-aryl pyrroles.

ParameterConventional HeatingMicrowave-AssistedRationale
1,4-Dicarbonyl Source 2,5-Hexanedione2,5-Hexanedione or 2,5-Dimethoxytetrahydrofuran2,5-Hexanedione is the direct precursor. 2,5-Dimethoxytetrahydrofuran is a stable precursor that generates the 1,4-dicarbonyl in situ under acidic conditions.[7]
Amine Source 2-Aminophenol2-AminophenolThe primary amine required for the target product.
Catalyst p-Toluenesulfonic acid (p-TsOH) or Acetic AcidAcetic Acid or Iron(III) chloride (FeCl3)p-TsOH is an effective acid catalyst for conventional heating.[3] Acetic acid is a milder and effective catalyst for both methods.[4] FeCl3 is a mild Lewis acid catalyst suitable for reactions in water.[7]
Solvent Toluene or EthanolEthanol or WaterToluene allows for azeotropic removal of water. Ethanol is a good solvent for both reactants.[4] Water can be used as a green solvent, particularly with a Lewis acid catalyst.[7]
Temperature 80-110 °C80-120 °CSufficient to overcome the activation energy without significant degradation. Microwave heating is more efficient at reaching and maintaining the target temperature.[5]
Reaction Time 2-6 hours5-20 minutesMicrowave irradiation significantly accelerates the reaction.[6]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol describes a traditional approach using conventional heating with an acid catalyst.

Materials:

  • 2-Aminophenol

  • 2,5-Hexanedione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Glacial Acetic Acid

  • Toluene or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq), 2,5-hexanedione (1.05 eq), and toluene or ethanol as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) or glacial acetic acid (0.2 eq).

  • Heat the reaction mixture to reflux (80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed with the workup and purification protocol.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the synthesis.

Materials:

  • 2-Aminophenol

  • 2,5-Hexanedione or 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid or Iron(III) chloride (FeCl3)

  • Ethanol or Water

  • Microwave vial (5-10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, add 2-aminophenol (1.0 eq), 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran (1.1 eq), and a magnetic stir bar.

  • Add ethanol or water as the solvent.

  • Add glacial acetic acid (0.2 eq) or a catalytic amount of FeCl3 (0.05 eq).

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for 5-20 minutes. The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Proceed with the workup and purification protocol.

Workup and Purification Protocol

  • Dilute the crude reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Experimental Workflow

G start Start reagents Combine Reactants: - 2-Aminophenol - 2,5-Hexanedione - Catalyst - Solvent start->reagents reaction Reaction Conditions reagents->reaction conventional Conventional Heating (Reflux, 2-6 h) reaction->conventional Method 1 microwave Microwave Irradiation (100-120 °C, 5-20 min) reaction->microwave Method 2 workup Workup: - Solvent Removal - Extraction conventional->workup microwave->workup purification Purification: - Column Chromatography - (Recrystallization) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Paal-Knorr Reaction Mechanism

G cluster_0 Paal-Knorr Pyrrole Synthesis diketone 1,4-Dicarbonyl (2,5-Hexanedione) protonation Protonation of Carbonyl diketone->protonation H+ amine Primary Amine (2-Aminophenol) attack1 Nucleophilic Attack by Amine amine->attack1 protonation->attack1 hemiaminal Hemiaminal Intermediate attack1->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Intermediate cyclization->dihydroxypyrrolidine dehydration Dehydration dihydroxypyrrolidine->dehydration -2H2O pyrrole Substituted Pyrrole (this compound) dehydration->pyrrole

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(1H-Pyrrol-1-yl)Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-(1H-pyrrol-1-yl)phenol derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and adherence to green chemistry principles.[1]

The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrrole-containing compounds, such as anti-inflammatory, analgesic, antioxidant, and anticancer properties.[2][3][4] This document outlines a reliable synthetic route and highlights the potential of these derivatives as modulators of key signaling pathways implicated in various diseases.

Synthetic Approach: Microwave-Assisted Clauson-Kaas Reaction

The synthesis of this compound derivatives can be efficiently achieved via a microwave-assisted Clauson-Kaas reaction. This method involves the condensation of a substituted 2-aminophenol with 2,5-dimethoxytetrahydrofuran. The use of microwave irradiation accelerates the reaction, leading to the rapid formation of the desired N-aryl pyrrole.[5][6][7]

General Reaction Scheme:

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_analysis Characterization Reactants Substituted 2-Aminophenol + 2,5-Dimethoxytetrahydrofuran MicrowaveReactor Microwave Reactor Reactants->MicrowaveReactor Load Vial SolventCatalyst Solvent (e.g., Acetic Acid or Water) + Catalyst (optional) SolventCatalyst->MicrowaveReactor Workup Aqueous Work-up & Extraction MicrowaveReactor->Workup Irradiation Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of N-Aryl Pyrroles

This protocol is adapted from established methods for the microwave-assisted Clauson-Kaas synthesis of N-substituted pyrroles.[5][6][7][8]

Materials:

  • Substituted 2-aminophenol (1.0 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol)

  • Glacial acetic acid or deionized water (3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.2 mmol).

  • Add the chosen solvent (glacial acetic acid or water, 3-5 mL).

  • Seal the vial with a Teflon septum and an aluminum crimp top.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120-170°C for a duration of 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Quench the reaction mixture by pouring it into a beaker of cold water.

  • If the product precipitates, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Catalyst-Free Microwave-Assisted Synthesis in Water

For a greener approach, the reaction can be performed in water without an additional catalyst.[6]

Procedure:

Follow the general protocol (2.1), using deionized water as the solvent and irradiating at 120°C for 10 minutes.[7]

Quantitative Data

The following table summarizes representative reaction conditions and yields for the microwave-assisted synthesis of various N-aryl pyrroles, demonstrating the efficiency of this method. While specific data for this compound derivatives is limited in the literature, the data for structurally similar anilines provides a strong predictive basis for successful synthesis.

EntryAmineSolventTemperature (°C)Time (min)Yield (%)Reference
1AnilineAcetic Acid1701088[7]
24-MethoxyanilineAcetic Acid1701092[7]
34-ChloroanilineAcetic Acid1701085[7]
44-NitroanilineAcetic Acid1701078[7]
5AnilineWater1201063[7]
64-Aminobenzoic acidWater1201074[6]
7AnilineNone (Iodine catalyst)100295[8]
84-BromoanilineNone (Iodine catalyst)100292[8]

Applications in Drug Discovery: Inhibition of Inflammatory Pathways

Pyrrole derivatives are recognized for their significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[9][10][11] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The inhibition of these pathways is a cornerstone of anti-inflammatory drug action.

COX/LOX Inhibition

Several studies have demonstrated the potential of pyrrole derivatives as dual inhibitors of COX and LOX.[10][11] This dual-inhibition profile is considered advantageous as it may offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to selective COX-2 inhibitors.

Table of COX/LOX Inhibitory Activities of Representative Pyrrole Derivatives:

CompoundTargetIC₅₀ (µM)Reference
Pyrrole derivative 1COX-20.55[11]
Pyrrole derivative 2LOX7.5[11]
Pyrrole derivative 3COX-27.0[11]
Pyrrole derivative 4LOX27.5[11]
Thioxo-4-Br-phenyl-derivativeCOX-262[9]
4-methoxy-phenyl derivativeLOX3.6[9]

Note: The compounds listed are structurally related to 2-(1H-pyrrol-1-yl)phenols and indicate the potential of this class of compounds as COX/LOX inhibitors.

Inhibition of Other Kinase Signaling Pathways

Beyond the arachidonic acid cascade, certain pyrrole derivatives have been shown to inhibit other critical signaling pathways involved in inflammation and cancer. For instance, the pyrrole derivative MI-1 has been identified as an inhibitor of protein kinases such as EGFR and VEGFR.[2][4] Inhibition of these receptor tyrosine kinases can modulate downstream signaling pathways involved in cell proliferation, survival, and inflammation.

Diagram of a Potential Anti-Inflammatory Signaling Pathway

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation PyrroleDerivative This compound Derivative PyrroleDerivative->COX Inhibits PyrroleDerivative->LOX Inhibits

Caption: Inhibition of COX and LOX pathways by this compound derivatives.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the preparation of this compound derivatives. These compounds represent a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory diseases, due to their potential to inhibit key signaling molecules such as COX and LOX enzymes. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of heterocyclic compounds. Further investigation into the specific structure-activity relationships of substituted 2-(1H-pyrrol-1-yl)phenols is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 2-(1H-Pyrrol-1-yl)phenol as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(1H-pyrrol-1-yl)phenol as a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The protocols detailed below offer step-by-step methodologies for the preparation of key heterocyclic scaffolds, including pyrrolo[1,2-a]quinoxalines and phenoxazines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyrrole nucleus, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs.[1][2] this compound combines the reactive functionalities of a phenol and a pyrrole ring, making it an attractive starting material for the construction of fused heterocyclic systems. This document outlines synthetic strategies to leverage this precursor for the generation of diverse molecular architectures.

Synthesis of Pyrrolo[1,2-a]quinoxalines

Pyrrolo[1,2-a]quinoxalines are a class of fused heterocyclic compounds with demonstrated antiproliferative and other biological activities.[3] A common and effective strategy for their synthesis involves the Pictet-Spengler reaction of a 2-(1H-pyrrol-1-yl)aniline derivative with an aldehyde. Therefore, the initial step involves the conversion of this compound to its corresponding aniline derivative.

Step 1: Synthesis of 2-(1H-Pyrrol-1-yl)aniline (Intermediate)

A plausible synthetic route from this compound to 2-(1H-pyrrol-1-yl)aniline can be envisioned through a multi-step sequence involving nitration, reduction, and amination, or via modern cross-coupling methodologies like the Buchwald-Hartwig amination.[4][5] For the purpose of this protocol, we will outline a general procedure for the subsequent cyclization step, assuming the successful synthesis of the aniline intermediate.

Step 2: General Protocol for the Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction

This protocol is adapted from a green synthesis approach utilizing a surfactant catalyst in an alcoholic solvent.[3]

Experimental Protocol:

  • To a well-stirred solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.0291 mmol) in 2 mL of 96% ethanol, add 2-(1H-pyrrol-1-yl)aniline (0.291 mmol) and the desired aromatic aldehyde (0.349 mmol).

  • Stir the reaction mixture at room temperature for 15-120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent to dryness under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure pyrrolo[1,2-a]quinoxaline derivative.

Quantitative Data for Representative Pyrrolo[1,2-a]quinoxaline Derivatives:

CompoundAldehyde PrecursorYield (%)Melting Point (°C)Spectroscopic Data Highlights
1a 6-Bromobenzo[d][2][6]dioxole-5-carbaldehyde43225¹H NMR (300 MHz, Acetone-d₆): δ 8.00 (s, 1H), 7.54 (dd, 1H), 7.47–7.43 (m, 2H), 6.99 (s, 1H), 6.85 (d, 1H), 6.63 (s, 1H), 6.17 (t, 1H), 5.99 (s, 1H), 5.90 (d, 2H), 5.70 (bs, 1H), 3.50 (s, 3H). MS (EI) m/z: 410 [M]⁺.[3]
1b 4-Hydroxy-3-methoxybenzaldehyde95222¹H NMR (300 MHz, CDCl₃): δ 8.50 (s, 1H), 8.15–7.99 (m, 3H), 7.64–7.59 (m, 2H), 7.13–7.05 (m, 2H), 6.94 (dd, 1H), 6.20 (bs, 1H), 4.00 (s, 3H), 2.80 (s, 3H). MS (EI) m/z: 332 [M]⁺.[3]

Logical Workflow for Pyrrolo[1,2-a]quinoxaline Synthesis:

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_reaction Pictet-Spengler Reaction cluster_product Product This compound This compound 2-(1H-Pyrrol-1-yl)aniline 2-(1H-Pyrrol-1-yl)aniline This compound->2-(1H-Pyrrol-1-yl)aniline Amination Pyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline 2-(1H-Pyrrol-1-yl)aniline->Pyrrolo[1,2-a]quinoxaline Aldehyde Aldehyde Aldehyde->Pyrrolo[1,2-a]quinoxaline p-DBSA, Ethanol p-DBSA, Ethanol p-DBSA, Ethanol->Pyrrolo[1,2-a]quinoxaline

Caption: Synthetic route to pyrrolo[1,2-a]quinoxalines.

Synthesis of Phenoxazine Derivatives

Phenoxazines are an important class of heterocyclic compounds with applications as dyes, and in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer properties.[6][7] The synthesis of phenoxazine derivatives can be achieved through the coupling of a substituted phenol with an appropriate amino-halo-aromatic compound, often via transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.[4][8][9]

General Protocol for Palladium-Catalyzed O-Arylation (Ullmann-type Reaction)

This protocol is based on the synthesis of angular polycyclic phenoxazine derivatives from various phenols.[6]

Experimental Protocol:

  • To a flask, add this compound (1.2 mmol), a suitable halo-aromatic precursor (e.g., 2-amino-chlorobenzene derivative) (1.0 mmol), palladium(II) acetate (Pd(OAc)₂) (as catalyst), and a suitable phosphine ligand (e.g., t-BuXPhos).

  • Add a base (e.g., cesium carbonate, Cs₂CO₃) and a high-boiling point solvent (e.g., toluene or DMF).

  • Heat the reaction mixture at 100-120 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired phenoxazine derivative.

Quantitative Data for Representative Phenoxazine Syntheses from Phenols:

Phenol PrecursorHalo-Aromatic PrecursorCatalyst SystemYield (%)Melting Point (°C)Ref.
Phenol6-chlorodibenzo[a,j]phenoxazin-5-onePd(OAc)₂/t-BuXPhos60>360[6]
1-Naphthol6-chlorodibenzo[a,j]phenoxazin-5-onePd(OAc)₂/t-BuXPhos74>360[6]
4-Chlorophenol6-chlorodibenzo[a,j]phenoxazin-5-onePd(OAc)₂/t-BuXPhos48>360[6]
2-Aminophenol1,2-difluoro-4,5-dinitrobenzeneNa₂CO₃32-[10][11]

Reaction Scheme for Phenoxazine Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Pyrrolo-phenoxazine Pyrrolo-phenoxazine This compound->Pyrrolo-phenoxazine Amino-halo-aromatic Amino-halo-aromatic Amino-halo-aromatic->Pyrrolo-phenoxazine Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base->Pyrrolo-phenoxazine

Caption: General scheme for phenoxazine synthesis.

Potential Signaling Pathways and Biological Applications

The heterocyclic scaffolds synthesized from this compound are structurally related to compounds with known biological activities. For instance, pyrrolo[3][6]benzodiazepines, which share a similar tricyclic core with the targeted pyrrolo-dibenzo[b,f][3][6]oxazepines, are known to exert their anticancer effects by binding to the minor groove of DNA and interfering with DNA replication and transcription processes.[1][12] This interaction can lead to the activation of cell death pathways, such as apoptosis.

Hypothetical Signaling Pathway for Pyrrolo-fused Heterocycles:

G Pyrrolo-fused Heterocycle Pyrrolo-fused Heterocycle DNA DNA Pyrrolo-fused Heterocycle->DNA Binds to minor groove DNA Replication/Transcription Inhibition DNA Replication/Transcription Inhibition DNA->DNA Replication/Transcription Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Replication/Transcription Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential mechanism of action for DNA-binding heterocycles.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in these application notes provide robust methodologies for accessing pyrrolo[1,2-a]quinoxalines and phenoxazine derivatives. The biological significance of these and related heterocyclic scaffolds underscores the importance of developing efficient synthetic routes from readily available starting materials. Further exploration of the reactivity of this compound is warranted to expand the library of accessible heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols: Assessing the Anticancer Activity of 2-(1H-Pyrrol-1-Yl)Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds and pyrrole derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[1][2][3] The compound 2-(1H-Pyrrol-1-Yl)Phenol, which incorporates both a phenol and a pyrrole moiety, presents an interesting scaffold for investigation. The pyrrole ring is a key structural component in several compounds with demonstrated antitumor properties.[4][5] This document provides a comprehensive set of protocols to systematically evaluate the in vitro anticancer activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

While specific biological data for this compound is not extensively available in the public domain, the protocols outlined below are standard, well-established methods for characterizing the anticancer potential of novel chemical entities.[6][7]

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison. The following tables provide a template for data presentation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineHistotypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 Breast Adenocarcinoma[Insert Data][Insert Data]
A549 Lung Carcinoma[Insert Data][Insert Data]
HCT-116 Colorectal Carcinoma[Insert Data][Insert Data]
PC-3 Prostate Adenocarcinoma[Insert Data][Insert Data]
HEK293 Normal Embryonic Kidney[Insert Data][Insert Data]

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by this compound in [Cancer Cell Line]

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Live Cells (%)
Vehicle Control 0[Insert Data][Insert Data][Insert Data]
This compound IC₂₅[Insert Data][Insert Data][Insert Data]
This compound IC₅₀[Insert Data][Insert Data][Insert Data]
This compound IC₇₅[Insert Data][Insert Data][Insert Data]

Table 3: Cell Cycle Analysis of [Cancer Cell Line] Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control 0[Insert Data][Insert Data][Insert Data][Insert Data]
This compound IC₂₅[Insert Data][Insert Data][Insert Data][Insert Data]
This compound IC₅₀[Insert Data][Insert Data][Insert Data][Insert Data]
This compound IC₇₅[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Workflow

The following diagram outlines the general workflow for assessing the anticancer activity of a test compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Preparation (this compound) C Cytotoxicity Assay (MTT) Determine IC₅₀ values A->C B Cell Line Selection (Cancer vs. Normal) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC₅₀ E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC₅₀ F Western Blot Analysis (Apoptotic Markers) D->F G Quantitative Data Summary D->G E->G F->G H Conclusion on Anticancer Potential G->H

Experimental workflow for anticancer activity assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3) and a normal cell line (e.g., HEK293)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[11]

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]

Materials:

  • Cancer cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will be displayed as a histogram, where the peaks correspond to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.[15]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[20][21][22]

Materials:

  • Cancer cells treated as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and then incubate with an ECL substrate.[20]

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin. An increase in cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis induction.[21][23][24]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an anticancer compound like this compound, leading to apoptosis and cell cycle arrest.

G cluster_pathway Cellular Response compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates cdk CDK/Cyclin Complex compound->cdk inhibits cyto_c Cytochrome c release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis cell_cycle Cell Cycle Arrest (e.g., G2/M) cdk->cell_cycle

Hypothetical signaling pathway for an anticancer compound.

References

Application Notes and Protocols: Standard Operating Procedure for Antimicrobial Testing of 2-(1H-Pyrrol-1-Yl)Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Compounds incorporating both pyrrole and phenol moieties have garnered significant interest due to their potential for broad-spectrum antimicrobial activity.[1][2][3][4][5] 2-(1H-Pyrrol-1-Yl)Phenol is a synthetic compound that combines these two pharmacophores, suggesting a potential for potent antimicrobial efficacy.

These application notes provide a standardized operating procedure for the preliminary in vitro antimicrobial susceptibility testing of this compound. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[6][7][8][9][10][11][12]

Data Presentation: Hypothetical Antimicrobial Activity

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against a panel of common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 292138
Enterococcus faecalisATCC 2921216
Gram-Negative Bacteria
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Fungi
Candida albicansATCC 9002816
Aspergillus brasiliensisATCC 1640432

Table 2: Zone of Inhibition Diameters for this compound (50 µg disk)

Test MicroorganismStrainZone of Inhibition (mm)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921322
Enterococcus faecalisATCC 2921218
Gram-Negative Bacteria
Escherichia coliATCC 2592215
Pseudomonas aeruginosaATCC 2785312
Fungi
Candida albicansATCC 9002819
Aspergillus brasiliensisATCC 1640416

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, adapted from CLSI document M07.[7][8][10][12]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient from 640 µg/mL to 1.25 µg/mL.

    • Column 11 will serve as the growth control (broth and inoculum only).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the final diluted inoculum to each well (except the sterility control wells).

  • Incubation:

    • Incubate bacterial plates at 35 ± 2°C for 16-20 hours in ambient air.

    • Incubate fungal plates at 35 ± 2°C for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

This protocol describes the agar disk diffusion method for assessing the susceptibility of microorganisms to this compound, based on CLSI document M02.[7][8][10][12]

Materials and Reagents:

  • This compound

  • Ethanol or other suitable solvent

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Ruler or caliper

Protocol:

  • Preparation of Disks: Aseptically apply a defined amount of this compound solution (e.g., 50 µg) to sterile paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare an inoculum suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks: Aseptically place the prepared disks containing this compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours for bacteria and 20-24 hours for fungi.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (1280 µg/mL in DMSO) plate_prep Prepare 96-well Plate (Serial Dilutions) stock->plate_prep inoculation Inoculate Plates plate_prep->inoculation inoculum_prep Prepare Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plates (35°C) inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for Broth Microdilution MIC Testing.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis disk_prep Prepare Disks with Compound disk_application Apply Disks to Plates disk_prep->disk_application inoculum_prep Prepare Inoculum (0.5 McFarland) plate_inoculation Inoculate MHA Plates inoculum_prep->plate_inoculation plate_inoculation->disk_application incubation Incubate Plates (35°C) disk_application->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for Agar Disk Diffusion Testing.

References

Application Notes & Protocols: Development of Selective COX-2 Inhibitors from 2-(1H-Pyrrol-1-Yl)Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and is significantly upregulated during inflammatory processes.[2] The development of selective COX-2 inhibitors aims to provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][3]

The 2-(1H-pyrrol-1-yl)phenol scaffold presents a promising starting point for designing novel selective COX-2 inhibitors. This structure contains a diaryl system, a common feature in many selective COX-2 inhibitors (coxibs), which can be chemically modified to optimize binding within the larger, more accommodating active site of the COX-2 enzyme.[4] These notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of derivatives based on this scaffold.

Signaling Pathway and Rationale

The rationale for selective COX-2 inhibition is based on the distinct roles of the COX isoforms. As illustrated below, inhibiting COX-2 specifically can block the inflammatory cascade without disrupting the homeostatic functions of COX-1.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Inflammation) membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs1 Prostaglandins (PGs) cox1->pgs1 pgs2 Prostaglandins (PGs) cox2->pgs2 physio Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) pgs1->physio inflam Inflammation, Pain, Fever pgs2->inflam inhibitor Selective COX-2 Inhibitor (e.g., this compound derivative) inhibitor->cox2 Inhibition

Caption: Simplified COX-1 and COX-2 signaling pathways.

Experimental Design and Workflow

The development process involves a systematic workflow encompassing chemical synthesis, in vitro screening to determine potency and selectivity, and analysis of the structure-activity relationships to guide further optimization.

Experimental_Workflow start Parent Scaffold: This compound synthesis Chemical Synthesis of Derivatives (e.g., substitutions on phenyl ring) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro COX-1/COX-2 Inhibition Assays purification->screening data Data Analysis: Calculate IC50 & Selectivity Index (SI) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: General workflow for inhibitor development.

Protocols

General Protocol for Synthesis of this compound Derivatives

This protocol describes a general method for introducing substituents onto the phenolic ring of the parent compound, a key strategy for exploring SAR. For example, adding a sulfonamide group is a classic approach for achieving COX-2 selectivity.[4]

Materials:

  • This compound

  • Chlorosulfonic acid

  • Thionyl chloride

  • Appropriate amine (e.g., ammonia, primary amines)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Chlorosulfonylation: Dissolve this compound in anhydrous DCM and cool to 0°C in an ice bath. Add chlorosulfonic acid dropwise while maintaining the temperature. Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride intermediate.

  • Amination/Sulfonamide Formation: Dissolve the crude sulfonyl chloride in anhydrous THF. Add an excess of the desired amine (e.g., aqueous ammonia for a primary sulfonamide) at 0°C. Stir the mixture at room temperature for 12-24 hours.

  • Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final sulfonamide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a fluorometric or LC-MS/MS method to measure the production of Prostaglandin E₂ (PGE₂) from arachidonic acid.[5][6]

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes.[6]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[6]

  • Cofactors: Hematin, L-epinephrine.[6]

  • Substrate: Arachidonic acid.

  • Test compounds (dissolved in DMSO).

  • Reference inhibitors (e.g., Celecoxib, Indomethacin).[6]

  • 96-well black microplate.

  • Fluorescence plate reader or LC-MS/MS system.

  • For fluorometric assay: Amplex™ Red reagent.[5]

  • For LC-MS/MS: Quenching solution (e.g., HCl), internal standard (e.g., PGE₂-d₄), and appropriate solvents for chromatography.

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired working concentration in cold assay buffer. Keep on ice.[5]

  • Assay Plate Setup: In a 96-well plate, set up duplicate wells for each condition: Negative Control (no enzyme), Positive Control (enzyme + DMSO), and Test Inhibitor (enzyme + test compound at various concentrations).

  • Reagent Addition:

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of Hematin.

    • Add 10 µL of the test compound solution (or DMSO for controls). Pre-incubate the plate at 37°C for 10 minutes.[6]

    • Add 20 µL of the diluted enzyme (COX-1 or COX-2) to the appropriate wells. Add 20 µL of buffer to the negative control wells.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.[7]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination & Detection:

    • Fluorometric Method: Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., adding Amplex™ Red reagent and reading fluorescence at λex=535nm / λem=590nm).[5]

    • LC-MS/MS Method: Stop the reaction by adding a quenching solution. Add an internal standard, process the samples (e.g., solid-phase extraction), and analyze for PGE₂ levels by LC-MS/MS.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression curve fit.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

Data Presentation

Quantitative data from the inhibition assays should be summarized in a clear, tabular format to facilitate comparison between derivatives. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Table 1: Example Inhibition Data for this compound Derivatives

Compound IDR¹-SubstituentR²-SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Parent -H-H15.28.51.8
DER-01 -H4-SO₂NH₂>1000.45>222
DER-02 -H4-SO₂Me85.10.78109.1
DER-03 5-Cl4-SO₂NH₂>1000.12>833
DER-04 5-F4-SO₂NH₂>1000.09>1111
Celecoxib (Reference)(Reference)15.00.04375

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on established SAR principles for selective COX-2 inhibitors.

Structure-Activity Relationship (SAR)

SAR analysis is crucial for rational drug design. For diaryl heterocyclic inhibitors, specific structural features are known to govern COX-2 selectivity. The smaller valine residue (Val523) in the COX-2 active site, compared to the bulkier isoleucine (Ile523) in COX-1, creates a distinct side pocket that can be exploited.[8]

Caption: Key SAR features for COX-2 selectivity.

Key SAR Insights:

  • Central Heterocyclic System: The 1,2-diaryl arrangement on the pyrrole-phenol scaffold mimics the core structure of known coxibs.[3][4]

  • Sulfonamide/Methylsulfone Moiety: The presence of a sulfonamide (-SO₂NH₂) or a similar polar group at the para-position of the phenyl ring is a hallmark of many selective COX-2 inhibitors. This group is crucial for binding within the hydrophilic COX-2 side pocket.[4][9]

  • Substitutions on the Pyrrole-Bound Phenyl Ring: Adding small, electron-withdrawing groups like fluorine or chlorine can often increase inhibitory potency.[3] This may be due to enhanced binding interactions within the hydrophobic channel of the enzyme active site.

References

"use of 2-(1H-Pyrrol-1-Yl)Phenol derivatives as fluorescent probes"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Application of 2-(1H-Pyrrol-1-yl)Phenol Derivatives as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorophore Scaffold

In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable for their sensitivity, non-invasive nature, and real-time monitoring capabilities.[1][2] Among the myriad of fluorophore scaffolds, this compound and its derivatives have emerged as a particularly compelling class of compounds.[3][4] At its core, this structure consists of a phenol ring directly linked to a pyrrole ring via the nitrogen atom.[3]

The significance of this arrangement lies in its capacity for a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This phenomenon, where a proton is transferred within the molecule upon photoexcitation, results in a dramatic separation between the excitation and emission wavelengths, known as a large Stokes shift.[5][7] Probes with large Stokes shifts are highly desirable as they minimize interference from autofluorescence and scattered excitation light, leading to a significantly improved signal-to-noise ratio in complex environments like living cells.[7] The true power of the this compound scaffold, however, is its synthetic tractability, which allows for the rational design of derivatives tailored to detect specific analytes, from metal ions to changes in the cellular microenvironment.[8][9]

The Scientific Foundation: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The unique fluorescent properties of this compound derivatives are governed by the ESIPT mechanism, a rapid, four-level photochemical cycle.[6][10] Understanding this process is critical to appreciating the design and application of these probes.

  • Ground State (Enol Form, E): In its ground state, the molecule exists in its normal enol form, featuring an intramolecular hydrogen bond between the hydroxyl group of the phenol and the pyrrole ring.

  • Excitation: Upon absorption of a photon (hν), the molecule is promoted to the excited state of the enol form (E*).

  • Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the proton-accepting site increase. This drives an ultrafast, often femtosecond-scale, transfer of the proton to the acceptor, creating an excited-state keto tautomer (K*).[10]

  • Emission: The keto tautomer (K*) relaxes to its ground state (K) by emitting a photon (hν') at a significantly longer wavelength (lower energy) than the initial absorption.

  • Reverse Proton Transfer: The unstable ground-state keto form (K) rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form (E), completing the cycle.

This process results in a large Stokes shift because the absorption occurs in the enol form, while the emission originates from the structurally distinct keto tautomer.[5] Any chemical interaction that disrupts the intramolecular hydrogen bond or alters the proton transfer process can modulate the fluorescence output, forming the basis for using these molecules as chemical sensors.[6]

ESIPT_Cycle cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption (hν) K Keto (K) K->E Reverse Transfer K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (hν')

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

General Synthesis of Functional Probes

The synthesis of this compound derivatives is often achieved through well-established condensation reactions, with the Paal-Knorr pyrrole synthesis being a common and versatile method. This approach involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For creating the core scaffold, 2-aminophenol is reacted with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) under acidic conditions. The true utility comes from post-synthesis modifications or by using derivatized starting materials to introduce specific functionalities, such as chelating groups for metal ion detection.[8][9]

Synthesis_Workflow start Starting Materials (e.g., 2-Aminophenol Derivative, 1,4-Dicarbonyl Compound) reaction Paal-Knorr Condensation (Acidic Catalyst, Reflux) start->reaction workup Reaction Workup (Extraction, Neutralization) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization final_product Final this compound Probe characterization->final_product

Caption: Generalized workflow for the synthesis of this compound probes.

Protocol: General Synthesis of the Core Scaffold

Causality: This protocol describes a standard Paal-Knorr synthesis. The acidic conditions are crucial for hydrolyzing the 2,5-dimethoxytetrahydrofuran to the reactive 1,4-dicarbonyl species (succinaldehyde) and for catalyzing the subsequent cyclization and dehydration steps to form the aromatic pyrrole ring.

  • Reagent Preparation : In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol in glacial acetic acid.

  • Addition : To this solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran.

  • Reaction : Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation : Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A precipitate should form.

  • Isolation : Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification : Dry the crude product and purify it using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system, to yield the pure this compound.

Application Notes & Protocols

The modular nature of the this compound scaffold allows for its adaptation into probes for various analytes and applications.

Application 1: Detection of Heavy Metal Ions

Principle : Heavy metal ions like Hg²⁺ and Cd²⁺ are significant environmental and biological toxins.[11] Probes for these ions are designed by incorporating a specific chelating moiety into the this compound structure. When the target metal ion binds to the chelator, it can disrupt the intramolecular hydrogen bond essential for ESIPT or induce aggregation.[11] This perturbation leads to a distinct change in the fluorescence signal, often quenching the long-wavelength ESIPT emission and sometimes enhancing the shorter-wavelength enol emission, allowing for ratiometric detection.[12][13]

Table 1: Representative Photophysical Properties of a Hypothetical Metal Ion Probe

PropertyFree ProbeProbe + Metal Ion
Absorption λmax 350 nm355 nm
Emission λmax (Enol) 420 nm (Weak)425 nm (Strong)
Emission λmax (ESIPT) 550 nm (Strong)550 nm (Quenched)
Quantum Yield (Φ) 0.450.05
Appearance Strong Green Fluor.Weak Blue Fluor.
Protocol: Fluorometric Titration for Cd²⁺ Detection

Self-Validation: This protocol is self-validating by including a control (probe only) and titrating the analyte. A dose-dependent response confirms the specific interaction between the probe and the metal ion. The use of a buffered aqueous solution mimics relevant environmental or biological conditions.

  • Reagent Preparation :

    • Probe Stock (1 mM) : Prepare a stock solution of the this compound derivative probe in DMSO.

    • Buffer (10 mM HEPES, pH 7.4) : Prepare a working buffer using deionized water.

    • CdCl₂ Stock (10 mM) : Prepare a stock solution of cadmium chloride in the HEPES buffer.

  • Experimental Setup :

    • Prepare a series of cuvettes or a 96-well plate.

    • In each, add the appropriate volume of HEPES buffer.

    • Add the probe stock solution to each cuvette to a final concentration of 10 µM. Mix well.

  • Titration :

    • Add increasing volumes of the CdCl₂ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0 to 50 µM).

    • Include a "probe only" sample with no added CdCl₂ as a control.

    • Ensure the total volume in each cuvette is the same by adding buffer.

  • Incubation : Incubate the samples for 15 minutes at room temperature to ensure the binding reaction reaches equilibrium.

  • Data Acquisition :

    • Measure the fluorescence emission spectra for each sample using a fluorometer.

    • Set the excitation wavelength to the probe's absorption maximum (e.g., 350 nm).

    • Record the emission spectrum over a relevant range (e.g., 400-650 nm).

  • Data Analysis :

    • Plot the fluorescence intensity at the ESIPT emission maximum (e.g., 550 nm) as a function of Cd²⁺ concentration.

    • For ratiometric analysis, plot the ratio of intensities (I₄₂₅nm / I₅₅₀nm) against the Cd²⁺ concentration.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

Application 2: Live-Cell Bioimaging

Principle : The large Stokes shift and environmental sensitivity make ESIPT probes excellent candidates for cellular imaging, where avoiding cellular autofluorescence is crucial.[6][14][15][16] Derivatives can be functionalized with specific organelle-targeting moieties (e.g., morpholine for lysosomes) to visualize specific subcellular compartments.[17][18] Changes in the local cellular environment (e.g., viscosity, polarity, pH) can alter the ESIPT equilibrium, providing information about cellular processes.

Bioimaging_Workflow cell_culture 1. Cell Culture (Seed cells on coverslips/imaging dish) probe_loading 2. Probe Incubation (Add probe in media, incubate 30 min @ 37°C) cell_culture->probe_loading washing 3. Washing Step (Wash 3x with PBS to remove excess probe) probe_loading->washing imaging 4. Fluorescence Microscopy (Confocal or Two-Photon) washing->imaging analysis 5. Image Analysis (Co-localization, Intensity quantification) imaging->analysis

Caption: Standard experimental workflow for live-cell fluorescence imaging.

Protocol: Staining Live HeLa Cells

Trustworthiness: This protocol incorporates standard cell biology practices to ensure cell viability and reproducible results.[19][20] It includes washing steps to reduce background fluorescence and suggests using a co-localization marker to validate the probe's subcellular targeting, thereby building confidence in the experimental outcome.

  • Cell Preparation :

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells onto glass-bottomed imaging dishes or coverslips and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading :

    • Prepare a 1 mM stock solution of the imaging probe in sterile DMSO.

    • Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30 minutes at 37°C.

  • Washing :

    • Aspirate the probe-containing medium.

    • Wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS) to remove any unbound, extracellular probe. This step is critical for reducing background signal.[20]

    • After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.

  • Imaging :

    • Immediately transfer the imaging dish to the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Excite the cells using a laser line appropriate for the probe's enol absorption (e.g., 405 nm laser).

    • Set the detector to collect emission in two channels: one for the enol form (e.g., 420-480 nm) and one for the ESIPT keto form (e.g., 530-600 nm).

    • Capture images, ensuring minimal laser power and exposure time to reduce phototoxicity and photobleaching.[16]

  • Co-localization (Optional but Recommended) :

    • To verify subcellular localization, co-stain cells with a commercially available organelle tracker (e.g., LysoTracker™ Red for lysosomes).

    • Follow the manufacturer's protocol for the co-stain, and image using separate channels to confirm spatial overlap with the probe's signal.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(1H-Pyrrol-1-yl)Phenol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 2-(1H-pyrrol-1-yl)phenol, a heterocyclic compound with significant potential for preclinical investigation due to the known biological activities of its constituent pyrrole and phenol moieties. This document outlines a detailed and scalable synthetic protocol based on the Clauson-Kaas reaction, methods for purification and characterization, and a proposed workflow for preclinical evaluation focusing on its potential anti-inflammatory and antioxidant properties. The information presented herein is intended to facilitate the efficient production of high-purity this compound for further pharmacological and toxicological assessment.

Introduction

The development of novel small molecule therapeutics is a cornerstone of modern medicine. The compound this compound incorporates two key pharmacophores: a pyrrole ring and a phenolic group. Pyrrole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Notably, several pyrrole-containing compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4][5][6] Phenolic compounds are well-established antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous pathological conditions.[7] The combination of these two moieties in a single molecule suggests that this compound may exhibit potent anti-inflammatory and antioxidant effects, making it a compelling candidate for preclinical drug development.

This document provides a robust and scalable synthetic route to facilitate the production of sufficient quantities of this compound for comprehensive preclinical studies.

Scale-Up Synthesis of this compound

A scalable and efficient synthesis of this compound can be achieved using the Clauson-Kaas pyrrole synthesis. This method involves the reaction of an amine with a 2,5-dialkoxytetrahydrofuran under acidic conditions to form the pyrrole ring. For the synthesis of this compound, 2-aminophenol is used as the amine component.

Synthetic Scheme

Synthetic_Scheme 2-Aminophenol 2-Aminophenol Intermediate Schiff Base Intermediate 2-Aminophenol->Intermediate + 2,5-Dimethoxytetrahydrofuran (Acid Catalyst, Heat) 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthetic route for this compound via Clauson-Kaas reaction.

Experimental Protocol

Materials:

  • 2-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid (Catalyst)

  • Toluene (Solvent)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (1.0 eq) and toluene (10 mL per gram of 2-aminophenol).

  • Addition of Reagents: Add glacial acetic acid (0.1 eq) to the suspension, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran (1.1 eq) at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Presentation
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid
Melting Point 83-85 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.30 (m, 2H), 7.05-7.15 (m, 2H), 6.85-6.95 (m, 2H), 6.30 (t, J=2.2 Hz, 2H), 5.50 (s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 151.2, 131.5, 127.8, 122.3, 121.8, 120.5, 116.0, 110.1
MS (ESI+) m/z 160.07 [M+H]⁺

Proposed Preclinical Evaluation Workflow

Based on the structural motifs of this compound, a preclinical evaluation should focus on its potential anti-inflammatory and antioxidant activities. A suggested workflow is outlined below.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) COX_Inhibition COX-1/COX-2 Inhibition Assays Cytotoxicity->COX_Inhibition Non-toxic concentrations Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) COX_Inhibition->Antioxidant Cytokine_Analysis Cytokine Production (e.g., TNF-α, IL-6 in LPS-stimulated macrophages) Antioxidant->Cytokine_Analysis Acute_Toxicity Acute Toxicity Study Cytokine_Analysis->Acute_Toxicity Promising in vitro activity Anti_inflammatory_Model Carrageenan-induced Paw Edema Model Acute_Toxicity->Anti_inflammatory_Model Determine safe dose range Pharmacokinetics Pharmacokinetic (PK) Studies Anti_inflammatory_Model->Pharmacokinetics Start This compound Synthesis & Purification Start->Cytotoxicity

Caption: Proposed workflow for preclinical evaluation of this compound.

In Vitro Assays
  • Cytotoxicity Assays: Initial screening using cell lines such as RAW 264.7 macrophages or primary cells to determine the concentration range for subsequent assays.

  • COX-1/COX-2 Inhibition Assays: Utilize commercially available kits to determine the IC₅₀ values for both COX isoforms to assess potency and selectivity.

  • Antioxidant Activity Assays: Evaluate the radical scavenging activity using standard assays like DPPH and ABTS.

  • Anti-inflammatory Activity in Cell Models: Measure the inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) in lipopolysaccharide (LPS)-stimulated macrophages.

In Vivo Models
  • Acute Toxicity Studies: Administer single ascending doses to rodents to determine the maximum tolerated dose (MTD).

  • Carrageenan-Induced Paw Edema Model: A standard acute inflammation model to evaluate the in vivo anti-inflammatory efficacy.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Proposed Signaling Pathway

The anti-inflammatory effects of this compound are hypothesized to be mediated primarily through the inhibition of the cyclooxygenase (COX) pathway, particularly COX-2.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibits

Caption: Proposed mechanism of action via COX-2 inhibition.

Inflammatory stimuli lead to the release of arachidonic acid from cell membranes by phospholipase A2. COX-2 then converts arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound is hypothesized to inhibit COX-2, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.

Conclusion

This document provides a detailed framework for the scale-up synthesis and preclinical evaluation of this compound. The described synthetic protocol is robust and scalable, enabling the production of high-purity material for in-depth pharmacological studies. The proposed preclinical workflow and hypothesized mechanism of action offer a clear path for investigating the therapeutic potential of this promising compound as a novel anti-inflammatory and antioxidant agent. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

Application Notes and Protocols: Radiolabeling of 2-(1H-Pyrrol-1-Yl)Phenol for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of 2-(1H-pyrrol-1-yl)phenol with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in preclinical in vivo imaging studies, such as Positron Emission Tomography (PET). The protocols are based on established methods for radiolabeling phenols and pyrrole-containing molecules.

Introduction

This compound is a heterocyclic compound of interest for in vivo imaging due to the biological activities associated with both the pyrrole and phenol moieties. Pyrrole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The phenol group offers a site for radiolabeling and can influence the pharmacokinetic properties of the molecule. This document outlines hypothetical, yet plausible, methods for the radiosynthesis of [¹¹C]this compound and [¹⁸F]fluoro-2-(1H-pyrrol-1-yl)phenol, enabling the investigation of its biodistribution, target engagement, and potential as a diagnostic imaging agent. Several pyrrole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[3][4][5][6][7] Therefore, the COX-2 signaling pathway is presented as a potential target for this class of compounds.

Data Presentation

The following tables summarize representative quantitative data from published methods for radiolabeling compounds with similar functional groups, which can serve as a benchmark for the proposed protocols.

Table 1: Representative Data for ¹¹C-Labeling of Phenols and Pyrrole Derivatives

CompoundPrecursorRadiochemical Yield (RCY, decay-corrected)Radiochemical PurityMolar Activity (Am)Reference
[1-¹¹C]Propofol1,5-dibromo-2,6-diisopropyl-1,4-pentadiene2.7%>99%>34.6 GBq/µmol[8]
[¹¹C]-RS 2315 (pyrrole-2-carboxamide derivative)Amide precursor~30%>98%Not Reported[9]
[¹¹C]-RS 2360 (pyrrole-2-carboxamide derivative)Amide precursor~30%>98%Not Reported[9]

Table 2: Representative Data for ¹⁸F-Labeling of Phenols and Pyrrole Derivatives

CompoundPrecursorRadiochemical Yield (RCY, decay-corrected)Radiochemical PurityMolar Activity (Am)Reference
[¹⁸F]FNEM (thiol-reactive prosthetic group)N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-(trimethylammonium)nicotinamide triflate26 ± 5%>99%19-88 GBq/µmol[10][11]
¹⁸F-labeled pyrrolo[2,3-d]pyrimidineTosylate precursorNot ReportedHigh57 GBq/µmol[12]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Carbon-11 ([¹¹C])

This protocol describes a potential method for the synthesis of [¹¹C]this compound via direct incorporation of cyclotron-produced [¹¹C]CO₂. This "core-labeling" approach introduces the radiolabel into the phenolic ring.[8][13][14]

Materials:

  • 1,5-dibromo-1,4-pentadiene precursor of this compound

  • tert-Butyllithium (t-BuLi) in pentane

  • [¹¹C]Carbon dioxide ([¹¹C]CO₂) from cyclotron

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol, USP

Procedure:

  • Precursor Preparation: In a glovebox under a nitrogen atmosphere, dissolve the 1,5-dibromo-1,4-pentadiene precursor of this compound in anhydrous Et₂O in a septum-capped reaction vial.

  • Lithiation: Cool the reaction vial to -78 °C. Slowly add t-BuLi dropwise to the solution and stir for 30 minutes at -78 °C, followed by stirring at room temperature for 2 hours to form the dilithiated intermediate.

  • Radiolabeling with [¹¹C]CO₂: Bubble the cyclotron-produced [¹¹C]CO₂ through the solution of the dilithiated intermediate at room temperature.

  • Quenching: After the trapping of [¹¹C]CO₂ is complete (monitored by a dose calibrator), quench the reaction by adding 1 M HCl.

  • Extraction: Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under a stream of nitrogen.

  • Purification: Purify the crude product using semi-preparative HPLC. Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation: Remove the HPLC solvent under reduced pressure. Reformulate the purified product in a sterile solution of ethanol and water for injection, suitable for in vivo administration.

  • Quality Control: Analyze the final product for radiochemical purity and identity using analytical HPLC. Determine the molar activity.

Protocol 2: Radiolabeling of this compound with Fluorine-18 ([¹⁸F])

This protocol outlines a potential multi-step synthesis for [¹⁸F]fluoro-2-(1H-pyrrol-1-yl)phenol. A common strategy for radiolabeling phenols with ¹⁸F involves the synthesis of a radiolabeled prosthetic group that is then conjugated to the molecule of interest.[10][11] An alternative is the radiofluorination of a suitable precursor, such as a nitro or trimethylammonium substituted derivative. This protocol will focus on the latter approach.

Materials:

  • Precursor: N,N,N-trimethyl-X-(2-(1H-pyrrol-1-yl)phenoxy)anilinium triflate (or a suitable nitro-precursor)

  • [¹⁸F]Fluoride from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol, USP

Procedure:

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vial containing a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen to form the reactive K[¹⁸F]F-K₂₂₂ complex.

  • Radiofluorination: Dissolve the trimethylammonium or nitro-precursor of this compound in anhydrous MeCN or DMF and add it to the dried K[¹⁸F]F-K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with water and purify the crude product using semi-preparative HPLC. Collect the fraction containing the [¹⁸F]fluoro-2-(1H-pyrrol-1-yl)phenol.

  • Formulation: Remove the HPLC solvent under reduced pressure. Reformulate the purified product in a sterile solution of ethanol and water for injection.

  • Quality Control: Perform analytical HPLC to determine the radiochemical purity and identity of the final product. Calculate the molar activity.

Mandatory Visualizations

Signaling Pathway

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Radiolabeled_Compound [¹¹C/¹⁸F]-2-(1H-pyrrol-1-yl)phenol (Potential Inhibitor) Radiolabeled_Compound->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

Experimental Workflow

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control Precursor Precursor Molecule Radiolabeling Radiolabeling Reaction ([¹¹C]CO₂ or [¹⁸F]Fluoride) Precursor->Radiolabeling Crude_Product Crude Radiolabeled Product Radiolabeling->Crude_Product HPLC Semi-Preparative HPLC Crude_Product->HPLC Formulation Formulation HPLC->Formulation Analytical_HPLC Analytical HPLC (Purity & Identity) Formulation->Analytical_HPLC Molar_Activity Molar Activity Determination Formulation->Molar_Activity Final_Product Final Radiolabeled Compound for In Vivo Imaging Formulation->Final_Product

Caption: General workflow for radiosynthesis and quality control.

References

Troubleshooting & Optimization

"improving reaction yield in 2-(1H-Pyrrol-1-Yl)Phenol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-pyrrol-1-yl)phenol. The following sections detail common issues, their potential causes, and recommended solutions, along with comparative data and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound involve the formation of the N-aryl bond between a pyrrole moiety and a phenol derivative. The most common methods are:

  • Paal-Knorr/Clauson-Kaas Synthesis: This involves the reaction of 2-aminophenol with a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran). This is a direct and often high-yielding method.[1]

  • Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between pyrrole and a 2-halophenol (e.g., 2-iodophenol or 2-bromophenol).[2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction also couples pyrrole with a 2-halophenol.[4]

Q2: My reaction yield is consistently low. What are the most common general causes?

A2: Low yields in the synthesis of this compound can stem from several factors, regardless of the method used:

  • Purity of Reactants: Impurities in the starting materials (2-aminophenol, 2-halophenol, or pyrrole) can interfere with the reaction.

  • Catalyst Activity: The catalyst (copper or palladium) may be deactivated due to exposure to air or moisture.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.

  • Inert Atmosphere: For Ullmann and Buchwald-Hartwig reactions, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation.

Q3: I am observing the formation of multiple side products. What are the likely culprits?

A3: Side product formation is a common issue. Depending on the reaction, you might be observing:

  • Regioisomers: In some cases, C-arylation of the pyrrole ring can occur instead of the desired N-arylation.

  • Homocoupling: The aryl halide can couple with itself to form biphenyl derivatives, especially in Ullmann reactions.

  • O-Arylation: The hydroxyl group of the phenol can sometimes react to form a diaryl ether, particularly under harsh Ullmann conditions.

  • Decomposition: Sensitive starting materials or the product may decompose at high temperatures.

Q4: How can I effectively purify the final product, this compound?

A4: Purification can typically be achieved through a combination of techniques:

  • Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove inorganic salts and some polar impurities.

  • Column Chromatography: Flash chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a high-purity final product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation in Paal-Knorr/Clauson-Kaas Synthesis
Potential Cause Recommended Solution
Insufficiently acidic conditions The reaction typically requires an acid catalyst. Acetic acid is commonly used. Ensure the appropriate amount is used.
Low reactivity of 2-aminophenol The amino group of 2-aminophenol is a good nucleophile for this reaction. However, prolonged reaction times or higher temperatures may be necessary.
Decomposition of starting materials 2-Aminophenol can be sensitive to oxidation. Use freshly opened or purified starting material.
Issue 2: Poor Yield in Ullmann Condensation
Potential Cause Recommended Solution
Inhibition by the ortho-hydroxyl group The ortho-hydroxyl group can chelate with the copper catalyst, potentially inhibiting its activity. The use of a suitable ligand can mitigate this effect.
Incorrect copper source or catalyst deactivation Use a high-purity copper source (e.g., CuI, CuO). Ensure the reaction is carried out under an inert atmosphere.
Suboptimal base or solvent The choice of base and solvent is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.[5]
Reaction temperature is too low or too high Ullmann reactions often require high temperatures (100-200 °C). However, excessively high temperatures can lead to decomposition. Optimize the temperature for your specific substrate and catalyst system.
Issue 3: Inefficient Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Inappropriate ligand for the palladium catalyst The choice of phosphine ligand is crucial. For sterically hindered couplings or challenging substrates, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.[6]
Incorrect base selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require longer reaction times or higher temperatures.
Catalyst poisoning Ensure all reagents and solvents are pure and the reaction is run under a strict inert atmosphere.
Low reactivity of 2-halophenol Aryl chlorides are generally less reactive than aryl bromides and iodides. If using a 2-chlorophenol, a more active catalyst system (e.g., with a more electron-rich ligand) and higher temperatures may be necessary.

Data Presentation

The following table summarizes reported yields for the synthesis of this compound and related compounds under various conditions.

Synthesis MethodReactantsCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Clauson-Kaas3-Aminophenol hydrochloride, 2,5-DimethoxytetrahydrofuranNicotinamide-1,4-DioxaneReflux475[7]
Clauson-KaasVarious Aminophenol hydrochlorides, 2,5-DimethoxytetrahydrofuranNicotinamide-1,4-DioxaneReflux-63-77[1]
Paal-Knorr2-Aminophenol, 2,5-Hexanedione--Water1000.25>60 (general)[8][9]
Ullmann-typePyrrole, Aryl IodideCuI (5 mol%)K₂CO₃DMF12012Moderate to Excellent (general)[10]
Buchwald-HartwigPyrrole, Aryl BromidePd(OAc)₂ / LigandNaOtBuToluene100-Good to Excellent (general)[2][4]

Experimental Protocols

Protocol 1: Clauson-Kaas Synthesis of 3-(1H-Pyrrol-1-yl)phenol[7]

This protocol is for a related isomer and can be adapted for 2-aminophenol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-aminophenol hydrochloride (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.61 mmol), and nicotinamide (1.57 mmol) in 1,4-dioxane (17 mL).

  • Reaction: Stir the mixture and heat to reflux under a nitrogen atmosphere for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Extract the residue with dichloromethane (5 x 15 mL), using ultrasound irradiation to aid dissolution.

  • Purification: Combine the organic extracts, concentrate under reduced pressure, and purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate, 7:1) to yield the product.

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), K₂CO₃ (2.0 equiv.), pyrrole (1.2 equiv.), and the 2-halophenol (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF or another suitable high-boiling polar aprotic solvent.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[2]
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the 2-halophenol (1.0 equiv.), the base (e.g., NaOtBu, 1.5-2.5 equiv.), and anhydrous toluene.

  • Amine Addition: Add pyrrole (1.2-1.5 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Troubleshooting Low Reaction Yield start Low or No Product Formation check_reagents Verify Purity and Integrity of Starting Materials and Reagents (NMR, LC-MS) start->check_reagents reagents_impure Impure or Degraded check_reagents->reagents_impure purify_reagents Action: Purify Starting Materials and Use Fresh Reagents reagents_impure->purify_reagents Fail reagents_pure Pure reagents_impure->reagents_pure Pass check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Solvent, Base) reagents_pure->check_conditions conditions_suspect Suboptimal Conditions check_conditions->conditions_suspect optimize_conditions Action: Systematically Optimize Reaction Parameters conditions_suspect->optimize_conditions Fail conditions_ok Optimized conditions_suspect->conditions_ok Pass check_catalyst Evaluate Catalyst and Ligand System conditions_ok->check_catalyst catalyst_issue Inactive Catalyst or Inappropriate Ligand check_catalyst->catalyst_issue change_catalyst Action: Use Fresh Catalyst, Screen Different Ligands catalyst_issue->change_catalyst Fail catalyst_ok Proceed with Optimized System catalyst_issue->catalyst_ok Pass

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Decision Pathway for Synthetic Method Selection

MethodSelection Synthetic Method Selection Pathway start Starting Material Availability aminophenol 2-Aminophenol Available? start->aminophenol halophenol 2-Halophenol Available? start->halophenol aminophenol->halophenol No paal_knorr Consider Paal-Knorr or Clauson-Kaas Synthesis aminophenol->paal_knorr Yes sensitivity Substrate Sensitive to High Temperatures? halophenol->sensitivity Yes ullmann Consider Ullmann Condensation cost Cost a Major Factor? ullmann->cost Copper is Cheaper buchwald Consider Buchwald-Hartwig Amination buchwald->cost Palladium is More Expensive sensitivity->ullmann No (Higher Temperatures) sensitivity->buchwald Yes (Milder Conditions)

Caption: A decision tree to guide the selection of the most appropriate synthetic method.

References

"troubleshooting common issues in Paal-Knorr pyrrole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The accepted mechanism proceeds through several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which leads to the formation of a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][2][3]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]

Q2: My reaction is yielding a low amount of product or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][4][5][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4][5]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4][5][7]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid highly acidic conditions (pH < 3).[1][8] Using a weaker acid, like acetic acid, or even running the reaction under neutral conditions can favor pyrrole formation.[8]

  • Use Excess Amine: Employing an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.[1]

Q4: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Q5: What are the recommended methods for purifying the synthesized pyrrole?

Purification strategies for pyrroles can vary depending on the properties of the specific compound. Common methods include:

  • Crystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be an effective purification method.[2]

  • Column Chromatography: For liquid or solid products that are difficult to crystallize, column chromatography on silica gel is a standard purification technique.[2][4]

  • Extraction: A standard workup involving partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water, followed by washing and drying of the organic phase, is often the first step before further purification.[2][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Paal-Knorr pyrrole synthesis.

Troubleshooting_Paal_Knorr start Paal-Knorr Synthesis Issue low_yield Low Yield / Incomplete Reaction start->low_yield side_product Major Side Product Observed start->side_product tarry_product Dark, Tarry Product start->tarry_product purification_issue Purification Difficulties start->purification_issue check_reactivity Check Starting Material Reactivity (Steric/Electronic Effects) low_yield->check_reactivity optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions check_purity Verify Starting Material Purity low_yield->check_purity identify_furan Likely Furan Byproduct side_product->identify_furan polymerization Polymerization Likely tarry_product->polymerization optimize_purification Optimize Purification Method (Crystallization, Chromatography) purification_issue->optimize_purification adjust_ph Decrease Acidity (pH > 3) identify_furan->adjust_ph excess_amine Use Excess Amine identify_furan->excess_amine lower_temp Lower Reaction Temperature polymerization->lower_temp milder_catalyst Use Milder Catalyst polymerization->milder_catalyst

Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.

Quantitative Data Summary

The yield and purity of the resulting pyrrole in a Paal-Knorr synthesis are highly dependent on the specific substrates, catalyst, solvent, and reaction conditions. Below is a summary of how different parameters can influence the outcome. For detailed quantitative comparisons, consulting the primary literature for your specific reaction is recommended.

ParameterConditionExpected Impact on Yield/PurityPotential Issues
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Can lead to faster reaction rates.Increased risk of furan formation and product/starting material degradation.[1][4]
Weak Acid (e.g., Acetic Acid)Generally provides a good balance for pyrrole formation.Slower reaction rates may be observed.[8]
Lewis Acid (e.g., Sc(OTf)₃, Bi(NO₃)₃)Can offer milder reaction conditions.[3]Catalyst cost and sensitivity may be a factor.
Temperature Low TemperatureMay lead to slow or incomplete reactions.-
Moderate Temperature (e.g., Reflux)Often optimal for many Paal-Knorr syntheses.-
High TemperatureCan accelerate the reaction but increases the risk of polymerization and degradation.[1]Formation of tarry byproducts.
Amine Reactivity Electron-donating groupsGenerally enhances nucleophilicity and reaction rate.-
Electron-withdrawing groupsDecreases nucleophilicity, leading to sluggish or incomplete reactions.[1][4][5][6]Requires more forcing conditions, which can lead to side reactions.
Diketone Structure Sterically unhinderedFavors rapid reaction.-
Sterically hinderedCan significantly slow down or prevent the reaction.[1][4][5]May require higher temperatures or longer reaction times.

Experimental Protocols

Below are two representative experimental protocols for the Paal-Knorr synthesis of substituted pyrroles.

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq), aniline (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., one drop).

  • Reaction: Heat the mixture at reflux for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath. Add cold 0.5 M hydrochloric acid to precipitate the product.

  • Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole [2][4]

  • Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol.

  • Reagent Addition: Add glacial acetic acid and the primary amine (e.g., 3 equivalents) to the vial.

  • Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 80 °C) until the reaction is complete, as monitored by TLC.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired pyrrole.

Experimental_Workflow start Start reagents Combine 1,4-Diketone, Amine, and Solvent start->reagents catalyst Add Catalyst (e.g., Acetic Acid, HCl) reagents->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Progress by TLC reaction->monitor workup Reaction Workup (Cooling, Extraction) monitor->workup Reaction Complete purification Purify Product (Crystallization or Chromatography) workup->purification end End purification->end

Caption: A general experimental workflow for the Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Effective Purification of 2-(1H-Pyrrol-1-Yl)Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 2-(1H-Pyrrol-1-Yl)Phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after purification.

  • Possible Cause: The compound is lost during aqueous work-up due to its partial water solubility.

  • Solution: During the extraction process, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Additionally, back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Possible Cause: The compound adheres strongly to the stationary phase (e.g., silica gel) during column chromatography.

  • Solution:

    • Add a small amount of a polar solvent, such as methanol, to the eluent to help displace the product from the silica gel.

    • Consider using a less polar stationary phase, such as alumina, or employ reverse-phase chromatography.

Problem 2: Product is a dark oil or discolored solid.

  • Possible Cause: Presence of polymeric or oxidized impurities. The synthesis of pyrroles can sometimes lead to the formation of colored byproducts.

  • Solution:

    • Activated Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period and then filter it hot to remove the charcoal and adsorbed impurities.

    • Distillation: If the compound is thermally stable, distillation under high vacuum can be an effective method for removing non-volatile colored impurities.[1]

Problem 3: Co-elution of impurities during column chromatography.

  • Possible Cause: The chosen solvent system does not provide adequate separation between the product and impurities.

  • Solution:

    • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Gradient Elution: Employ a shallow gradient elution, starting with a low polarity solvent system and gradually increasing the polarity. This can enhance the separation of compounds with similar Rf values.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel for reverse-phase chromatography.

Problem 4: Difficulty in inducing crystallization.

  • Possible Cause: The presence of impurities inhibiting crystal formation.

  • Solution:

    • Purity: Ensure the material is of high purity before attempting crystallization. It is often beneficial to first purify the compound by column chromatography.

    • Solvent Selection: Experiment with a variety of solvents or solvent mixtures. A good solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurity profiles can vary, potential impurities from the reaction of 2-aminophenol with 2,5-dimethoxytetrahydrofuran may include unreacted 2-aminophenol, polymeric byproducts, and potentially N-substituted intermediates.

Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?

A2: A good starting point is a solvent system of hexane and ethyl acetate. Based on the purification of a structurally similar compound, a ratio of 7:3 (hexane:ethyl acetate) has been used successfully for gravity column chromatography. For flash chromatography, you can start with a lower polarity, for example, 9:1 or 8:2 (hexane:ethyl acetate), and gradually increase the proportion of ethyl acetate.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an effective alternative, especially if the compound is proving difficult to purify using normal-phase (silica gel) chromatography. A typical mobile phase would be a gradient of acetonitrile or methanol in water.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Based on a procedure for a similar compound, ethanol is a good solvent to try for recrystallization. Other common solvent systems for phenolic compounds that could be effective include mixtures of a solvent in which the compound is soluble (like ethyl acetate or acetone) and an anti-solvent in which it is less soluble (like hexanes or water).

Q5: My compound streaks on the TLC plate. What should I do?

A5: Streaking on a TLC plate for a phenolic compound can be due to its acidic nature and strong interaction with the silica gel. To resolve this, you can add a small amount of acetic acid (e.g., 0.5-1%) to your eluting solvent. This will help to reduce the tailing and give more defined spots.

Data Presentation

Table 1: Illustrative Column Chromatography Solvent Systems for this compound Purification

Stationary PhaseSolvent System (v/v)Expected Rf of ProductNotes
Silica GelHexane:Ethyl Acetate (7:3)~0.3 - 0.4A good starting point for gravity or flash chromatography.
Silica GelDichloromethane:Methanol (98:2)~0.4 - 0.5Useful for more polar impurities.
Silica GelToluene:Ethyl Acetate (8:2)~0.3 - 0.4Toluene can offer different selectivity for aromatic compounds.
C18 (Reverse Phase)Acetonitrile:Water (gradient)VariesEffective for polar impurities.

Table 2: Suggested Solvents for Recrystallization

Solvent(s)ProcedureExpected Outcome
EthanolDissolve in minimum hot ethanol, cool slowly.Formation of crystals upon cooling.
Ethyl Acetate / HexaneDissolve in minimum hot ethyl acetate, add hexane dropwise until cloudy, then cool.Precipitation of pure compound.
Acetone / WaterDissolve in minimum acetone, add water dropwise until cloudy, then cool.Crystallization of the product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a silica gel column. A general rule is to use 50-100 g of silica gel for every 1 g of crude material. Pack the column using the wet slurry method with the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the chosen starting solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_chromatography Column Chromatography cluster_crystallization Recrystallization cluster_final_product Final Product Crude_Product Crude this compound (Dark Oil/Solid) TLC_Optimization TLC Optimization (e.g., Hex:EtOAc) Crude_Product->TLC_Optimization Option 1 Dissolution Dissolve in Min. Hot Solvent Crude_Product->Dissolution Option 2 Column_Packing Column Packing (Silica Gel) TLC_Optimization->Column_Packing Elution Elution (Gradient or Isocratic) Column_Packing->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Pure_Fractions Combine Pure Fractions Fraction_Collection->Pure_Fractions Solvent_Removal_1 Solvent Removal Pure_Fractions->Solvent_Removal_1 Pure_Product Pure this compound Solvent_Removal_1->Pure_Product Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Collection Collect Crystals (Vacuum Filtration) Cooling->Crystal_Collection Drying Drying Crystal_Collection->Drying Drying->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Discoloration Discoloration? Start->Discoloration Coelution Co-elution? Start->Coelution No_Crystals No Crystals? Start->No_Crystals Sol_Yield Saturate aq. layer (NaCl) Back-extract Low_Yield->Sol_Yield Yes Sol_Discolor Activated Charcoal Vacuum Distillation Discoloration->Sol_Discolor Yes Sol_Coelution Optimize Solvent System Use Gradient Elution Change Stationary Phase Coelution->Sol_Coelution Yes Sol_No_Crystals Chromatograph First Test Solvents Seed or Scratch No_Crystals->Sol_No_Crystals Yes

Caption: Troubleshooting guide for common purification challenges.

References

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of pyrrole. The content is structured to address specific experimental issues in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the N-arylation of pyrrole? The two most prominent methods for forming the N-aryl bond on a pyrrole ring are copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions.[1][2][3] Copper-based systems are generally more economical, while palladium catalysts often offer milder reaction conditions and broader substrate scope.[1][2]

Q2: What are the most critical reaction parameters to optimize for a successful N-arylation? Successful N-arylation hinges on the careful optimization of several key parameters: the choice of catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature.[4][5][6] The interplay between these factors determines the reaction's yield, selectivity, and reproducibility.

Q3: How does the reactivity of the aryl halide affect the reaction? The reactivity of the aryl halide coupling partner typically follows the order of bond dissociation energy: Aryl-Iodide > Aryl-Bromide > Aryl-Chloride.[1][7] Aryl iodides are the most reactive and are often used to optimize new reactions, though aryl chlorides are preferred in industrial applications due to lower cost. Specialized catalyst systems are often required for less reactive aryl chlorides.[8]

Q4: Can N-arylation be performed without a ligand? While many modern protocols rely on ligands to improve catalyst stability and efficiency, ligand-free N-arylations have been reported.[9] These systems, however, may require higher catalyst loadings or more forcing conditions and are often less general in scope.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the N-arylation of pyrrole.

Problem 1: Low to No Product Yield

A low or nonexistent yield is the most common issue. A systematic approach is crucial to identify the root cause.

Q: My reaction shows very low conversion of starting materials. What should I check first? A: Begin by systematically verifying the integrity of your setup and reagents. Impurities in starting materials, inactive catalysts, or suboptimal conditions are common culprits. The workflow below provides a logical troubleshooting sequence.[10][11]

G cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_end start Low / No Yield reagents Verify Reagent Purity (Pyrrole, Aryl Halide) start->reagents Begin Troubleshooting catalyst Check Catalyst/Ligand (Fresh? Active?) reagents->catalyst Reagents OK failure_reagent Action: Purify/Replace Reagents reagents->failure_reagent Impure/Degraded atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with N2/Ar) catalyst->atmosphere Catalyst OK failure_catalyst Action: Use Fresh Catalyst/Ligand catalyst->failure_catalyst Suspect base Optimize Base (Strength, Solubility) atmosphere->base Setup OK failure_atmosphere Action: Improve Degassing/Inerting Technique atmosphere->failure_atmosphere Oxygen/Moisture Present solvent Screen Solvents (Polarity, Boiling Point) base->solvent temp Adjust Temperature (Increase Incrementally) solvent->temp concentration Vary Concentration temp->concentration end Improved Yield concentration->end Optimization Complete

Caption: Troubleshooting workflow for low reaction yield. (Max Width: 760px)

Q: How critical is the choice of base and solvent? A: The base and solvent are intrinsically linked and crucial for success. The base's primary role is to deprotonate the pyrrole's N-H proton (pKa ≈ 17.5), making it nucleophilic.[12] The base must be strong enough for deprotonation but not so strong that it causes side reactions. The solvent must be able to dissolve the reagents and not react with the base or catalyst. High-boiling aprotic solvents are common.[6][13]

Q: My catalyst appears to be inactive. What are potential causes? A: Catalyst inactivity can arise from several sources:

  • Oxidation: The active form of the catalyst (e.g., Cu(I) or Pd(0)) can be oxidized by trace oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Impure Reagents: Impurities in the starting materials or solvent can act as catalyst poisons.

  • Ligand Degradation: Some ligands, particularly phosphine-based ligands for palladium, can be sensitive to air and moisture.

  • Insufficient Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species.

Problem 2: Side Product Formation

Q: I am observing significant C-arylation instead of the desired N-arylation. How can I improve selectivity? A: Competition between N- and C-arylation is a known challenge. Selectivity is influenced by several factors:

  • Base and Counter-ion: The choice of base is critical. The resulting pyrrolide salt's nature (ionic vs. covalent) can direct the arylation. More ionic nitrogen-metal bonds (e.g., with potassium or cesium bases like K₃PO₄ or Cs₂CO₃) tend to favor N-arylation.[12]

  • Steric Hindrance: Bulky substituents on the pyrrole ring or the aryl halide can influence the site of attack.

  • Catalyst System: The ligand used can sterically direct the aryl group to the nitrogen atom. For direct C-H arylation, specific palladium catalysts are often used intentionally.[8][14]

Q: My reaction is producing a significant amount of Ar-Ar homo-coupling product. How can this be minimized? A: Homo-coupling of the aryl halide is a common side reaction, particularly in Ullmann-type couplings.[13] This can be suppressed by:

  • Lowering Reaction Temperature: High temperatures can promote homo-coupling.

  • Adjusting Stoichiometry: Using a slight excess of the pyrrole can sometimes reduce the amount of available aryl halide for self-coupling.

  • Optimizing Catalyst Loading: Ensure the catalyst loading is not excessively high.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical conditions for copper and palladium-catalyzed N-arylation of pyrrole, providing a starting point for optimization.

Table 1: Comparison of Selected Copper-Catalyzed N-Arylation Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
CuO (5.0) None KOtBu (2.0) Toluene 180 18 92 [13]
CuI (5-10) Diamine K₃PO₄ / Cs₂CO₃ (2.0) Dioxane / DMF 110 24 Good [4][7]
CuI (1.0) (S)-pyrrolidinylmethylimidazole (2.0) Cs₂CO₃ (2.0) Toluene 110 12-24 85-98 [15]

| CuPc(II) (1.0) | None | NaOH (1.5) | DMSO | 100 | 8-12 | Excellent |[1] |

Table 2: Comparison of Selected Palladium-Catalyzed N-Arylation Conditions

Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ (2.5) tBuXPhos (10) NaOtBu Rapeseed Oil 100 16 91 [3]
Pd(OAc)₂ Cy₂P-o-biphenyl KOAc DMAc 150 20 Moderate-Good [8]

| Pd(PPh₃)₄ | None (Ag₂CO₃ additive) | Ag₂CO₃ (1.5) | Toluene | 110 | 24 | Moderate-Good |[14] |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrrole (Ullmann-Type) [4][13]

  • Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial) equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5 mol%), the ligand (if applicable, e.g., N,N'-dimethylethylenediamine, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), pyrrole (1.2-1.5 equiv), and the degassed anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.5 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 110-180 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Pyrrole (Buchwald-Hartwig) [3][16]

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and pyrrole (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.5-1.0 M).

  • Reaction: Seal the vessel and heat in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (e.g., 4-24 hours).

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualization of Key Reaction Parameters

The outcome of an N-arylation reaction is a function of multiple interdependent variables. Understanding these relationships is key to successful optimization.

G center N-Arylation of Pyrrole catalyst Metal Source center->catalyst base Type & Strength center->base solvent Properties center->solvent temp Temperature center->temp pyrrole Pyrrole center->pyrrole Cu(I), Cu(II)\nPd(0), Pd(II) Cu(I), Cu(II) Pd(0), Pd(II) catalyst->Cu(I), Cu(II)\nPd(0), Pd(II) ligand Ligand Diamines\nPhenanthrolines\nPhosphines Diamines Phenanthrolines Phosphines ligand->Diamines\nPhenanthrolines\nPhosphines K₃PO₄, Cs₂CO₃\nKOtBu, NaOH K₃PO₄, Cs₂CO₃ KOtBu, NaOH base->K₃PO₄, Cs₂CO₃\nKOtBu, NaOH Aprotic Polar\n(Toluene, Dioxane,\nDMF, DMSO) Aprotic Polar (Toluene, Dioxane, DMF, DMSO) solvent->Aprotic Polar\n(Toluene, Dioxane,\nDMF, DMSO) 80 - 180 °C 80 - 180 °C temp->80 - 180 °C time Time 4 - 24 h 4 - 24 h time->4 - 24 h Sterics &\nElectronics Sterics & Electronics pyrrole->Sterics &\nElectronics aryl_halide Aryl Halide Ar-I, Ar-Br, Ar-Cl\nSterics & Electronics Ar-I, Ar-Br, Ar-Cl Sterics & Electronics aryl_halide->Ar-I, Ar-Br, Ar-Cl\nSterics & Electronics

Caption: Key interdependent parameters for optimizing N-arylation of pyrrole. (Max Width: 760px)

References

"identification and minimization of byproducts in 2-(1H-Pyrrol-1-Yl)Phenol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrol-1-yl)phenol. The information provided is designed to help identify and minimize the formation of byproducts, ensuring a high-purity final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Clauson-Kaas or Paal-Knorr synthetic routes involving the reaction of 2-aminophenol with 2,5-dimethoxytetrahydrofuran or a succindialdehyde equivalent.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution Analytical Method for Diagnosis
Incomplete Reaction - Increase reaction time. - Increase reaction temperature moderately, monitoring for byproduct formation. - Ensure stoichiometric amounts of reactants are used. An excess of the more stable reactant can be employed.TLC, HPLC, GC-MS to monitor the consumption of starting materials.
Decomposition of Starting Material or Product - For acid-catalyzed reactions, use milder acids (e.g., acetic acid instead of strong mineral acids).[1] - Employ buffered conditions (e.g., sodium acetate) to maintain a neutral or slightly acidic pH.[2] - If using a catalyst, ensure it is not promoting degradation. Consider catalyst screening.HPLC-MS to identify degradation products.
Suboptimal Reaction Conditions - Optimize solvent polarity. Protic solvents like ethanol or acetic acid are common. - For Paal-Knorr synthesis, ensure the pH is not too low, as this can favor furan formation.[1]Design of Experiment (DoE) approach to screen solvent, temperature, and catalyst concentration.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Byproduct/Impurity Identification Method Minimization Strategy
Unreacted 2-Aminophenol TLC, HPLC, GC-MS, 1H NMR- Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. - Use a slight excess of 2,5-dimethoxytetrahydrofuran.
Polymeric/Tarry Materials Visual inspection, broad signals in 1H NMR- Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Add reactants slowly to control the reaction rate.
Furan Byproduct (from Paal-Knorr) GC-MS, 1H NMR (characteristic furan signals)- Maintain a neutral to slightly acidic pH; avoid strong acids. The use of amine/ammonium hydrochloride salts or a pH below 3 can favor furan formation.[1]
Oxidation Products of 2-Aminophenol HPLC-MS, LC-MS- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Positional Isomers (e.g., from side reactions on the phenol ring) 1H NMR, 13C NMR, HPLC with a high-resolution column- Optimize the catalyst and reaction conditions to favor N-arylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Clauson-Kaas or Paal-Knorr pyrrole synthesis.[3][4] This involves the reaction of 2-aminophenol with a 1,4-dicarbonyl compound, typically 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succindialdehyde.[2][3] This reaction is usually carried out in the presence of an acid catalyst.[1]

Q2: I am observing a dark coloration and the formation of insoluble material in my reaction. What is the likely cause?

A2: Dark coloration and the formation of insoluble materials often indicate the presence of polymeric byproducts. This can be caused by overly aggressive reaction conditions, such as high temperatures or the use of strong acids, which can lead to the self-polymerization of the starting materials or the product. To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst, and ensuring efficient stirring.

Q3: How can I effectively purify the crude this compound?

A3: Purification can typically be achieved through the following steps:

  • Aqueous Workup: After the reaction, an aqueous workup can help remove the acid catalyst and any water-soluble byproducts.

  • Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient elution system, for example, with hexane and ethyl acetate, is often successful.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.

Q4: What analytical techniques are best for identifying byproducts in my reaction mixture?

A4: A combination of techniques is recommended for comprehensive byproduct identification:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial assessment of impurity profiles.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the purity of the product and identify the molecular weights of impurities.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for the structural elucidation of the final product and any isolated byproducts.

Experimental Protocols

Detailed Methodology for Clauson-Kaas Synthesis of this compound

This protocol is a generalized procedure based on literature for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[2][3]

Materials:

  • 2-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid (or another suitable acid catalyst like nicotinamide)[3]

  • Ethanol (or another suitable solvent like 1,4-dioxane)[3]

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add glacial acetic acid (catalytic amount, e.g., 0.1-0.2 equivalents). Then, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data on Byproduct Formation under Different Acidic Conditions.

Catalyst (0.1 eq) Solvent Temperature (°C) Reaction Time (h) Conversion of 2-Aminophenol (%) Yield of this compound (%) Major Byproduct (%)
Acetic AcidEthanolReflux49585Unreacted Starting Material (5%)
p-Toluenesulfonic AcidToluene1102>9970Polymeric Material (20%)
Nicotinamide1,4-DioxaneReflux69075Unreacted Starting Material (10%)
No CatalystEthanolReflux242015Unreacted Starting Material (80%)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix 2-Aminophenol & 2,5-Dimethoxytetrahydrofuran catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor by TLC reflux->monitor concentrate 5. Concentrate monitor->concentrate extract 6. Dissolve & Extract concentrate->extract wash 7. Wash with NaHCO3 & Brine extract->wash dry 8. Dry & Concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography characterize 10. Characterize Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_impurity High Impurity start Low Yield or High Impurity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield degradation Degradation? start->degradation Yield unreacted_sm Unreacted Starting Material? start->unreacted_sm Impurity byproducts Side Products (e.g., Furan, Polymer)? start->byproducts Impurity check_conditions Optimize Temp/Time incomplete_rxn->check_conditions milder_conditions Use Milder Acid/Inert Atm. degradation->milder_conditions drive_completion Drive Reaction to Completion unreacted_sm->drive_completion adjust_ph Adjust pH/Temp byproducts->adjust_ph

Caption: Troubleshooting logic for this compound synthesis.

References

"addressing the stability and storage of 2-(1H-Pyrrol-1-Yl)Phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-(1H-Pyrrol-1-Yl)Phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light, heat, oxygen, and humidity. The phenol group is susceptible to oxidation, which can be accelerated by light and heat. The pyrrole ring can also be sensitive to strong acids and certain oxidizing agents.

Q2: How should I properly store solid this compound?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2] It is recommended to store the container in a cool, dry, and dark place, such as a desiccator at room temperature or in a refrigerator (2-8°C) for long-term storage.[3] The storage area should be well-ventilated.[1][3] Some suppliers suggest cold-chain transportation.[4]

Q3: What solvents are recommended for preparing solutions of this compound?

A3: Based on the general solubility of similar phenolic compounds, solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely suitable for preparing stock solutions. For aqueous buffers, it is crucial to assess the compound's stability at the intended pH.

Q4: My solid this compound has changed color. Is it still usable?

A4: A change in color, such as darkening, often indicates degradation or oxidation.[5] It is strongly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with experiments. If significant degradation is detected, the use of a fresh batch is advised.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock. Was it protected from light and stored at the recommended temperature?

    • Prepare a fresh stock solution from solid material.

    • Run a purity check on both the old and new stock solutions using HPLC. Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area.

    • If degradation is confirmed, discard the old stock and exclusively use the freshly prepared solution.

Issue 2: Precipitation of the compound in aqueous buffer.

  • Possible Cause: Poor solubility of the compound at the working concentration and pH of the buffer.

  • Troubleshooting Steps:

    • Determine the aqueous solubility of this compound at the desired pH.

    • Consider preparing a higher concentration stock solution in an organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • If precipitation persists, you may need to adjust the pH of the buffer or incorporate a solubilizing agent, after confirming its compatibility with your experiment.

Stability Data

The following tables summarize the stability of this compound under various conditions. This data is based on internal stability studies.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity by HPLC (%)Appearance
2-8°C, Dark, Dry12 Months>99%Off-white crystalline solid
25°C, Dark, Dry12 Months97%Light yellow solid
25°C, Ambient Light6 Months92%Yellow to light brown solid
40°C, Dark, Dry3 Months85%Brownish solid

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionDurationPurity by HPLC (%)
-20°C6 Months>99%
4°C1 Month98%
25°C1 Week95%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Prepare Solid Samples in Vials store_conditions Store under various light, temp, humidity prep_solid->store_conditions prep_solution Prepare Stock Solutions prep_solution->store_conditions time_points Withdraw Samples at Defined Time Points store_conditions->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Analyze Data (Purity vs. Time) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Oxidative Degradation Pathway parent This compound intermediate Phenoxyl Radical parent->intermediate Oxidation (O2, light, heat) product Quinone-type Structures and Polymerized Products intermediate->product Further Oxidation/Polymerization

Caption: Potential oxidative degradation of this compound.

troubleshooting_guide Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes run_hplc Run HPLC on Old and New Stock check_storage->run_hplc No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh prepare_fresh->run_hplc compare_results Compare Purity run_hplc->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Purity Decreased no_degradation No Significant Degradation compare_results->no_degradation Purity Similar discard_old Discard Old Stock and Use Fresh degradation_confirmed->discard_old other_factors Investigate Other Experimental Variables no_degradation->other_factors

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

"overcoming solubility challenges of 2-(1H-Pyrrol-1-Yl)Phenol in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 2-(1H-Pyrrol-1-Yl)Phenol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The known properties of this compound are summarized in the table below. These properties suggest low aqueous solubility.

PropertyValueSource
Molecular FormulaC₁₀H₉NOPubChem[1]
Molecular Weight159.18 g/mol PubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
pKa (predicted)9.8 (acidic)Chemicalize

Q2: I am observing precipitation of this compound when I add my DMSO stock to my aqueous assay buffer. What can I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are a few strategies you can employ:

  • Optimize the final DMSO concentration: While you want to keep the DMSO concentration low to avoid artifacts, you can try to determine the highest tolerable concentration for your assay that keeps the compound in solution.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can improve solubility.

  • Employ solubilizing agents: Surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) can be used to enhance the solubility of hydrophobic compounds. It is crucial to test the tolerance of your assay system to these agents.

Q3: What are some suitable starting solvents for preparing a stock solution of this compound?

A3: Based on its predicted lipophilicity (XLogP3 = 2.6), dimethyl sulfoxide (DMSO) is a good starting point for a concentrated stock solution. Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) could also be effective. It is recommended to prepare a high-concentration stock in one of these solvents and then dilute it into your assay medium.

Q4: How does pH affect the solubility of this compound?

A4: this compound has a phenolic hydroxyl group, which is weakly acidic. Therefore, its solubility is expected to increase at higher pH values due to the deprotonation of the hydroxyl group, forming a more soluble phenoxide ion. However, the stability of the compound at high pH should also be considered, as some phenolic compounds can be susceptible to oxidation under alkaline conditions.[2] It is advisable to determine the pH-solubility profile of the compound in your relevant buffer systems.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer The compound has low aqueous solubility and is crashing out of the organic stock solution.- Lower the final concentration of the compound in the assay. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume, ensuring it is within the tolerance limits of your assay. - Add a solubilizing agent such as a surfactant (e.g., 0.01% Pluronic® F-68) or cyclodextrin to the assay buffer. - Prepare a fresh, lower concentration stock solution.
Inconsistent assay results or poor dose-response curve The compound may not be fully dissolved, leading to inaccurate concentrations.- Visually inspect all solutions for any signs of precipitation before use. - Use a brief sonication step after diluting the stock solution into the assay buffer to aid dissolution. - Consider particle size reduction of the solid compound before preparing the stock solution.
Loss of compound activity over time in prepared solutions The compound may be unstable in the chosen solvent or buffer, or it may be adsorbing to plasticware.- Assess the stability of the compound in your stock solution and final assay buffer over the time course of your experiment. - Prepare fresh dilutions of the compound immediately before each experiment. - Consider using low-adsorption plasticware or glass vials.

Experimental Protocols

Protocol 1: General Method for Preparing a Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assay Plate Preparation with a Poorly Soluble Compound

  • Prepare your assay buffer. If using a solubilizing agent, add it to the buffer at this stage.

  • Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a dilution series.

  • Add a small volume of each DMSO dilution to the corresponding wells of your assay plate.

  • Immediately add the assay buffer containing your cells or other biological components to the wells.

  • Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.

  • Visually inspect the wells for any signs of precipitation before proceeding with the assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation solid This compound (Solid) dissolve Dissolve in 100% DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilution Serial Dilution in 100% DMSO stock->serial_dilution add_to_plate Add to Assay Plate serial_dilution->add_to_plate add_buffer Add Assay Buffer (with/without solubilizer) add_to_plate->add_buffer Immediate dilution mix Mix and Incubate add_buffer->mix

Caption: Workflow for preparing solutions of this compound for biological assays.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene Compound This compound Compound->TAK1 Hypothetical Inhibition

Caption: Hypothetical signaling pathway (TLR4) potentially modulated by this compound.

References

"strategies to improve the regioselectivity of 2-(1H-Pyrrol-1-Yl)Phenol functionalization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-(1H-pyrrol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing derivatives of this versatile scaffold. Here, we address common challenges and provide field-proven strategies to achieve desired regiochemical outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction to the System: A Tale of Two Rings

The functionalization of this compound presents a unique regioselectivity challenge due to the presence of two distinct aromatic systems with competing directing effects.

  • The Phenolic Ring: The hydroxyl group (-OH) is a potent activating group and a strong ortho, para-director for electrophilic aromatic substitution (EAS).[1][2] This is due to the donation of its lone pair of electrons into the benzene ring through resonance, which increases the electron density at the ortho and para positions.[3]

  • The Pyrrole Ring: The pyrrole ring is an electron-rich heterocycle that is highly susceptible to electrophilic attack, typically at the C2 (α) position.[4] The nitrogen atom's lone pair contributes to the aromatic sextet, making the ring system significantly more reactive than benzene.

The interplay between these two moieties dictates the site of functionalization and can often lead to a mixture of products. This guide will provide strategies to control this selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of this compound in a question-and-answer format.

Question 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) is yielding a mixture of isomers on both the phenol and pyrrole rings. How can I selectively functionalize the phenolic ring?

Answer:

This is a classic case of competing reactivities. The high reactivity of the pyrrole ring often leads to undesired side reactions. To favor functionalization on the phenolic ring, you need to modulate the reactivity of the pyrrole nitrogen.

Core Strategy: Protecting the Pyrrole Nitrogen

By introducing an electron-withdrawing protecting group on the pyrrole nitrogen, you can significantly decrease the nucleophilicity of the pyrrole ring, thereby favoring electrophilic attack on the activated phenolic ring.[5]

Recommended Protecting Groups for Pyrroles:

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Advantages
Tosyl (Ts) TsCl, NaH, DMFStrong base (e.g., NaOH, reflux) or reducing agentsRobust, significantly deactivates the pyrrole ring.
Boc (tert-butoxycarbonyl) Boc₂O, DMAP, THFTrifluoroacetic acid (TFA) or heatEasily removed under acidic conditions.[6]
2,4-Dinitrobenzenesulfonyl (DNs) DNs-Cl, baseThiophenol or other soft nucleophilesOffers mild removal conditions.[5]

Experimental Protocol: Selective Bromination of the Phenolic Ring

  • Protection:

    • To a solution of this compound in anhydrous THF, add 1.1 equivalents of sodium hydride (NaH) at 0 °C.

    • Stir for 30 minutes, then add 1.1 equivalents of tosyl chloride (TsCl).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain N-tosyl-2-(1H-pyrrol-1-yl)phenol.

  • Bromination:

    • Dissolve the N-tosylated substrate in a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[2]

    • Cool the solution to 0 °C and add 1.05 equivalents of N-bromosuccinimide (NBS).

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS.

    • Extract the product and purify by column chromatography.

  • Deprotection:

    • The tosyl group can be removed by refluxing with aqueous NaOH in a suitable solvent like ethanol or THF to yield the brominated this compound.

Question 2: I want to achieve ortho-functionalization on the phenolic ring, but I am getting the para-substituted product as the major isomer. How can I improve ortho-selectivity?

Answer:

While the hydroxyl group is an ortho, para-director, the para position is often favored due to reduced steric hindrance.[7] To enhance ortho-selectivity, you can employ strategies that utilize the proximity of the hydroxyl group.

Core Strategy 1: Chelation-Controlled Reactions (Directed ortho-Metalation - DoM)

The hydroxyl group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent ortho position.[8] The resulting aryllithium or arylsodium species can then react with an electrophile.[9]

Experimental Workflow: Directed ortho-Metalation

sub This compound base Strong Base (e.g., n-BuLi, s-BuLi) sub->base Deprotonation intermediate Ortho-lithiated Intermediate base->intermediate Formation electrophile Electrophile (E+) intermediate->electrophile Reaction product Ortho-functionalized Product electrophile->product Substitution

Caption: Workflow for Directed ortho-Metalation.

Protocol for ortho-Formylation:

  • Protection of the Phenolic Hydroxyl: The acidic proton of the phenol must first be protected. A methyl ether or a silyl ether are common choices.

  • Lithiation:

    • Dissolve the protected this compound in anhydrous THF or diethyl ether.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add 1.1 to 1.2 equivalents of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

    • Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF).

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Deprotection:

    • Extract the product with an organic solvent.

    • The protecting group can then be removed under appropriate conditions (e.g., BBr₃ for a methyl ether) to yield the ortho-formylated product.

Core Strategy 2: Steric Hindrance

By introducing a bulky protecting group on the phenolic oxygen, you can sterically block the ortho positions, thus favoring para substitution. Conversely, if the para position is already substituted, the reaction will be directed to the ortho positions.

Question 3: I am attempting a Friedel-Crafts acylation, but I am observing O-acylation (ester formation) instead of the desired C-acylation on the phenolic ring. What's going wrong?

Answer:

Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).[10] O-acylation is often kinetically favored.

Troubleshooting Steps:

  • Catalyst Concentration: The ratio of O- to C-acylation is highly dependent on the amount of Lewis acid catalyst (e.g., AlCl₃) used.[10]

    • Low Catalyst Concentration: Favors O-acylation.

    • High Catalyst Concentration ( > 1 equivalent): Promotes C-acylation. The excess catalyst can coordinate to the initially formed ester, facilitating a Fries rearrangement to the more thermodynamically stable C-acylated product.[10]

  • Reaction Temperature: Higher temperatures can also promote the Fries rearrangement from the O-acylated to the C-acylated product.

  • Protect the Hydroxyl Group: A straightforward approach is to protect the phenolic hydroxyl as a methyl or benzyl ether before performing the Friedel-Crafts reaction. The protecting group can be removed in a subsequent step.

Experimental Protocol: Fries Rearrangement for C-Acylation

  • O-Acylation:

    • React this compound with an acyl chloride in the presence of a mild base (e.g., pyridine) to form the corresponding ester.

  • Fries Rearrangement:

    • Treat the purified ester with an excess (e.g., 2-3 equivalents) of AlCl₃ in a suitable solvent like nitrobenzene or 1,2-dichloroethane.

    • Heat the reaction mixture. The optimal temperature will depend on the substrate and should be determined empirically.

    • Upon completion, carefully quench the reaction with ice-cold dilute HCl.

    • Extract the C-acylated product and purify.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound molecule is most activated towards electrophilic attack under standard conditions?

A1: Without any protecting groups, the pyrrole ring is generally more activated than the phenol ring. Within the pyrrole ring, the C2 and C5 positions are the most electron-rich and therefore the most likely sites of initial electrophilic attack.[4] On the phenolic ring, the para position (C5' of the phenol, relative to the pyrrolyl group) is the most activated site due to the directing effect of the hydroxyl group and being sterically more accessible than the ortho positions.

Q2: Can I achieve functionalization at the C3 or C4 positions of the pyrrole ring?

A2: Directing functionalization to the C3 or C4 (β) positions of a 1-substituted pyrrole is challenging as the α-positions are electronically favored. However, it can be achieved through a multi-step sequence, for instance, by first blocking the α-positions with a removable group (e.g., silyl groups), performing the desired functionalization at a β-position, and then removing the blocking groups.

Q3: Is it possible to perform a Suzuki-Miyaura cross-coupling reaction on this molecule?

A3: Yes, a Suzuki-Miyaura cross-coupling is an excellent method for introducing aryl or vinyl substituents.[11] This would typically involve a two-step process:

  • Halogenation: First, regioselectively introduce a bromine or iodine atom onto either the phenol or pyrrole ring, as described in the troubleshooting guide.

  • Cross-Coupling: The resulting aryl halide can then be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[12]

Q4: What is an "orthogonal protecting group strategy" and how can it be applied here?

A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[13] For this compound, you could, for example:

  • Protect the pyrrole nitrogen with a base-labile group (e.g., Fmoc).

  • Protect the phenolic hydroxyl with an acid-labile group (e.g., tert-butyl ether). This would allow you to deprotect and functionalize one part of the molecule while the other remains protected.[13]

Q5: How can I avoid polysubstitution on the highly activated phenolic ring?

A5: Polysubstitution is a common issue with highly activated rings like phenols.[2] To control this:

  • Use Milder Reaction Conditions: Lower the temperature and use less reactive electrophiles.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the electrophile.

  • Solvent Choice: Using a non-polar solvent can sometimes reduce the reactivity and improve selectivity for monosubstitution.[1]

  • Protecting Group Attenuation: Acetylating the phenolic hydroxyl group can attenuate its activating effect, allowing for more controlled substitution. The acetyl group can be easily removed by hydrolysis.

Conclusion

Improving the regioselectivity of this compound functionalization requires a careful consideration of the electronic and steric factors at play. By employing strategies such as the use of protecting groups, directed ortho-metalation, and careful control of reaction conditions, researchers can achieve a high degree of control over the synthetic outcome. This guide provides a starting point for troubleshooting and optimizing your reactions. For novel transformations, we always recommend a thorough literature search for analogous systems.

References

"resolving peak broadening in HPLC analysis of 2-(1H-Pyrrol-1-Yl)Phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak broadening and other common issues encountered during the HPLC analysis of 2-(1H-Pyrrol-1-Yl)Phenol.

Troubleshooting Guide: Resolving Peak Broadening

Peak broadening in the HPLC analysis of this compound can significantly compromise data quality, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Is the peak broadening affecting all peaks or just the this compound peak?

  • All Peaks Broadening: This typically suggests a system-wide issue.

  • Only the Analyte Peak Broadening: This points towards a problem specific to the analyte's interaction with the column or mobile phase.

System-Wide Peak Broadening

If all peaks in your chromatogram are broad, the issue likely lies with the HPLC system itself or the general method parameters.

Potential Causes and Solutions for System-Wide Peak Broadening

Potential Cause Recommended Action Experimental Protocol
Extra-Column Volume Minimize tubing length and diameter. Ensure all fittings are properly connected. Use a detector cell with an appropriate volume.[1][2][3]Protocol 1: Minimizing Extra-Column Volume
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[4][5][6][7]Protocol 2: Column Flushing and Regeneration
Improper Mobile Phase Preparation Ensure the mobile phase is fresh, well-mixed, and degassed. Use high-purity, HPLC-grade solvents.[4]-
Temperature Fluctuations Use a column oven to maintain a stable temperature. Ensure the mobile phase is pre-heated before entering the column.[6][8]-
Analyte-Specific Peak Broadening

If only the peak for this compound is broad, the problem is likely related to the specific chemical properties of the molecule and its interaction with the stationary and mobile phases.

Potential Causes and Solutions for Analyte-Specific Peak Broadening

Potential Cause Recommended Action Experimental Protocol
Secondary Interactions The phenolic and pyrrole groups can interact with residual silanols on the silica-based column, causing tailing and broadening.[4][9][10] Use a base-deactivated or end-capped column.Protocol 3: Mobile Phase Optimization for Ionizable Compounds
Inappropriate Mobile Phase pH The phenolic group is acidic. An incorrect mobile phase pH can lead to the co-existence of ionized and non-ionized forms, causing peak broadening.[11][12][13][14] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.Protocol 3: Mobile Phase Optimization for Ionizable Compounds
Column Overloading The amount of sample injected is saturating the column.[4][8][15] Reduce the injection volume or dilute the sample.-
Sample Solvent Mismatch If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[6][16][17] Dissolve the sample in the initial mobile phase whenever possible.-

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak broadening in the HPLC analysis of this compound.

G cluster_0 Start: Peak Broadening Observed cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Resolution start Observe Peak Broadening all_peaks Are all peaks broad? start->all_peaks extra_column Check Extra-Column Volume (Tubing, Fittings, Cell) all_peaks->extra_column Yes secondary_interactions Address Secondary Interactions (End-capped Column) all_peaks->secondary_interactions No column_health Assess Column Health (Flush, Replace) extra_column->column_health mobile_phase_prep Verify Mobile Phase (Fresh, Degassed) column_health->mobile_phase_prep temperature Check Temperature Stability mobile_phase_prep->temperature resolved Peak Shape Improved temperature->resolved mobile_phase_ph Optimize Mobile Phase pH (Adjust pH away from pKa) secondary_interactions->mobile_phase_ph overload Check for Column Overload (Reduce Injection Volume) mobile_phase_ph->overload solvent_mismatch Verify Sample Solvent (Match to Mobile Phase) overload->solvent_mismatch solvent_mismatch->resolved

Caption: Troubleshooting workflow for HPLC peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is peak broadening and why is it a problem?

A1: Peak broadening is the widening of a chromatographic peak.[4][18] Ideally, peaks should be sharp and symmetrical (Gaussian). Broad peaks can decrease resolution between adjacent peaks, leading to inaccurate integration and quantification.[9]

Q2: What are the most common causes of peak broadening for a compound like this compound?

A2: For this compound, common causes include secondary interactions between the polar phenolic and pyrrole groups and the silica-based stationary phase, an inappropriate mobile phase pH that is too close to the pKa of the phenolic group, column degradation, and extra-column volume effects in the HPLC system.[1][4][9][11]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is critical for ionizable compounds.[11][12] The phenolic group in this compound is acidic and can be ionized. If the mobile phase pH is close to the pKa of the phenol, both the ionized and non-ionized forms of the molecule will be present, leading to peak broadening or splitting.[11][12] It is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[11]

Q4: Can the sample solvent cause peak broadening?

A4: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad or distorted peak.[6][16] It is best practice to dissolve the sample in the initial mobile phase composition.[16][17]

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak broadening, splitting, or tailing that is not resolved by other troubleshooting steps like column flushing or changing the mobile phase.[4][7] A significant loss of resolution or a sudden decrease in retention time are also indicators of column deterioration.[5][7]

Experimental Protocols

Protocol 1: Minimizing Extra-Column Volume
  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum, especially between the injector, column, and detector.

  • Fittings: Ensure all fittings are correctly swaged and tightened to prevent dead volume.

  • Detector Flow Cell: If using a UHPLC or a column with a small internal diameter, ensure the detector flow cell volume is appropriate to avoid excessive dispersion.[1][3]

Protocol 2: Column Flushing and Regeneration
  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents of increasing and then decreasing polarity. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts

    • Water

    • Isopropanol

    • Hexane (if compatible with the stationary phase)

    • Isopropanol

    • Mobile phase without buffer salts

  • Equilibrate: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 3: Mobile Phase Optimization for Ionizable Compounds
  • Determine pKa: If the pKa of this compound is unknown, it can be estimated using software or found in the literature for similar phenolic compounds.

  • pH Adjustment: Prepare mobile phases with a pH at least 2 units above or below the pKa. For the acidic phenol group, a lower pH (e.g., pH 2.5-3.5) will suppress ionization and is a good starting point.[13]

  • Buffer Selection: Use an appropriate buffer for the desired pH range. For low pH, phosphate or formate buffers are common.

  • Systematic Evaluation: Analyze the sample using the different pH mobile phases and observe the effect on peak shape, retention time, and resolution.

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-(1H-Pyrrol-1-yl)Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of 2-(1H-pyrrol-1-yl)phenol derivatives. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability with our this compound derivative. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for this class of compounds, which often exhibit poor aqueous solubility. The primary factors contributing to this issue are:

  • Poor Aqueous Solubility: As phenolic compounds, this compound derivatives often have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: While many pyrrole-containing compounds are predicted to have good membrane permeability, structural modifications can impact their ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism: These derivatives can be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, leading to significant pre-systemic clearance.[1]

  • Efflux by Transporters: The compounds may be recognized by and actively transported back into the GI lumen by efflux pumps such as P-glycoprotein (P-gp).

Q2: How can we determine the primary reason for the poor bioavailability of our specific derivative?

A2: A systematic approach involving a combination of in silico, in vitro, and in vivo studies is recommended:

  • In Silico Prediction: Utilize software like SwissADME to predict physicochemical properties, including lipophilicity (LogP), aqueous solubility, and potential for GI absorption and blood-brain barrier penetration. These tools can provide initial insights into potential liabilities.

  • In Vitro Solubility Studies: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF).

  • In Vitro Permeability Assays: Use the Caco-2 cell monolayer assay to assess the intestinal permeability of your compound and identify whether it is a substrate for efflux transporters like P-gp.

  • In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance and identify the major metabolic pathways.

  • In Vivo Pharmacokinetic Studies: Administer the compound to an animal model (e.g., rats) via both intravenous (IV) and oral (PO) routes. The resulting plasma concentration-time profiles will allow you to calculate key parameters like Cmax, Tmax, AUC, and absolute oral bioavailability.

Q3: What are the most common formulation strategies to enhance the oral bioavailability of these compounds?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve oral absorption:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract, bypassing the dissolution step.

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

If your this compound derivative exhibits poor solubility in aqueous media, consider the following troubleshooting steps:

Strategy Rationale Considerations
Micronization Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.May not be sufficient for compounds with very low intrinsic solubility. Can sometimes lead to powder aggregation.
Amorphous Solid Dispersion The amorphous form of a drug is in a higher energy state and thus has greater apparent solubility and faster dissolution than its crystalline counterpart.The amorphous form is thermodynamically unstable and can recrystallize over time. Polymer selection and drug loading are critical for stability.
pH Modification For ionizable compounds, adjusting the pH of the microenvironment can increase solubility.The phenolic hydroxyl group in these derivatives is weakly acidic. This strategy may have limited applicability depending on the pKa.
Co-solvents The addition of a water-miscible organic solvent can increase the solubility of a poorly soluble drug.The amount of co-solvent that can be safely administered orally is limited.
Issue 2: Poor Intestinal Permeability

If in vitro assays (e.g., Caco-2) indicate low permeability, the following should be investigated:

Potential Cause Diagnostic Approach Mitigation Strategy
High Lipophilicity (LogP > 5) In silico prediction (e.g., SwissADME) and experimental determination (e.g., octanol-water partition coefficient).Modify the chemical structure to introduce more polar functional groups, if feasible without compromising pharmacological activity.
Efflux Transporter Substrate Bidirectional Caco-2 assay. A higher efflux ratio (Basolateral to Apical / Apical to Basolateral) > 2 suggests active efflux.Co-administration with a known inhibitor of the specific efflux transporter (e.g., verapamil for P-gp) in in vitro studies to confirm. Formulation with excipients that can inhibit efflux transporters.
Low Paracellular Transport Assess the transport of a paracellular marker (e.g., mannitol) in the Caco-2 assay.This is an intrinsic property of the intestinal epithelium and is difficult to modify with formulation for most small molecules.
Issue 3: Extensive First-Pass Metabolism

If the compound is rapidly cleared after oral administration, consider these points:

Potential Cause Diagnostic Approach Mitigation Strategy
Gut Wall Metabolism In vitro incubation with intestinal microsomes or S9 fractions.Formulation strategies that increase the dissolution rate and absorption can sometimes allow the drug to bypass gut wall metabolism to some extent. Prodrug approaches can be considered to mask the metabolic site.
Hepatic First-Pass Metabolism In vitro incubation with liver microsomes or hepatocytes. Comparison of AUC after oral and IV administration in vivo.Prodrug design to block the site of metabolism. Formulation strategies are generally less effective at overcoming extensive hepatic metabolism.

Data Presentation

Due to the limited availability of specific oral pharmacokinetic data for this compound derivatives in the public domain, the following tables present representative data from analogous bioactive phenolic and pyrrole-containing compounds to illustrate the impact of formulation strategies.

Table 1: Physicochemical Properties of Representative Pyrrole-Phenol Scaffolds

Compound Molecular Weight ( g/mol ) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound159.182.811
Analogous Pyrrole Derivative 1~250-3503.0-4.51-22-3
Analogous Phenolic Compound 2~200-3002.5-3.52-32-4

Note: Data for analogous compounds are representative ranges based on typical structures in this class.

Table 2: Representative Oral Pharmacokinetic Parameters of a Poorly Soluble Bioactive Phenolic Compound in Rats with Different Formulations

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension 50150 ± 352.0600 ± 120100
Micronized Suspension 50350 ± 601.51500 ± 250250
Solid Dispersion 50800 ± 1501.04200 ± 500700
SEDDS 501200 ± 2000.56000 ± 7501000

Disclaimer: This is example data for illustrative purposes and does not represent a specific this compound derivative.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: this compound derivative, a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)), and a common solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Accurately weigh the drug and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the drug and the polymer in a minimal amount of the common solvent in a round-bottom flask with stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Continue drying the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., FaSSIF) to compare the dissolution profile with the pure crystalline drug.

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound derivative, an oil phase (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Cremophor EL, Kolliphor RH 40), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Solubility Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select suitable excipients.

    • Phase Diagram Construction: Construct a ternary or pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the selected oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon aqueous dilution.

    • Formulation Preparation: Prepare the SEDDS pre-concentrate by dissolving the accurately weighed drug in the selected oil, followed by the addition of the surfactant and co-surfactant. The mixture should be vortexed until a clear and homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method to assess the release profile of the drug from the SEDDS formulation.

Mandatory Visualizations

Signaling Pathways

Many this compound derivatives are investigated for their anti-inflammatory and anti-cancer properties. These activities often involve the modulation of key signaling pathways. As many pyrrole-containing compounds are known to be COX-2 inhibitors, the following diagram illustrates the role of COX-2 in the inflammatory signaling cascade.

inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PLA2 PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pyrrol-Phenol Derivative Pyrrol-Phenol Derivative Pyrrol-Phenol Derivative->COX-2 Inhibition

Caption: COX-2 signaling pathway in inflammation and its inhibition by a pyrrole-phenol derivative.

Phenolic compounds are also known to modulate the NF-κB signaling pathway, which is a central regulator of inflammation.

nfkb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-NF-κB (Inactive) IκBα-NF-κB (Inactive) IκBα->IκBα-NF-κB (Inactive) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB NF-κB->IκBα-NF-κB (Inactive) Nucleus Nucleus NF-κB->Nucleus IκBα-NF-κB (Inactive)->NF-κB IκBα degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription NF-κB translocation Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Pyrrol-Phenol Derivative Pyrrol-Phenol Derivative Pyrrol-Phenol Derivative->IKK Complex Inhibition

Caption: NF-κB signaling pathway and its modulation by a pyrrole-phenol derivative.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating and enhancing the oral bioavailability of a this compound derivative.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Solubility Problem Identification Problem Identification Solubility->Problem Identification Permeability Permeability Permeability->Problem Identification Metabolic Stability Metabolic Stability Metabolic Stability->Problem Identification Micronization Micronization Rat PK Study Rat PK Study Micronization->Rat PK Study Solid Dispersion Solid Dispersion Solid Dispersion->Rat PK Study SEDDS SEDDS SEDDS->Rat PK Study Bioavailability Calculation Bioavailability Calculation Rat PK Study->Bioavailability Calculation Optimized Formulation Optimized Formulation Bioavailability Calculation->Optimized Formulation Lead Compound Lead Compound Lead Compound->Solubility Lead Compound->Permeability Lead Compound->Metabolic Stability Problem Identification->Micronization Low Dissolution Problem Identification->Solid Dispersion Poor Solubility Problem Identification->SEDDS Poor Solubility

Caption: Workflow for enhancing the oral bioavailability of a lead compound.

References

Validation & Comparative

"validation of 2-(1H-Pyrrol-1-Yl)Phenol's antioxidant capacity using ORAC and DPPH assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the antioxidant capacity of the novel compound 2-(1H-Pyrrol-1-Yl)Phenol against well-established antioxidant standards. The assessment is based on two widely accepted in vitro assays: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Due to the absence of published experimental data for this compound, this guide will present hypothetical data to illustrate its potential antioxidant efficacy in comparison to Trolox and Vitamin C.

Comparative Antioxidant Performance

The antioxidant capacity of this compound, as hypothetically determined by ORAC and DPPH assays, is summarized below. These values are benchmarked against the reference antioxidants Trolox, a water-soluble analog of vitamin E, and Vitamin C (Ascorbic Acid).

CompoundORAC Value (µmol TE/g)DPPH Radical Scavenging Activity (IC50 in µg/mL)
This compound (Hypothetical) 95006.5
Trolox 4000 - 90004.0 - 8.0
Vitamin C (Ascorbic Acid) 2000 - 30002.0 - 5.0

Note: The data for this compound is illustrative and intended for comparative purposes within this guide. Trolox and Vitamin C values are based on typical ranges found in the literature.

Experimental Protocols

Detailed methodologies for the ORAC and DPPH assays are provided to ensure reproducibility and standardization.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[1][2][3][4] The results are expressed as Trolox equivalents (TE).[5]

Materials:

  • 96-well black microtiter plates

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[4]

Procedure:

  • Preparation of Reagents: Prepare a stock solution of Fluorescein and a working solution in phosphate buffer. Prepare a fresh solution of AAPH (the free radical initiator) before use. Prepare a series of Trolox standards for the calibration curve.[1][3]

  • Sample Preparation: Dissolve this compound and other test compounds in an appropriate solvent and then dilute with phosphate buffer to achieve a range of concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add 150 µL of the fluorescein working solution.[1][3]

    • Add 25 µL of the sample, Trolox standard, or a blank (phosphate buffer) to the respective wells.[1][3][4]

    • Incubate the plate at 37°C for 30 minutes.[1][3][4]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1][3][4]

  • Data Acquisition: Immediately begin reading the fluorescence every 1 to 5 minutes for at least 60 minutes at 37°C.[1]

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as micromoles of Trolox Equivalents per gram (µmol TE/g).[1]

DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method used to evaluate the free radical scavenging activity of a compound.[6][7] The antioxidant reduces the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (this compound, Trolox, Vitamin C)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.[6][7]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[7]

  • Sample Preparation: Prepare a series of dilutions of the test compounds in the same solvent used for the DPPH solution.[7]

  • Assay Protocol:

    • In a test tube or microplate well, mix a specific volume of the DPPH working solution with varying concentrations of the sample solutions.[6]

    • A control is prepared containing the same amount of DPPH solution and the solvent without the test sample.[6]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[6][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[6]

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[8]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the ORAC and DPPH assays.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Fluorescein, AAPH, Trolox) add_fluorescein Add Fluorescein to 96-well plate prep_reagents->add_fluorescein prep_samples Prepare Samples (Test Compound Dilutions) add_samples Add Samples/Standards/Blank prep_samples->add_samples incubate Incubate at 37°C add_samples->incubate add_aaph Initiate with AAPH incubate->add_aaph read_fluorescence Read Fluorescence (kinetic) add_aaph->read_fluorescence calc_auc Calculate Area Under Curve (AUC) read_fluorescence->calc_auc std_curve Generate Trolox Standard Curve calc_auc->std_curve calc_orac Calculate ORAC Value (µmol TE/g) std_curve->calc_orac DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution mix_reagents Mix DPPH Solution with Samples prep_dpph->mix_reagents prep_samples Prepare Sample Dilutions prep_samples->mix_reagents incubate Incubate in Dark mix_reagents->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

References

In-Depth Analysis of 2-(1H-Pyrrol-1-Yl)Phenol Derivatives: A Comparative Guide to Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the cytotoxic effects of 2-(1H-Pyrrol-1-Yl)Phenol derivatives on cancer cell lines. While the broader classes of phenol and pyrrole derivatives have been extensively investigated for their potential as anticancer agents, this specific scaffold does not appear in the published research. This guide, therefore, serves to highlight this gap in current cancer research and will instead provide a comparative overview of structurally related pyrrole-containing compounds for which cytotoxic data is available, offering a valuable resource for researchers and drug development professionals.

Data Presentation: Cytotoxicity of Structurally Related Pyrrole Derivatives

Due to the lack of specific data on this compound derivatives, this section will present a summary of the cytotoxic activities of other notable pyrrole-containing compounds that have been evaluated against various cancer cell lines. This comparative data, presented in the tables below, can offer insights into potential structure-activity relationships and guide future research in this area.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,1-c][1][2]benzodiazepine-polyamide conjugates PBD-glycosylated polyamideVarious (NCI-60 panel)Varies[3]
2-Phenylpyrroloquinolin-4-ones Compound 20Ovary, Liver, Breast, Adrenal Adenocarcinoma0.7 - 8[4]
Compound 21Ovary, Liver, Breast, Adrenal Adenocarcinoma0.7 - 8[4]
Compound 24Ovary, Liver, Breast, Adrenal Adenocarcinoma0.7 - 8[4]
5-hydroxy-1H-pyrrol-2-(5H)-one derivatives Compound 1dMultiple cancer cell linesNot specified[5]
Pyrrole-based Chalcones 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-oneA549 (Lung)Not specified[6]
1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-oneHepG2 (Liver)Not specified[6]
Indolo-, Pyrrolo-, and Benzofuro-quinolin-2(1H)-ones 1-[3-(11H-indolo[3,2-c]quinolin-6ylamino)phenyl]ethanone oxime hydrochlorideSNB-75 (CNS)< 0.01[7]
2-chloro derivative of the aboveSNB-75 (CNS)< 0.01[7]

Experimental Protocols

The following are generalized experimental protocols for key assays commonly used to evaluate the cytotoxic effects of novel compounds, based on the methodologies reported for the structurally related pyrrole derivatives mentioned above.

Cell Viability Assay (Resazurin Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition: After the incubation period, a resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Apoptosis Assay (Caspase-Glo 3/7 Assay)
  • Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the cell viability assay.

  • Reagent Addition: After the treatment period, the Caspase-Glo 3/7 reagent is added to each well according to the manufacturer's instructions.

  • Incubation: The plate is mixed and incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The results are expressed as the fold change in caspase activity compared to the vehicle-treated control.

Mandatory Visualization

While no specific signaling pathways for this compound derivatives have been elucidated, the following diagrams illustrate a general experimental workflow for screening cytotoxic compounds and a hypothetical signaling pathway that could be investigated for novel anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation synthesis Synthesis of This compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT/Resazurin) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay Select Lead Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Signaling Proteins) apoptosis_assay->western_blot cell_cycle->western_blot animal_model Xenograft Animal Model western_blot->animal_model Promising Candidate

Caption: Experimental workflow for the evaluation of novel cytotoxic compounds.

hypothetical_pathway compound This compound Derivative receptor Growth Factor Receptor compound->receptor Inhibition caspase Caspase Activation compound->caspase Activation? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes caspase->apoptosis Induces

Caption: Hypothetical signaling pathway potentially targeted by anticancer compounds.

Conclusion and Future Directions

The absence of specific research on the cytotoxic effects of this compound derivatives represents a clear opportunity for future investigation in the field of medicinal chemistry and oncology. The structural similarity of this scaffold to other biologically active pyrrole and phenol compounds suggests that its derivatives could possess interesting and potentially potent anticancer properties.

Future studies should focus on the synthesis of a library of this compound derivatives with diverse substitutions on both the pyrrole and phenol rings. These compounds should then be systematically evaluated for their cytotoxic activity against a broad panel of cancer cell lines. For the most potent compounds, further mechanistic studies, including apoptosis and cell cycle analysis, as well as the identification of their molecular targets and affected signaling pathways, will be crucial for their development as potential therapeutic agents. The data and protocols presented in this guide for related compounds can serve as a valuable starting point for such investigations.

References

A Comparative Guide to the Purity Analysis of 2-(1H-Pyrrol-1-yl)phenol: Cross-Validation by HPLC, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For a novel compound such as 2-(1H-Pyrrol-1-yl)phenol, a multi-technique approach to purity assessment is crucial for ensuring data reliability and regulatory compliance. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—for the cross-validation of this compound purity.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique ideal for non-volatile and thermally labile compounds.[1] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For purity analysis, HPLC with UV detection is a robust method, providing quantitative results based on the peak area of the analyte relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is highly effective for volatile and semi-volatile compounds.[2] The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information.[1] For polar molecules like phenols, a derivatization step is often employed to increase volatility.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[2][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the accurate quantification of a compound by comparing its signal integral to that of a certified internal standard of known purity.[4]

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using each technique are outlined below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of aromatic nitrogen heterocycles and phenolic compounds.[5][6]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 90-10% B

      • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted with the mobile phase to a working concentration of 0.1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a derivatization step to improve the volatility of the phenolic group.[3][7]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 m/z.

    • Scan Mode: Full scan.

  • Sample Preparation and Derivatization:

    • A 1 mg/mL solution of this compound in dichloromethane is prepared.

    • To 100 µL of this solution, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added.

    • The mixture is heated at 70 °C for 30 minutes.

    • 1 µL of the derivatized sample is injected into the GC-MS.

  • Purity Calculation: Purity is determined by the area percentage of the derivatized analyte peak in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol follows general guidelines for absolute purity determination by qNMR.[8]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: A certified reference material with known purity, such as maleic acid, is chosen. The signals of the internal standard should not overlap with the analyte signals.[4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Purity Calculation: The absolute purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Data Presentation: A Comparative Summary

The following table summarizes hypothetical yet realistic quantitative data for the purity assessment of a single batch of this compound using the three described techniques.

ParameterHPLCGC-MSqNMR
Purity (%) 99.599.398.8 (absolute)
Precision (RSD, n=6) ≤ 0.5%≤ 0.8%≤ 0.3%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.5 mg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~1.5 mg/mL
Analysis Time per Sample ~35 min~30 min~15 min
Sample Consumption ~1 mg~1 mg~10 mg

Mandatory Visualizations

Experimental Workflow for Purity Cross-Validation

Experimental Workflow for Purity Cross-Validation cluster_sample Sample: this compound cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis Sample Single Batch of this compound HPLC_Prep Sample Preparation (Dissolution in ACN) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Derivatization with BSTFA) Sample->GCMS_Prep qNMR_Prep Sample Preparation (with Internal Standard) Sample->qNMR_Prep HPLC_Analysis RP-HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Result Purity Result (Area %) HPLC_Analysis->HPLC_Result CrossValidation Cross-Validation & Data Comparison HPLC_Result->CrossValidation GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Result Purity Result (Area %) GCMS_Analysis->GCMS_Result GCMS_Result->CrossValidation qNMR_Analysis 1H-qNMR Analysis qNMR_Prep->qNMR_Analysis qNMR_Result Absolute Purity Result qNMR_Analysis->qNMR_Result qNMR_Result->CrossValidation FinalReport Final Purity Report CrossValidation->FinalReport

Caption: Workflow for the cross-validation of this compound purity.

Logical Comparison of Analytical Techniques

Logical Comparison of Analytical Techniques cluster_techniques Analytical Techniques cluster_attributes Key Performance Attributes Analyte This compound (Polar, Semi-Volatile) HPLC HPLC (High Throughput, Good for Non-Volatiles) Analyte->HPLC Direct Analysis GCMS GC-MS (High Sensitivity, Good for Volatiles) Analyte->GCMS Requires Derivatization qNMR qNMR (Absolute Quantification, Non-Destructive) Analyte->qNMR Requires Internal Standard PurityType Purity Type HPLC->PurityType Relative Sensitivity Sensitivity HPLC->Sensitivity Moderate SampleIntegrity Sample Integrity HPLC->SampleIntegrity Destructive GCMS->PurityType Relative GCMS->Sensitivity High GCMS->SampleIntegrity Destructive qNMR->PurityType Absolute qNMR->Sensitivity Low qNMR->SampleIntegrity Non-Destructive

Caption: Logical comparison of HPLC, GC-MS, and qNMR for purity analysis.

Discussion and Conclusion

The cross-validation of this compound purity using HPLC, GC-MS, and qNMR provides a comprehensive and reliable assessment of the material's quality.

  • HPLC offers a robust and high-throughput method for routine purity checks, demonstrating high precision.[1] However, as a relative purity method, it assumes equal detector response for all impurities, which may not always be accurate.

  • GC-MS provides excellent sensitivity, making it ideal for detecting trace volatile and semi-volatile impurities that might be missed by HPLC.[2] The need for derivatization adds a sample preparation step but is necessary for analyzing polar compounds like phenols.

  • qNMR stands out as a primary method for determining absolute purity, which is invaluable for the certification of reference standards.[2][4] Its non-destructive nature allows for sample recovery.[4] While its sensitivity is lower compared to chromatographic techniques, its accuracy and the absolute nature of the measurement provide a high degree of confidence in the purity value.

References

Benchmarking COX-2 Inhibitory Activity: A Comparative Analysis of 2-(1H-Pyrrol-1-Yl)Phenol and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibitory activity of the well-established nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the novel compound 2-(1H-pyrrol-1-yl)phenol. While extensive data is available for celecoxib, a selective COX-2 inhibitor, a comprehensive search of the current scientific literature did not yield specific quantitative data (e.g., IC50 values) for the COX-2 inhibitory activity of this compound. However, the pyrrole scaffold is a known pharmacophore in several anti-inflammatory agents, suggesting the potential for COX-2 inhibition within this class of compounds. This guide will present the established data for celecoxib and provide a framework for the potential evaluation of this compound.

Quantitative Comparison of COX-2 Inhibitory Activity

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of celecoxib against COX-2 and, for comparative purposes, COX-1. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of a compound's specificity for the COX-2 enzyme. A higher selectivity index suggests a more favorable gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Assay Method
Celecoxib 150.04375Human recombinant enzyme assay
Celecoxib 7.60.89.5Human whole blood assay
This compound Data not availableData not availableData not available-

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., human, ovine).

Experimental Protocols for COX-2 Inhibition Assays

To determine the COX-2 inhibitory activity of a test compound like this compound and compare it to a reference standard such as celecoxib, a variety of in vitro assays can be employed. Below are outlines of common methodologies.

1. Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of the COX enzyme.

  • Principle: The peroxidase component of COX catalyzes the oxidation of a probe, resulting in a fluorescent product. A COX-2 inhibitor will reduce the rate of this reaction.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • Fluorometric probe

    • Arachidonic acid (substrate)

    • Test compound (this compound) and reference inhibitor (celecoxib) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and COX-2 enzyme.

    • Add the test compound or reference inhibitor at various concentrations to the wells of the microplate. Include a control with no inhibitor.

    • Add the reaction mixture to the wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically over a period of time (e.g., 5-10 minutes) using a plate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

2. Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX-2 inhibition.

  • Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in whole blood. The inhibitory effect of a compound on prostaglandin E2 (PGE2) production is then measured.

  • Materials:

    • Freshly drawn human venous blood containing an anticoagulant (e.g., heparin)

    • Lipopolysaccharide (LPS)

    • Test compound and reference inhibitor

    • Incubator

    • ELISA kit for PGE2 measurement

  • Procedure:

    • Aliquot whole blood into tubes.

    • Add the test compound or reference inhibitor at various concentrations.

    • Incubate the blood with the compounds for a short period (e.g., 15-30 minutes).

    • Add LPS to induce COX-2 expression and PGE2 synthesis.

    • Incubate the samples for an extended period (e.g., 24 hours) at 37°C.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using an ELISA kit.

    • Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the COX-2 signaling pathway and a general workflow for evaluating a COX-2 inhibitor.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor COX-2 Inhibitor (e.g., Celecoxib, this compound) Inhibitor->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 mediated prostaglandin synthesis and its inhibition.

Experimental_Workflow Start Start: Prepare Test Compound (this compound) & Reference (Celecoxib) Assay_Setup Set up In Vitro COX-2 Inhibition Assay Start->Assay_Setup Incubation Incubate Enzyme with Inhibitors at Various Concentrations Assay_Setup->Incubation Reaction Initiate Enzymatic Reaction with Arachidonic Acid Incubation->Reaction Measurement Measure Reaction Product (e.g., Fluorescence) Reaction->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Values Measurement->Data_Analysis Comparison Compare IC50 of Test Compound with Celecoxib Data_Analysis->Comparison Conclusion Draw Conclusions on COX-2 Inhibitory Potency and Selectivity Comparison->Conclusion

Caption: General experimental workflow for determining the COX-2 inhibitory activity of a test compound.

Discussion and Future Directions

Celecoxib is a well-characterized selective COX-2 inhibitor, and its efficacy is attributed to its ability to specifically bind to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2][3] The sulfonamide group of celecoxib is crucial for its selective binding to a hydrophilic pocket present in COX-2 but not in COX-1.[1]

While direct experimental evidence for the COX-2 inhibitory activity of this compound is currently lacking in the public domain, the pyrrole nucleus is a common feature in many biologically active compounds, including some with anti-inflammatory properties. Further research, employing the experimental protocols outlined above, is necessary to elucidate the COX-2 inhibitory potential of this compound. Such studies would need to determine its IC50 value for COX-2 and its selectivity relative to COX-1 to fully benchmark its activity against established inhibitors like celecoxib. The findings from these experiments would be crucial in assessing its potential as a novel anti-inflammatory agent.

References

Correlation of In Vitro and In Vivo Efficacy for 2-(1H-Pyrrol-1-Yl)Phenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of various pyrrole-containing compounds, including analogs related to 2-(1H-pyrrol-1-yl)phenol, in both laboratory (in vitro) and living organism (in vivo) settings. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this chemical scaffold. The guide includes quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro and in vivo efficacy of representative pyrrole-containing compounds with reported anticancer and anti-inflammatory activities.

Table 1: In Vitro vs. In Vivo Efficacy of Representative Pyrrole Analogs

Compound Class Analog ID Biological Activity In Vitro Efficacy (IC50) In Vivo Model In Vivo Efficacy
PyrroloquinolinoneCompound 24Anticancer0.7 - 8 µM (various human tumor cell lines)[1]Syngenic hepatocellular carcinoma in Balb/c miceInhibition of tumor growth[1]
5-hydroxy-1H-pyrrol-2-(5H)-oneCompound 1dAnticancerStrong anti-proliferative activity in multiple cancer cell linesXenograft tumor modelsSignificant suppression of tumor growth[2]
PyrrolopyridineCompound 3iAnti-inflammatory-Carrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[3][4]
PyrrolopyridineCompound 3lAnti-inflammatory-Carrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[3][4]
Phenolic DerivativeLQFM-015Anti-inflammatoryCOX-1: 36 µM, COX-2: 28 µMCarrageenan-induced paw edema in mice46.64% edema reduction at 3 hours[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

  • Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[7]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory activity of new compounds.[8][9][10]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][11]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro Efficacy (IC50/EC50) In Vitro Efficacy (IC50/EC50) Lead Optimization (SAR)->In Vitro Efficacy (IC50/EC50) Animal Model Selection Animal Model Selection In Vitro Efficacy (IC50/EC50)->Animal Model Selection Correlation Analysis Correlation Analysis In Vitro Efficacy (IC50/EC50)->Correlation Analysis In Vivo Efficacy Study In Vivo Efficacy Study Animal Model Selection->In Vivo Efficacy Study Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Efficacy Study->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Toxicology Studies->Correlation Analysis Clinical Candidate Selection Clinical Candidate Selection Correlation Analysis->Clinical Candidate Selection

Caption: General workflow for in vitro to in vivo drug discovery.

Signaling Pathways

Many pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) COX-2 COX-2 Enzyme COX-2 Enzyme Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound Analog This compound Analog This compound Analog->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrrole analogs.

References

Inter-Laboratory Validation of a Bioassay for 2-(1H-Pyrrol-1-Yl)Phenol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical inter-laboratory validation study for a bioassay measuring the activity of 2-(1H-Pyrrol-1-Yl)Phenol. The data and specific experimental details are illustrative, designed to serve as a template and guide for researchers, scientists, and drug development professionals in accordance with established bioanalytical method validation principles.[1][2][3][4][5]

Introduction

The reliable measurement of a compound's biological activity is fundamental to drug discovery and development. Bioanalytical method validation is essential to ensure the acceptability of assay performance and the reliability of analytical results.[5] This guide provides a comprehensive overview of a hypothetical inter-laboratory validation for a cell-based bioassay designed to quantify the activity of this compound, a novel compound of interest.

The objective of this study was to perform a full validation of the bioassay across three independent laboratories to demonstrate that the method is suitable for its intended purpose.[5] Key performance characteristics, including potency (EC50), precision, and robustness, were assessed. Additionally, the performance of the primary cell-based assay is compared against a secondary, orthogonal biochemical assay. This guide adheres to the principles outlined in regulatory guidelines such as the ICH M10 on Bioanalytical Method Validation.[1][3][4][5]

Experimental Protocols

A specific, detailed, written description of the bioanalytical method should be established a priori.[6] The following protocols were distributed to and followed by all participating laboratories.

Primary Bioassay: Cell-Based NF-κB Reporter Assay

This assay quantifies the ability of this compound to inhibit TNFα-induced activation of the NF-κB signaling pathway in HEK293 cells stably expressing an NF-κB responsive luciferase reporter gene.

  • Cell Culture and Seeding:

    • HEK293-NF-κB reporter cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin.

    • Cells were seeded into white, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of antibiotic-free medium.

    • Plates were incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • A 10 mM stock solution of this compound in DMSO was prepared.

    • Serial 1:3 dilutions were performed in assay medium to create a 10-point dose-response curve (final concentrations ranging from 10 µM to 0.5 nM).

    • 10 µL of each compound dilution was added to the respective wells. The final DMSO concentration was maintained at 0.1%.

    • Cells were pre-incubated with the compound for 1 hour.

    • Cells were then stimulated with TNFα at a final concentration of 10 ng/mL (a concentration predetermined to elicit ~80% of the maximal response).

    • Control wells included cells with no treatment (baseline), cells with TNFα only (positive control), and cells with vehicle (0.1% DMSO) and TNFα (vehicle control).

  • Luciferase Activity Measurement:

    • After a 6-hour incubation with TNFα, plates were equilibrated to room temperature.

    • 100 µL of a luciferase substrate reagent was added to each well.

    • Luminescence was measured on a plate reader after a 10-minute incubation in the dark.

Alternative Assay: IKKβ Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of the compound on the kinase activity of recombinant IKKβ, a key upstream kinase in the NF-κB pathway.

  • Reaction Setup:

    • The reaction was performed in a 384-well plate.

    • Each well contained 1X Kinase Buffer, 10 µM ATP, 200 ng recombinant IKKβ, and 1 µM of a biotinylated peptide substrate.

    • This compound was added from a 10-point dose-response curve.

  • Detection:

    • The reaction was incubated for 60 minutes at 30°C.

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin was added.

    • After a 1-hour incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was read on a compatible plate reader.

Data Presentation and Performance Comparison

Quantitative data from the three participating laboratories were collected and are summarized below. Key performance metrics include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), the Z'-factor, and the coefficient of variation (%CV) for intra- and inter-assay precision.[7]

Inter-Laboratory Comparison of the Primary Cell-Based Bioassay

The following table summarizes the performance of the NF-κB reporter assay across three independent laboratories. Each laboratory performed three independent runs.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Mean EC50 (nM) 75.481.278.5N/A
Inter-Assay EC50 %CV 12.5%14.1%11.8%≤ 20%
Mean Intra-Assay %CV 8.9%9.5%8.2%≤ 15%
Mean Z'-Factor 0.780.720.81≥ 0.5

Table 1: Summary of inter-laboratory validation results for the primary cell-based bioassay.

Comparison with Alternative Biochemical Assay

The following table compares the potency of this compound as determined by the primary cell-based assay (averaged across all labs) and the alternative biochemical assay.

Assay Type Measured Parameter Target Mean Potency (nM)
Primary Cell-Based Assay EC50NF-κB Pathway Activation78.4
Alternative Biochemical Assay IC50IKKβ Kinase Activity45.2

Table 2: Potency comparison between the primary and alternative assays.

The difference in potency values (EC50 vs. IC50) is expected, as the cell-based assay measures the compound's effect within a complex biological system, whereas the biochemical assay measures direct interaction with an isolated enzyme.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory validation process.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_analysis Phase 3: Analysis & Comparison P1 Develop & Optimize Primary Bioassay P2 Draft Standard Operating Procedure (SOP) P1->P2 P3 Distribute SOP, Cells, & Compound to Labs P2->P3 L1 Lab 1 Executes 3 Runs P3->L1 L2 Lab 2 Executes 3 Runs P3->L2 L3 Lab 3 Executes 3 Runs P3->L3 A1 Collect & Analyze Data (EC50, %CV, Z') L1->A1 L2->A1 L3->A1 A3 Compare Inter-Lab & Cross-Assay Results A1->A3 A2 Perform Orthogonal Assay (IKKβ) A2->A3 A4 Generate Validation Report A3->A4

Caption: Inter-laboratory validation workflow.

Hypothetical Signaling Pathway

The diagram below outlines the proposed mechanism of action for this compound within the TNFα-induced NF-κB signaling pathway.

G TNFa TNFα TNFR TNFR1 TNFa->TNFR TRADD TRADD/TRAF2 TNFR->TRADD IKK IKK Complex TRADD->IKK pIkB p-IκBα IKK->pIkB Phosphorylation Compound This compound Compound->IKK Inhibition IkB IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB Release NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Gene Gene Transcription (Luciferase) NFkB_nuc->Gene

Caption: Proposed inhibition of the NF-κB pathway.

References

Comparative Metabolic Stability of 2-(1H-Pyrrol-1-yl)Phenol and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the metabolic stability of 2-(1H-pyrrol-1-yl)phenol and its derivatives, supported by experimental data and detailed protocols.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays using liver microsomes are a standard method to assess metabolic stability and provide an early indication of a compound's likely in vivo clearance. This guide will delve into the metabolic pathways of phenolic and N-arylpyrrole compounds, present available data on their stability, and provide a comprehensive experimental protocol for interested researchers.

Comparative Analysis of Metabolic Stability

Due to the limited availability of direct comparative data for this compound and its specific derivatives in publicly accessible literature, this guide presents data on structurally related compounds. This information allows for an informed estimation of the metabolic liabilities of the core scaffold and the likely impact of various substituents. The following table summarizes the in vitro metabolic stability of representative phenol and N-arylpyrrole derivatives in human liver microsomes (HLM).

Compound NameStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Phenol Analogs
2-Methoxyphenol> 60< 115.5Fictional Data for Illustrative Purposes
2-Aminophenol45180.2Fictional Data for Illustrative Purposes
4-Chlorophenol32255.8Fictional Data for Illustrative Purposes
Pyrrole Analogs
N-Phenylpyrrole55142.1Fictional Data for Illustrative Purposes

Key Metabolic Pathways

The metabolism of this compound and its derivatives is expected to be primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The primary metabolic pathways for the phenol and pyrrole moieties include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings is a common Phase I metabolic reaction catalyzed by CYP enzymes. This can occur on both the phenol and pyrrole rings.

  • Oxidation of the Pyrrole Ring: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized metabolites and potentially ring-opening products.

  • Conjugation (Phase II Metabolism): The phenolic hydroxyl group and any newly formed hydroxyl groups can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation). These Phase II reactions increase the water solubility of the compound, facilitating its excretion.

Experimental Protocols

A standard in vitro metabolic stability assay using liver microsomes is crucial for determining the half-life and intrinsic clearance of a compound.

Liver Microsomal Stability Assay Protocol

1. Materials:

  • Test compound and positive control compounds (e.g., verapamil, imipramine)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the terminated samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing Metabolic Processes

Diagrams can effectively illustrate complex biological processes and experimental workflows. Below are Graphviz DOT scripts for visualizing the experimental workflow of a metabolic stability assay and the potential metabolic pathways of this compound.

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Controls) D Combine Microsomes and Test Compound A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) G->H I Quench Reaction with Cold Acetonitrile + Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Experimental workflow for a typical liver microsomal stability assay.

Potential Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated_Phenol Hydroxylated Phenol Metabolite Parent->Hydroxylated_Phenol Hydroxylation Hydroxylated_Pyrrole Hydroxylated Pyrrole Metabolite Parent->Hydroxylated_Pyrrole Hydroxylation Pyrrole_Oxidation Pyrrole Ring Oxidation Products Parent->Pyrrole_Oxidation Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Phenol->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Phenol->Sulfate_Conjugate Sulfation (SULTs) Hydroxylated_Pyrrole->Glucuronide_Conjugate Hydroxylated_Pyrrole->Sulfate_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

A Comparative Guide to the Off-Target Effects of 2-(1H-Pyrrol-1-Yl)Phenol and Alternative Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, there is no publicly available data on the biological effects of 2-(1H-Pyrrol-1-Yl)Phenol. The data presented for this compound is hypothetical and for illustrative purposes to guide the assessment of a novel chemical entity. The data for the comparator compounds is based on published literature.

This guide provides a comparative analysis of the hypothetical off-target effects of the novel compound this compound against two alternative compounds, the sterically hindered phenol 2,6-di-tert-butylphenol and the selective COX-2 inhibitor Celecoxib. For the purpose of this guide, we will hypothesize that the primary on-target activity of this compound is the inhibition of Cyclooxygenase-2 (COX-2), similar to Celecoxib.[1][2][3] This allows for a direct comparison of its potential off-target profile.

Quantitative Data Summary

The following table summarizes the cytotoxic and off-target effects of this compound and the comparator compounds in relevant human cell lines. The data for this compound is hypothetical.

Parameter This compound (Hypothetical Data) 2,6-di-tert-butylphenol Celecoxib Cell Line(s)
On-Target Activity (COX-2 Inhibition IC50) 0.2 µMNot Applicable0.04 µMOvarian Cancer (SK-OV-3)
Cytotoxicity (IC50) 75 µM>100 µM50 µMHepatocellular Carcinoma (HepG2)[4][5]
Apoptosis Induction (Caspase-3/7 Activation) Moderate at >50 µMLowHigh at >25 µMColon Carcinoma (LoVo)[6]
Reactive Oxygen Species (ROS) Induction LowLowModerateHuman Umbilical Vein Endothelial Cells (HUVEC)
Off-Target Kinase Inhibition (e.g., PDK1) WeakNot ReportedYesIn vitro kinase assays
Cardiovascular Risk Markers UnknownNot ReportedIncreased risk reported in some studies[7][8][9][10][11][12][13][14][15]Clinical Data
Gastrointestinal Side Effects UnknownNot ReportedLower than non-selective NSAIDs[10][16]Clinical Data

Experimental Protocols

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cell lines (e.g., HepG2, LoVo)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the test compounds for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution to each well and incubate for 2-4 hours to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[17]

Cytotoxicity (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

  • Materials:

    • Cell lines and culture reagents

    • Test compounds

    • LDH assay kit

    • 96-well plates

  • Procedure:

    • Seed and treat cells with test compounds as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with detergent).

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cell lines and culture reagents

    • Test compounds

    • Caspase-Glo® 3/7 Assay System

    • White-walled 96-well plates

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with test compounds for 24 hours.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour.

    • Measure luminescence using a luminometer.[4][5]

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS using a fluorescent probe.

  • Materials:

    • Cell lines and culture reagents

    • Test compounds

    • DCFDA/H2DCFDA cellular ROS assay kit

    • Black-walled 96-well plates

  • Procedure:

    • Seed cells in a black-walled 96-well plate and allow them to adhere.

    • Load the cells with the ROS-sensitive probe according to the kit instructions.

    • Treat the cells with the test compounds.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Visualizations

G cluster_0 Hypothetical On-Target Pathway: COX-2 Inhibition cluster_1 Potential Off-Target Effects Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Test Compound Test Compound PDK1/Akt Pathway PDK1/Akt Pathway Test Compound->PDK1/Akt Pathway Inhibits Mitochondrial Stress Mitochondrial Stress Test Compound->Mitochondrial Stress Induces Apoptosis Apoptosis PDK1/Akt Pathway->Apoptosis Suppresses Mitochondrial Stress->Apoptosis Induces ROS Production ROS Production Mitochondrial Stress->ROS Production Leads to This compound This compound This compound->COX-2 Inhibits (On-Target)

Caption: Hypothetical signaling pathways for this compound.

G cluster_assays Parallel Assays Start Start Cell Culture Seed Cells in 96-well Plates Start->Cell Culture Compound Treatment Add Serial Dilutions of Test Compound Cell Culture->Compound Treatment Incubation Incubate for 24-72 hours Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Caspase Assay Caspase Assay Incubation->Caspase Assay ROS Assay ROS Assay Incubation->ROS Assay Data Acquisition Measure Absorbance/ Luminescence/Fluorescence MTT Assay->Data Acquisition LDH Assay->Data Acquisition Caspase Assay->Data Acquisition ROS Assay->Data Acquisition Data Analysis Calculate IC50 and Fold Change Data Acquisition->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for assessing off-target effects.

G Compound_A This compound Hypothetical Properties - Selective COX-2 Inhibitor - Moderate Cytotoxicity - Low ROS Induction Compound_B 2,6-di-tert-butylphenol Known Properties - Antioxidant - Low Cytotoxicity - No COX-2 Activity Compound_A:f1->Compound_B:f1 Different Primary Mechanism Compound_C Celecoxib Known Properties - Selective COX-2 Inhibitor - Moderate Cytotoxicity - Known Off-Target Effects (e.g., Cardiovascular) Compound_A:f1->Compound_C:f1 Similar On-Target (Hypothesized)

Caption: Logical comparison of compound properties.

References

Safety Operating Guide

Proper Disposal of 2-(1H-Pyrrol-1-Yl)Phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-(1H-Pyrrol-1-Yl)Phenol based on the hazardous properties of its constituent functional groups, phenol and pyrrole. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is imperative to consult the manufacturer-provided SDS for this compound before handling or disposing of the material and to follow your institution's specific hazardous waste management protocols.

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. As with any laboratory chemical, it must never be disposed of in the regular trash or down the drain.[1][2][3] All chemical waste is regulated and must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with phenolic and pyrrole compounds, the following PPE is mandatory:[4]

  • Eye Protection: Chemical safety goggles and a face shield must be worn, especially when there is a potential for splashes.[4]

  • Hand Protection: Double-gloving with nitrile or thicker (8mil) nitrile gloves is recommended for incidental contact. For more direct handling or in case of a spill, heavy-duty neoprene or butyl gloves should be worn over nitrile gloves.[4][5]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or when splashes are likely, a chemically resistant apron should be worn over the lab coat.[4]

  • Ventilation: All handling and disposal procedures involving this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[2][4][6]

Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its concentration.

  • Solid Waste: All contaminated solid waste, including pipette tips, tubes, gloves, and absorbent materials, must be collected in a separate, sealable, and puncture-proof container.[2][7] This container should also be labeled as "Hazardous Waste" with the chemical name.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]

Step 2: Container Management

  • Keep all waste containers securely closed when not in use.[2]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][8]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

Step 3: Arrange for Disposal

  • When the waste container is approximately 90% full, contact your institution's EHS department or hazardous waste contractor to schedule a pickup.[2]

  • Complete all necessary waste disposal forms as required by your institution.

Emergency Procedures: Spill Management

In the event of a spill, the following procedures should be followed:

For Small Spills (<50 mL): [7][8]

  • Ensure the area is well-ventilated and restrict access.

  • Wearing the appropriate PPE, absorb the spill using a non-combustible absorbent material such as vermiculite, sand, or absorbent pads.[7][8]

  • Carefully collect the absorbent material and any contaminated debris into a sealable container.

  • Label the container as "Hazardous Waste - Spill Cleanup" with the chemical name.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[6][9] Collect all decontamination materials as hazardous waste.

For Large Spills (>50 mL): [6][8]

  • Evacuate the immediate area and alert others.

  • If the substance is flammable, remove all ignition sources.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's EHS or emergency response team immediately.[6][8]

Quantitative Data Summary

ParameterValue/InstructionSource(s)
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, double nitrile or neoprene/butyl gloves, lab coat, chemical-resistant apron.[4][5]
Handling Location Certified chemical fume hood.[2][4][6]
Waste Container Type Leak-proof, chemically compatible, clearly labeled. Puncture-proof for solids.[2][7]
Waste Segregation Separate containers for liquid, solid, and sharp waste.[7]
Spill Cleanup (Small <50mL) Absorb with non-combustible material (vermiculite, sand), collect in a sealed container for disposal.[7][8]
Emergency Contact (Large Spill) Institutional EHS or Emergency Response Team.[6][8]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill_response Spill Response A Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Segregate Waste Streams B->C D Liquid Waste (Labeled, Sealed Container) C->D E Solid Waste (Labeled, Puncture-Proof Container) C->E F Sharps Waste (Designated Sharps Container) C->F G Store Waste in Secondary Containment D->G E->G F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Forms H->I J Spill Occurs K Small Spill (<50mL) J->K Assess Size L Large Spill (>50mL) J->L Assess Size M Absorb with Inert Material K->M O Evacuate and Call EHS/Emergency Response L->O N Collect and Label as Hazardous Waste M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1H-Pyrrol-1-Yl)Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(1H-Pyrrol-1-Yl)Phenol. The following guidance is based on the known hazards of its constituent functional groups, phenol and pyrrole. Researchers must exercise extreme caution and handle this compound as potentially hazardous. This guide is intended to provide essential, immediate safety and logistical information and should be supplemented by a thorough risk assessment before any handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the phenolic structure, this compound is anticipated to be corrosive and toxic. Phenol is readily absorbed through the skin and can cause severe chemical burns and systemic toxicity.[1][2][3] Pyrrole is also harmful and can cause serious eye damage. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coatNot generally required if containers are sealed and intact
Weighing and Transfer (Small Quantities) Chemical splash gogglesDouble-gloving with chemical-resistant gloves (e.g., Nitrile over Nitrile)Fully buttoned laboratory coatWork in a certified chemical fume hood
Weighing and Transfer (Large Quantities) Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton®) over inner nitrile glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton®)Chemical-resistant suit or disposable coverallsAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coatWork in a well-ventilated area, preferably a chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Pre-Handling: Before any work begins, ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[3][4]

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.[3][4]

  • Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.

2.2. Handling Protocol:

  • Gowning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a spatula or a powder funnel.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by soap and water.[5]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

3.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container. Do not pour any waste down the drain.[1]

  • Sharps: Any contaminated sharps must be placed in a designated sharps container.[6]

3.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and hazard symbols.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Table 2: Emergency Response Protocol

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Small Spill (<50 mL) Absorb the spill with an inert material (e.g., vermiculite, sand).[6] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent and then soap and water.
Large Spill (>50 mL) Evacuate the area immediately. Alert others and contact your institution's EHS department or emergency response team.

Visual Workflow for Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Emergency Equipment (Eyewash, Shower) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Inspect Chemical Container prep3->handle1 Proceed to Handling handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Segregate Hazardous Waste (Solid, Liquid, Sharps) handle3->disp1 Proceed to Disposal disp2 Label and Seal Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.